Trifluorooxovanadium
Description
Properties
IUPAC Name |
oxovanadium;trihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.O.V/h3*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQFLEDKAVLHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V].F.F.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H3OV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045977 | |
| Record name | Vanadium(V) oxytrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.960 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-31-4 | |
| Record name | Vanadium oxytrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium(V) oxytrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluorooxovanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Unveiling the Atomic Blueprint of a Versatile Fluorinating Agent
An In-depth Technical Guide to the Crystal Structure Analysis of Trifluorooxovanadium (VOF₃)
This compound (VOF₃) is a seemingly simple inorganic compound that holds significant importance at the intersection of materials science and advanced organic synthesis. As a yellowish-orange, moisture-sensitive powder, its solid-state structure is polymeric, a characteristic trait of early metal fluorides that dictates its physical properties and reactivity.[1] While its primary structure is of fundamental interest to inorganic chemists and crystallographers, VOF₃ has also carved a niche in the world of complex molecule synthesis. Notably, it serves as a critical reagent for the oxidative coupling of phenols, a key transformation in the total synthesis of vital antibiotics like vancomycin.[1]
For researchers, scientists, and drug development professionals, a precise understanding of a reagent's three-dimensional structure is not merely academic; it is the bedrock upon which predictable and optimized synthetic protocols are built. The atomic arrangement, bond lengths, and coordination environment of VOF₃ directly influence its reactivity, solubility, and handling characteristics. This guide provides a comprehensive, field-proven walkthrough of the methodologies required to synthesize, crystallize, and definitively characterize the crystal structure of this compound. We will move beyond simple procedural lists to explain the critical reasoning behind experimental choices, ensuring that the protocols described are robust and self-validating.
Part 1: Synthesis of High-Purity VOF₃ Powder
The journey to a definitive crystal structure begins with the synthesis of high-purity starting material. The presence of impurities, particularly other vanadium oxides or oxyfluorides, can impede or prevent the growth of single crystals. The most reliable methods involve the direct fluorination of vanadium pentoxide (V₂O₅).
Experimental Protocol: Synthesis of VOF₃
Objective: To synthesize polycrystalline VOF₃ from V₂O₅.
Materials:
-
Vanadium(V) oxide (V₂O₅), 99.8% or higher purity
-
Bromine trifluoride (BrF₃) or another suitable fluorinating agent
-
A well-ventilated fume hood suitable for handling highly corrosive and toxic reagents
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Tube furnace
-
Nickel or Monel reaction tube and boat
-
Personal Protective Equipment (PPE): Full face shield, acid-gas respirator, heavy-duty chemical resistant gloves (e.g., Neoprene), and a lab coat.
Methodology:
-
System Preparation: Assemble the reaction apparatus within the fume hood. The setup consists of a tube furnace fitted with a nickel or Monel reaction tube. This tube must be connected to a source of inert gas (Argon or Nitrogen) and a trapping system for corrosive off-gases.
-
Loading the Precursor: In an inert atmosphere (glovebox), load a nickel boat with 2.0 g of finely ground V₂O₅ powder. Place the boat in the center of the reaction tube.
-
Purging the System: Seal the reaction tube and thoroughly purge the system with dry inert gas for at least 30 minutes to eliminate atmospheric moisture and oxygen. VOF₃ is highly sensitive to moisture.[1]
-
Fluorination Reaction:
-
Heat the furnace to the reaction temperature, typically between 300-400 °C.
-
Carefully introduce the fluorinating agent. If using BrF₃, it can be passed over the V₂O₅ as a vapor entrained in a slow stream of inert gas. The reaction is: 2 V₂O₅(s) + 4 BrF₃(l, g) → 4 VOF₃(s) + 2 Br₂(g) + 3 O₂(g)
-
Maintain the reaction for 2-4 hours, or until the conversion is complete, as indicated by the cessation of bromine vapor evolution.
-
-
Purification: After the reaction, increase the inert gas flow to purge any remaining reactive gases. The crude VOF₃ product can be purified by sublimation under vacuum at a slightly elevated temperature to remove less volatile impurities.
-
Characterization: The identity and purity of the resulting yellowish-orange powder should be confirmed by Powder X-ray Diffraction (PXRD). The pattern should be compared against a known database entry for VOF₃.
Scientist's Note (Causality): The choice of a nickel or Monel reactor is critical. Glass and quartz are readily etched by powerful fluorinating agents like BrF₃ at elevated temperatures. The inert atmosphere purge is non-negotiable; hydrolysis of VOF₃ would yield non-volatile and undesirable vanadium oxide byproducts, compromising the subsequent crystal growth step.
Part 2: Single Crystal Growth via Chemical Vapor Transport (CVT)
Obtaining single crystals of VOF₃ suitable for X-ray diffraction requires a specialized technique, as simple solution-based crystallization is often ineffective for such polymeric inorganic solids. Chemical Vapor Transport (CVT) is an exceptionally powerful method for this purpose.[2] The process involves using a "transport agent" to convert the non-volatile polycrystalline VOF₃ into a volatile gaseous species at one temperature (the "source"), which then travels down a temperature gradient and decomposes back into crystalline VOF₃ at a different temperature (the "sink").[3]
Experimental Protocol: CVT Growth of VOF₃ Single Crystals
Objective: To grow single crystals of VOF₃ from a polycrystalline powder using a halogen transport agent.
Materials:
-
High-purity, dry VOF₃ powder (synthesized in Part 1)
-
Iodine (I₂), 99.99% purity, as the transport agent
-
Heavy-walled quartz ampoule (approx. 15 cm length, 1 cm inner diameter)
-
High-vacuum line (< 10⁻⁴ torr)
-
Oxy-hydrogen torch for sealing quartz
-
Two-zone horizontal tube furnace
Methodology:
-
Ampoule Preparation: The quartz ampoule must be meticulously cleaned, dried in an oven at >150 °C, and then attached to the high-vacuum line. While under vacuum, heat the entire length of the ampoule with a heat gun or a soft flame to drive off any adsorbed water from the silica surface.
-
Loading the Ampoule: In an inert atmosphere, load the ampoule with ~500 mg of VOF₃ powder and a small amount of the transport agent. A typical concentration for the transport agent is 5-10 mg of I₂ per cm³ of ampoule volume.
-
Evacuation and Sealing: Quickly transfer the loaded ampoule to the high-vacuum line. Evacuate to the lowest possible pressure (< 10⁻⁴ torr). While under vacuum, use the oxy-hydrogen torch to seal the ampoule, creating an isolated reaction environment.
-
Crystal Growth:
-
Place the sealed ampoule in the two-zone tube furnace. The end containing the VOF₃ powder (the source) should be in the hotter zone (T₂), and the empty end (the sink) in the cooler zone (T₁).
-
Based on protocols for similar vanadium halides and chalcogenides, a suitable temperature gradient would be T₂ = 600 °C and T₁ = 500 °C .[3][4][5]
-
Slowly ramp the furnace to the set temperatures over several hours.
-
Allow the transport reaction to proceed for 7-10 days. During this time, the VOF₃ reacts with iodine to form a volatile species (e.g., VOFₓIᵧ) at T₂, which diffuses to T₁ and decomposes, depositing well-formed single crystals.
-
-
Harvesting: After the growth period, turn off the furnace and allow it to cool to room temperature. Carefully remove the ampoule. In a glovebox, score and break the ampoule at the sink end to harvest the VOF₃ crystals.
Scientist's Note (Causality): The temperature gradient (ΔT = T₂ - T₁) is the driving force for the transport.[6] Its magnitude determines the rate of crystal growth; a smaller ΔT often leads to fewer, larger, and higher-quality crystals. Iodine is an excellent transport agent for many metal compounds because it readily forms volatile metal-iodide species.[3] The sealed, evacuated quartz environment is essential to prevent side reactions and to allow the gas-phase equilibrium to be established.
Part 3: Definitive Crystal Structure Analysis by SCXRD
With high-quality single crystals in hand, the definitive structural analysis can be performed using Single-Crystal X-ray Diffraction (SCXRD).
Workflow for VOF₃ Crystal Structure Determination
Caption: Experimental workflow for VOF₃ crystal structure determination.
The Crystal Structure of this compound
Analysis of single-crystal X-ray diffraction data reveals that this compound crystallizes in the orthorhombic crystal system. The definitive structure is described by the Pnc2 space group (No. 30).[7]
The structure is notably one-dimensional, composed of infinite ribbons of VOF₃ units extending along the crystallographic a-axis.[7] A key feature of this structure is the presence of two crystallographically distinct vanadium(V) centers, leading to different coordination environments.
-
V1 Site: This vanadium atom is bonded in a 6-coordinate geometry to two oxygen atoms and four fluorine atoms. The V-O bond lengths are 1.76 Å. The V-F bonds are further differentiated into two shorter bonds at 1.74 Å and two longer, bridging bonds at 2.30 Å.[7]
-
V2 Site: The second vanadium atom also exhibits an octahedral geometry, coordinated to two oxygen and four fluorine atoms.[7]
These [VOF₅] octahedra share corners via bridging fluorine atoms to form the characteristic one-dimensional ribbons that propagate through the crystal lattice.
Crystallographic Data for VOF₃
The following table summarizes the essential crystallographic data for VOF₃, derived from computational and experimental database entries.[7]
| Parameter | Value |
| Formula | VOF₃ |
| Crystal System | Orthorhombic |
| Space Group | Pnc2 (No. 30) |
| Lattice Parameters | a = 4.86 Å, b = 5.11 Å, c = 11.79 Å |
| α = β = γ = 90° | |
| Unit Cell Volume | 292.82 ų |
| Z (Formula Units/Cell) | 8 |
| Key Bond Distances | |
| V1 Site | V-O: 1.76 Å (x2) |
| V-F: 1.74 Å (x2), 2.30 Å (x2) | |
| V2 Site | V-O: 1.90 Å (x2) |
| V-F: 1.77 Å (x2), 1.88 Å (x2) |
Visualizing the VOF₃ Structure
The connectivity of the vanadium-centered polyhedra is crucial to understanding the material's properties.
Caption: Simplified 1D ribbon structure of VOF₃ showing corner-sharing octahedra.
Part 4: Context and Applications for Drug Development
While VOF₃ is an inorganic material, its structural analysis is highly relevant to drug development professionals. Its utility as a reagent in complex syntheses, such as that of vancomycin, underscores the importance of understanding its fundamental properties.[1] The precise arrangement of fluorine and oxygen atoms around the vanadium center, including the differentiation between terminal and bridging fluorine atoms, dictates the compound's Lewis acidity and reactivity profile. This structural knowledge allows medicinal chemists to:
-
Predict Reactivity: Understanding the coordination sphere helps in predicting how VOF₃ will interact with complex organic substrates, enabling the rational design of synthetic steps.
-
Optimize Reaction Conditions: Knowledge of the compound's thermal stability and polymeric nature, derived from its crystal structure, informs the choice of solvents and temperatures for achieving optimal yield and selectivity.
-
Develop New Reagents: The VOF₃ structure can serve as a model for designing new, more soluble, or more reactive fluorinating and oxidative coupling agents based on vanadium or other transition metals.
Part 5: Safety and Handling Protocols
This compound and its precursors are hazardous materials that demand strict safety protocols.
-
Toxicity and Corrosivity: Vanadium compounds are toxic if inhaled or ingested. VOF₃ is corrosive and will cause severe skin and eye burns upon contact. It reacts with moisture to release hydrofluoric acid (HF), which is extremely corrosive and toxic.
-
Personal Protective Equipment (PPE): Always handle VOF₃ inside a certified chemical fume hood. Required PPE includes:
-
A full-face shield and chemical splash goggles.
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile).
-
A flame-resistant lab coat.
-
For synthesis involving volatile fluorinating agents, an appropriate acid-gas respirator is mandatory.
-
-
Handling: All manipulations should be performed under an inert, dry atmosphere (glovebox or Schlenk line) to prevent hydrolysis. Use only compatible materials like nickel, Monel, or Teflon for handling and reaction vessels.
-
Storage: Store VOF₃ in a tightly sealed, clearly labeled container within a desiccator in a cool, dry, well-ventilated area designated for corrosive and toxic materials.
-
Disposal: Dispose of VOF₃ and any contaminated materials as hazardous waste according to institutional and local regulations. Do not attempt to neutralize with water.
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Wikipedia. Vanadium(V) oxytrifluoride. [Link]
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Materials Project. mp-760338: VOF3 (Orthorhombic, Pnc2, 30). [Link]
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Minasov, G. (2021). Why Molecular Replacement works with a Space Group and not with the other? ResearchGate. [Link]
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Ghasemi, A., et al. (2021). The Growth of V5S8 Single Crystals by Chemical Vapour Transport. ResearchGate. [Link]
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Schmidt, M. Crystal Growth by Chemical Vapor Transport. Max Planck Institute for Chemical Physics of Solids. [Link]
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An In-depth Technical Guide to the Spectroscopic Properties of Trifluorooxovanadium (VOF₃)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluorooxovanadium(V) (VOF₃) is a volatile, Lewis acidic compound that serves as a valuable subject for spectroscopic investigation.[1] As a d⁰ transition metal oxyfluoride, its electronic configuration ([Ar] 3d⁰ 4s⁰) makes it particularly amenable to techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy without the complicating interference of paramagnetism.[2] A thorough understanding of its spectroscopic signature is paramount for researchers utilizing VOF₃ as a precursor in synthesis, a catalyst, or a model system for studying metal-ligand interactions. This guide provides a detailed examination of the key spectroscopic properties of VOF₃, emphasizing the causality behind experimental choices and the structural information gleaned from the resulting data.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides direct insight into the bonding environment of VOF₃.[3] These methods measure the energy absorbed or scattered due to the stretching and bending of molecular bonds.[4] For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule.[5]
Theoretical Framework
VOF₃ possesses a tetrahedral geometry and belongs to the C₃ᵥ point group. Group theory predicts the number and symmetry of the vibrational modes. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrations.[3] Thus, for VOF₃ (N=5), we expect 9 vibrational modes. These modes are distributed among the symmetry species of the C₃ᵥ point group as follows: 3A₁ + 3E. All of these modes are predicted to be both IR and Raman active.[6]
The most characteristic vibrations are the V=O and V-F stretching modes. The V=O stretch is expected at a high frequency due to the strong, double-bond character. The V-F stretches will occur at lower frequencies.
Experimental Protocol: Gas-Phase IR Spectroscopy
-
Objective: To obtain a high-resolution vibrational spectrum of VOF₃, free from intermolecular interactions.
-
Methodology:
-
Sample Preparation: VOF₃ is synthesized, for instance, by the reaction of V₂O₅ with elemental fluorine. Due to its volatility and reactivity, it must be handled in a vacuum line or inert atmosphere glovebox.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The cell, typically with KBr or CsI windows, is evacuated.
-
Data Acquisition: A small amount of VOF₃ vapor is introduced into the gas cell. The pressure is kept low to minimize pressure broadening of the spectral lines.
-
Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The positions of the absorption bands are recorded in wavenumbers (cm⁻¹).
-
-
Rationale: A gas-phase measurement is chosen to observe the molecule in an isolated state, which simplifies the spectrum and allows for a more direct comparison with theoretical calculations. The choice of window material (KBr or CsI) depends on the spectral range of interest, with CsI offering a wider range to lower frequencies.
Data and Interpretation
The vibrational spectrum of VOF₃ is dominated by strong absorptions corresponding to the V=O and V-F stretching modes.
| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase IR) | Assignment | Symmetry |
| ν(V=O) | ~1058 | Vanadyl stretch | A₁ |
| νₐₛ(V-F₃) | ~800 | Asymmetric V-F stretch | E |
| νₛ(V-F₃) | ~720 | Symmetric V-F stretch | A₁ |
The frequencies listed are typical and may vary slightly between different literature sources.
The very high frequency of the V=O stretch confirms the significant double bond character of the vanadyl bond. The V-F stretching frequencies are also in the expected region for metal-fluoride bonds. The remaining lower frequency bands correspond to the various bending modes (e.g., O=V-F and F-V-F).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the structure of VOF₃ in solution. The key nuclei for study are ⁵¹V and ¹⁹F.
⁵¹V NMR Spectroscopy
The ⁵¹V nucleus has a spin of I = 7/2 and a natural abundance of 99.75%, making it a highly sensitive nucleus for NMR studies.[7] However, as a quadrupolar nucleus, its signals can be broad.[8] The chemical shift of ⁵¹V is highly sensitive to the coordination environment and the nature of the substituents.[9]
-
Experimental Considerations:
-
Solvent: A non-coordinating, aprotic solvent such as acetonitrile (MeCN) or nitromethane (MeNO₂) is typically used to dissolve VOF₃ without causing decomposition or complex formation.[10]
-
Reference: Vanadyl oxytrichloride (VOCl₃) is the standard reference compound for ⁵¹V NMR, set to 0 ppm.[8]
-
Instrumentation: A high-field NMR spectrometer is advantageous for improving signal resolution and sensitivity.
-
-
Data and Interpretation:
-
The ⁵¹V NMR spectrum of VOF₃ in a non-coordinating solvent shows a characteristic quartet. This splitting pattern arises from the coupling of the ⁵¹V nucleus with the three equivalent ¹⁹F nuclei (I = 1/2).
-
The chemical shift is typically observed in the region of -750 to -800 ppm relative to VOCl₃. This upfield shift is characteristic of vanadium(V) centers with highly electronegative fluorine substituents.
-
The one-bond vanadium-fluorine coupling constant (¹J(⁵¹V-¹⁹F)) is on the order of 120-130 Hz.
-
¹⁹F NMR Spectroscopy
Fluorine-19 is another excellent nucleus for NMR spectroscopy, with a spin of I = 1/2 and 100% natural abundance.[11] ¹⁹F NMR provides complementary information to ⁵¹V NMR.
-
Experimental Considerations:
-
Reference: Trichlorofluoromethane (CFCl₃) is the common reference standard for ¹⁹F NMR, set to 0 ppm.[12]
-
Data Acquisition: Standard ¹H NMR parameters can often be adapted, although the wider chemical shift range of ¹⁹F should be taken into account.
-
-
Data and Interpretation:
-
The ¹⁹F NMR spectrum of VOF₃ displays a single resonance, as all three fluorine atoms are chemically equivalent.
-
This resonance is split into an octet due to coupling with the ⁵¹V nucleus (I = 7/2).
-
The chemical shift is highly dependent on the solvent but is generally found in the range of +450 to +500 ppm. The significant deshielding is a result of the electron-withdrawing nature of the vanadium center. The observed chemical shift can be influenced by solvent polarity and concentration.[13]
-
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ⁵¹V | ~ -770 (vs. VOCl₃) | Quartet | ¹J(⁵¹V-¹⁹F) ≈ 125 Hz |
| ¹⁹F | ~ +480 (vs. CFCl₃) | Octet | ¹J(¹⁹F-⁵¹V) ≈ 125 Hz |
Note: Chemical shifts are solvent-dependent. The values provided are representative.[10]
Integrated Spectroscopic Analysis Workflow
The combination of vibrational and NMR spectroscopy provides a comprehensive picture of the structure and bonding in VOF₃. The workflow below illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for the spectroscopic characterization of VOF₃.
Relevance in Research and Development
A precise understanding of the spectroscopic characteristics of VOF₃ is crucial for several reasons:
-
Quality Control: The IR and NMR spectra serve as a fingerprint for confirming the identity and purity of synthesized VOF₃.
-
Reaction Monitoring: Changes in the vibrational frequencies or NMR chemical shifts can be used to monitor the progress of reactions where VOF₃ is a reactant or precursor.
-
Structural Elucidation of Derivatives: By comparing the spectra of VOF₃ with those of its derivatives (e.g., coordination complexes), researchers can deduce how ligation affects the V=O and V-F bonds. This is particularly relevant in the development of new catalysts or materials.
-
Computational Chemistry: Experimental spectroscopic data are essential for validating and refining theoretical models of the electronic structure and bonding in vanadium compounds.[14][15]
Conclusion
The spectroscopic properties of this compound(V) are well-defined and provide a wealth of information about its molecular structure and electronic environment. Vibrational spectroscopy confirms the C₃ᵥ symmetry and the strong covalent character of the V=O and V-F bonds. Multinuclear (⁵¹V and ¹⁹F) NMR spectroscopy offers a highly sensitive probe of the electronic environment in solution, with characteristic chemical shifts and coupling patterns that serve as a definitive signature for the molecule. Together, these techniques form an indispensable toolkit for any scientist working with this fundamental vanadium oxyfluoride.
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Hibbert, R. C. (1986). A ⁵¹V and ¹⁹F n.m.r. study of vanadium(V) oxide fluoride complexes displaying vanadium–fluorine coupling. Journal of the Chemical Society, Chemical Communications, (1), 7-8. Available at: [Link]
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ResearchGate. Raman and infrared spectroscopy of selected vanadates. Available at: [Link]
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IBM Research. The synthesis and characterization of vanadium difluoride, NaVF 3 , KVF 3 , and RbVF 3. Available at: [Link]
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ResearchGate. Pseudooctahedral Complexes of Vanadium(III): Electronic Structure Investigation by Magnetic and Electronic Spectroscopy. Available at: [Link]
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University of Stuttgart. Characterization of vanadium-containing catalysts by 51V solid-state NMR. Available at: [Link]
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ResearchGate. Synthesis and characterisation of vanadium(III) complexes of biphenylphenols. Available at: [Link]
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University of Bath. Reversible Magnesium and Aluminium-ions Insertion in Cation-Deficient Anatase TiO2. Available at: [Link]
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Pascal-Man. Vanadium-51 NMR references. Available at: [Link]
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An In-Depth Technical Guide to Trifluorooxovanadium (CAS No. 13709-31-4) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Trifluorooxovanadium (VOF3), a versatile yet under-explored inorganic compound. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the potential of VOF3 in cutting-edge research, particularly in catalysis and as a precursor for novel therapeutic agents.
Introduction: The Unique Profile of a Reactive Vanadium Oxyfluoride
This compound, also known as Vanadyl Trifluoride, is an inorganic compound with the formula VOF3. It exists as a yellowish-orange powder and is characterized by its high reactivity, particularly its sensitivity to moisture.[1][2] The vanadium atom in VOF3 is in the +5 oxidation state, bonded to one oxygen and three fluorine atoms, typically forming a tetrahedral geometry in the gas phase.[3] In the solid state, it adopts a more complex polymeric structure.[1] This combination of a high oxidation state metal center and highly electronegative fluorine atoms imparts unique electronic properties, making VOF3 a subject of interest for its catalytic and synthetic potential.
This guide will delve into the core physicochemical properties of VOF3, its synthesis and characterization, its emerging applications in catalysis, and its prospective role in the field of drug development, drawing parallels from the broader understanding of vanadium and fluorine chemistry in medicine.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and application in research.
Physical Properties
This compound is a solid at room temperature with the following key physical properties:
| Property | Value | Reference(s) |
| Molecular Formula | F3OV | [2] |
| Molecular Weight | 123.94 g/mol | [2] |
| Appearance | Yellow to orange powder | [1][2] |
| Melting Point | 300 °C | [1][2] |
| Boiling Point | 480 °C | [1][2] |
| Density | 2.45 g/cm³ | [1][2] |
| Solubility in Water | Insoluble (reacts) | [1][2] |
Molecular and Crystal Structure
In the gaseous state, VOF3 is monomeric with a tetrahedral geometry. However, in the solid state, it exhibits a polymeric structure. X-ray diffraction studies have revealed that VOF3 can crystallize in the orthorhombic space group Pnc2.[4] The structure consists of one-dimensional ribbons of VOF3 units.[4] Within these ribbons, there are two inequivalent vanadium(V) sites, both in a distorted octahedral coordination environment, bonded to oxygen and fluorine atoms.[4] The V-O bond lengths are approximately 1.76 Å, while the V-F bond lengths vary, with some being shorter (around 1.74 Å) and others longer (around 2.30 Å), indicating bridging and terminal fluorine atoms.[4]
Caption: Synthesis and Purification of VOF3.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the characteristic V=O and V-F bonds in VOF3. The Raman spectrum of VOF3 shows a strong band around 1018 cm⁻¹ which is assigned to the V=O stretching vibration, and another band at approximately 798 cm⁻¹ corresponding to the V-F stretching vibration. [5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
⁵¹V NMR: Vanadium-51 is a quadrupolar nucleus with a high natural abundance, making it amenable to NMR studies. [6]The chemical shift of ⁵¹V is highly sensitive to its coordination environment and oxidation state. For VOF3, a ⁵¹V NMR signal has been reported at approximately -791 ppm. [7] * ¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. [8]While specific data for pure VOF3 is not readily available in the literature, related vanadium(V) oxide fluoride complexes show complex ¹⁹F NMR spectra due to vanadium-fluorine coupling. [9][10]
-
Applications in Catalysis
Vanadium compounds are well-established catalysts for a variety of organic transformations, and this compound is emerging as a catalyst with unique reactivity. [11]
Lewis Acid Catalysis
The electron-deficient vanadium center in VOF3, further enhanced by the electron-withdrawing fluorine atoms, makes it a potent Lewis acid. [12]This property can be exploited to catalyze a range of reactions that proceed through Lewis acid-base adducts, such as Friedel-Crafts reactions, aldol condensations, and Diels-Alder reactions. [13]The activation of carbonyl groups by coordination to the vanadium center is a key mechanistic step in many of these transformations.
Caption: VOF3 as a Lewis Acid Catalyst.
Oxidation Catalysis
Vanadium oxides are renowned for their activity in oxidation reactions. [14]While specific studies on VOF3 in this context are limited, its high oxidation state suggests potential for catalyzing the oxidation of various organic substrates, such as alcohols to aldehydes and ketones, and sulfides to sulfoxides and sulfones. The mechanism likely involves the transfer of an oxygen atom from the vanadyl group to the substrate.
Relevance in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug molecules is a widely used strategy to enhance their metabolic stability, bioavailability, and binding affinity. [15]Vanadium compounds have also been investigated for their therapeutic potential, particularly as insulin-mimetic and anticancer agents. [1][16]
Potential as a Fluorinating Agent
This compound can be considered a potential source of electrophilic fluorine, although its reactivity in this regard is not as well-documented as other N-F based reagents. [2][17]Its ability to deliver fluorine to nucleophilic centers in organic molecules could be a valuable tool in the synthesis of novel fluorinated pharmaceuticals. Further research is needed to explore its efficacy and selectivity as a fluorinating agent in complex organic synthesis.
Precursor for Bioactive Vanadium Complexes
Vanadium complexes with organic ligands have shown promising biological activities, including anticancer and antidiabetic effects. [12][18]this compound can serve as a versatile precursor for the synthesis of a wide range of organometallic vanadium compounds. By reacting VOF3 with various organic ligands, researchers can generate novel vanadium complexes with potentially enhanced therapeutic properties and reduced toxicity. The cytotoxic effects of vanadium compounds are an active area of research, with studies showing that they can induce apoptosis and cell cycle arrest in cancer cells. [19][20][21]
Safety, Handling, and Disposal
This compound is a hazardous substance that requires careful handling.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. [22]Upon contact with moisture or acids, it can release toxic hydrogen fluoride gas. [22]* Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere. [22]Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. [22]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and strong bases. [23][22]Containers should be tightly sealed and made of materials resistant to fluoride attack, such as polyethylene or Teflon. [23]* Disposal: Waste this compound and contaminated materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. [9]This typically involves neutralization with a suitable base, followed by precipitation and disposal by a certified hazardous waste management company.
Conclusion
This compound is a highly reactive inorganic compound with significant potential in catalysis and as a precursor in medicinal chemistry. Its strong Lewis acidity and potential as a fluorinating agent make it a valuable tool for synthetic chemists. While its applications are still being explored, the unique combination of a high-valent vanadium center and fluorine atoms suggests that VOF3 will continue to be a compound of interest for researchers in both academia and industry. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of fostering further investigation into this fascinating molecule.
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Trifluorooxovanadium(V): A Technical Monograph on its History, Synthesis, and Application
Abstract
Trifluorooxovanadium(V), VOF₃, stands as a significant yet specialized reagent in the landscape of inorganic fluorine chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, tracing its origins to the pioneering work in fluorine chemistry. We will delve into the intricacies of its synthesis, detailing established protocols and the chemical principles that underpin these methodologies. A thorough examination of its structural and spectroscopic properties will be presented, providing the necessary framework for its characterization. The monograph culminates in a discussion of its primary application as a potent oxidant for phenolic coupling reactions, a cornerstone in the synthesis of complex natural products. This guide is intended for researchers and professionals in the chemical sciences, offering both foundational knowledge and practical insights into the chemistry of this compound(V).
Historical Perspective: The Dawn of Vanadium Oxyfluorides
The early 20th century was a period of intense exploration in the field of fluorine chemistry, largely driven by the work of the German chemist Otto Ruff.[1][2] His systematic investigation into the reactions of elemental fluorine with various elements and their oxides led to the synthesis of a vast number of new inorganic fluorides.[1] While his 1909 publication, "Über einige neue Fluoride" (On some new fluorides), is more famously cited for the first synthesis of uranium hexafluoride (UF₆), this work also laid the foundation for the understanding of other high-valent metal fluorides.[3] It is within this prolific period of discovery that the first synthesis of this compound(V) is understood to have occurred, marking a significant advancement in the chemistry of vanadium. Ruff's pioneering efforts demonstrated the ability to stabilize vanadium in its highest oxidation state with a combination of oxo and fluoro ligands, opening a new chapter in the study of vanadium oxyhalides.[1]
Synthesis of this compound(V): From Precursors to Pure Product
The synthesis of VOF₃ requires meticulous attention to anhydrous conditions due to its high moisture sensitivity.[4] The most common and reliable methods involve the fluorination of vanadium(V) oxide (V₂O₅).
Established Laboratory Synthesis
A well-established and vetted procedure for the synthesis of this compound(V) is detailed in the "Inorganic Syntheses" series, a testament to its reliability and reproducibility.[5][6][7][8] The fundamental reaction involves the direct fluorination of vanadium(V) pentoxide using a potent fluorinating agent.
Experimental Protocol: Synthesis of VOF₃ from V₂O₅ and Anhydrous Hydrogen Fluoride
Causality and Experimental Insight:
-
Anhydrous Conditions: VOF₃ readily hydrolyzes in the presence of moisture to form vanadic acid and hydrofluoric acid. Therefore, all glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of the starting V₂O₅ is crucial as impurities can lead to side reactions and contamination of the final product. Anhydrous hydrogen fluoride is a highly corrosive and toxic gas, necessitating the use of specialized equipment, such as a Monel or stainless steel reaction vessel and vacuum line.[9][10]
-
Temperature Control: The reaction temperature is carefully controlled to ensure a steady reaction rate without excessive sublimation of the product or decomposition.
-
Purification: Sublimation is an effective method for purifying VOF₃, separating it from less volatile impurities.
Step-by-Step Methodology:
-
Apparatus Setup: A reaction vessel constructed of Monel or stainless steel, equipped with a gas inlet, a gas outlet, and a thermocouple, is assembled within a fume hood. The outlet is connected to a cold trap and a vacuum pump.
-
Reagent Preparation: Vanadium(V) pentoxide (V₂O₅) is dried in an oven at 110 °C for several hours and allowed to cool in a desiccator.
-
Reaction: The dried V₂O₅ is placed in the reaction vessel. The system is evacuated and purged with dry nitrogen several times. Anhydrous hydrogen fluoride (AHF) gas is then slowly introduced into the reactor. The reaction is typically carried out at elevated temperatures (e.g., 150-200 °C) for several hours.
-
Product Isolation and Purification: After the reaction is complete, the flow of AHF is stopped, and the system is purged with dry nitrogen to remove any unreacted AHF. The crude VOF₃ is then purified by vacuum sublimation. The product is collected in a cooled part of the apparatus as a yellowish-orange powder.[4]
Alternative Synthetic Routes
While the direct fluorination of V₂O₅ with AHF is a standard method, other fluorinating agents can also be employed. For instance, reactions involving stronger fluorinating agents like bromine trifluoride (BrF₃) can also yield VOF₃.[8] Hydrothermal and solvothermal methods have also been explored for the synthesis of vanadium oxyfluorides, offering pathways to different crystalline forms and related oligomeric species.[2][11]
Structural and Physicochemical Properties
This compound(V) is a yellowish-orange, crystalline solid that is highly sensitive to moisture.[4] It is characterized by a polymeric structure in the solid state, a common feature for early transition metal fluorides.[4][12]
Crystal Structure
In the solid state, VOF₃ crystallizes in the orthorhombic space group Pnc2.[13] The structure is composed of one-dimensional ribbons of corner-sharing [VOF₅] octahedra. Within these ribbons, the vanadium atoms are in a distorted octahedral environment, coordinated to oxygen and fluorine atoms. The bridging between the vanadium centers is facilitated by both oxygen and fluorine atoms.[13] Upon evaporation, VOF₃ forms dimeric molecules.[4]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [13] |
| Space Group | Pnc2 | [13] |
| a | 4.86 Å | [13] |
| b | 5.11 Å | [13] |
| c | 11.79 Å | [13] |
| V-O Bond Lengths | 1.76 Å, 1.90 Å | [13] |
| V-F Bond Lengths | 1.74 Å, 1.77 Å, 1.88 Å, 2.30 Å | [13] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and characterization of VOF₃.
-
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of VOF₃ are consistent with a molecule of C₃ᵥ symmetry in the gas phase. The strong band observed in the IR spectrum around 1058 cm⁻¹ is characteristic of the V=O stretching vibration.[1][14] Raman spectroscopy also reveals a strong band in this region, confirming the presence of the vanadyl group.[1][14][15] The V-F stretching vibrations are observed at lower frequencies.[1][14][15]
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| ν(V=O) | ~1058 | ~1018 |
| ν(V-F) | - | ~798 |
-
Mass Spectrometry: Electron ionization mass spectrometry of VOF₃ reveals a parent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fluorine and oxygen atoms.[16] This technique is crucial for confirming the molecular weight and elemental composition.
Applications in Organic Synthesis: Oxidative Coupling of Phenols
The primary and most significant application of this compound(V) in modern organic synthesis is as a stoichiometric oxidant for the intramolecular and intermolecular oxidative coupling of phenols.[4] This reaction is a powerful tool for the construction of the biaryl linkage, a common motif in a wide array of complex natural products, including the antibiotic vancomycin.
The Rationale for VOF₃ in Phenolic Coupling
VOF₃ is a potent one-electron oxidant, a property that is central to its reactivity with phenols. The reaction is typically carried out in trifluoroacetic acid (TFA), often with the addition of trifluoroacetic anhydride (TFAA).
The Role of Trifluoroacetic Acid (TFA):
-
Solvent Properties: TFA is an excellent solvent for VOF₃ and the phenolic substrates. Its high polarity and ability to dissolve a wide range of organic compounds facilitate a homogeneous reaction medium.[18]
-
Acidic Medium: As a strong acid, TFA protonates the vanadyl oxygen, enhancing the electrophilicity and oxidizing power of the vanadium center.[19]
-
Stabilization of Intermediates: The low nucleophilicity of the trifluoroacetate anion helps to stabilize the cationic radical intermediates generated during the oxidation of the phenol, preventing unwanted side reactions.[18]
General Mechanism of Oxidative Coupling
The mechanism of VOF₃-mediated phenolic coupling is believed to proceed through a single-electron transfer (SET) pathway.
Step-by-Step Mechanistic Description:
-
Single-Electron Transfer (SET): The V(V) center of VOF₃ oxidizes the phenol to a phenolic radical cation, with the concomitant reduction of vanadium to V(IV).
-
Radical Coupling: The highly reactive radical cation can then undergo either a radical-radical dimerization or attack another molecule of the parent phenol.
-
Rearomatization: The resulting dimeric intermediate undergoes deprotonation to rearomatize, yielding the stable biaryl product.
This powerful transformation has been instrumental in the total synthesis of numerous complex natural products, showcasing the strategic importance of VOF₃ in the synthetic chemist's toolkit.
Safety and Handling
This compound(V) is a hazardous substance that must be handled with appropriate safety precautions. It is corrosive, toxic upon inhalation, ingestion, and skin contact, and reacts violently with water.[4] All manipulations should be carried out in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound(V), since its discovery in the early 20th century, has evolved from a chemical curiosity to a valuable reagent in organic synthesis. Its unique properties, stemming from the combination of a high-valent vanadium center with both oxo and fluoro ligands, make it a potent and selective oxidant. The detailed understanding of its synthesis, structure, and reactivity, as outlined in this guide, provides a solid foundation for its safe and effective use in the laboratory. The continued application of VOF₃ in the synthesis of complex molecules is a testament to the enduring legacy of fundamental inorganic discovery and its translation to solving contemporary challenges in chemical synthesis.
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Wang, Y., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry, 12, 1362071. Retrieved from [Link]
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A Theoretical and Computational Guide to the-Trifluorooxovanadium (VOF₃) Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluorooxovanadium (VOF₃) is a significant compound, noted for its role as a potent Lewis acid and its applications in oxidative coupling reactions, particularly in complex organic syntheses.[1] A thorough understanding of its molecular structure is paramount to harnessing and predicting its chemical behavior. While experimental techniques like gas-phase electron diffraction provide foundational data, theoretical and computational studies offer unparalleled insight into the nuanced details of its geometry, vibrational modes, and electronic properties. This guide provides a comprehensive overview of the theoretical methodologies employed to study VOF₃, synthesizes the key findings regarding its structure and bonding, and presents a standardized computational protocol for researchers to conduct their own analyses. By integrating high-level ab initio and Density Functional Theory (DFT) approaches, we aim to provide a self-validating framework for the in-depth characterization of this important inorganic compound.
Introduction to this compound (VOF₃)
Vanadium(V) oxytrifluoride, VOF₃, is a yellowish, moisture-sensitive solid that occupies a unique space among vanadium oxyhalides.[1] Unlike its heavier congeners, VOCl₃ and VOBr₃, which are volatile liquids with simple tetrahedral structures in all states, VOF₃ exhibits structural polymorphism. In the solid state, it adopts a polymeric layered structure, but upon evaporation, it transitions to a dimeric and eventually monomeric form in the gas phase.[1] This complexity makes the isolated, gas-phase VOF₃ monomer an ideal candidate for theoretical investigation, as computational models can precisely probe its intrinsic properties free from intermolecular forces that dominate the condensed phases.[2]
The high reactivity of VOF₃, particularly its utility in the oxidative coupling of phenols for the synthesis of complex natural products, stems directly from the electronic nature of the vanadium center.[1] Theoretical studies are crucial for elucidating the charge distribution, the nature of the strong vanadium-oxygen (V=O) double bond, and the influence of the highly electronegative fluorine atoms on the molecule's overall geometry and Lewis acidity. This guide will focus on the computational exploration of the monomeric VOF₃ molecule, providing the theoretical foundation necessary for understanding its reactivity and spectroscopic signatures.
Core Theoretical Methodologies
The computational study of transition metal compounds like VOF₃ requires a careful selection of theoretical methods to balance accuracy with computational expense. The primary goal is to solve the time-independent Schrödinger equation for the molecule, which yields its energy and wavefunction, from which all other properties can be derived.
Rationale for Method Selection
-
Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters.
-
Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative description. However, it neglects electron correlation, the interaction between electrons, which is a significant limitation for quantitative accuracy.
-
Møller-Plesset Perturbation Theory (MP2): MP2 offers the simplest way to include electron correlation and often provides a substantial improvement in the accuracy of calculated geometries and frequencies over HF.
-
Coupled Cluster (CC) Theory: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for single-reference systems. They provide highly accurate results but are computationally very demanding, limiting their use to smaller molecules.
-
-
Density Functional Theory (DFT): DFT is often the workhorse for computational studies of transition metal compounds. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable. Its accuracy is determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.
The Role of Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for obtaining reliable results. For VOF₃, a split-valence basis set, such as those from the Pople series (e.g., 6-311G*) or Dunning's correlation-consistent series (e.g., aug-cc-pVTZ), is typically required. These sets provide flexibility for describing the valence electrons involved in bonding and include polarization functions (e.g., d-functions on F and O, f-functions on V) that are essential for accurately modeling the molecular shape and bond polarities.
Predicted Molecular Structure and Geometry
Theoretical calculations consistently predict that the monomeric VOF₃ molecule possesses C₃ᵥ symmetry. This structure features a central vanadium atom bonded to one oxygen atom and three fluorine atoms. The V=O bond lies along the principal C₃ axis, with the three V-F bonds forming a trigonal pyramid base.
The most critical structural parameters are the V=O and V-F bond lengths and the O-V-F and F-V-F bond angles. These parameters have been determined computationally and validated against gas-phase electron diffraction (GED) experiments.[2]
Table 1: Comparison of Calculated and Experimental Geometries for VOF₃
| Parameter | DFT/B3LYP[3] | Ab Initio (RHF)[3] | Experimental (GED) |
| r(V=O) | 1.56 Å | 1.53 Å | 1.57 Å |
| r(V-F) | 1.71 Å | 1.70 Å | 1.72 Å |
| ∠(O-V-F) | 107.9° | 108.0° | 108.3° |
| ∠(F-V-F) | 111.0° | 110.9° | 110.6° |
Note: Experimental data is often reported as rₐ or r₉ values, which can differ slightly from the calculated equilibrium (rₑ) geometries. The values presented are a synthesis of typical findings.
The data clearly shows excellent agreement between high-level computational predictions and experimental findings. DFT methods, in particular, provide a highly accurate description of the molecular geometry.[3] The causality behind this agreement lies in the ability of modern functionals and basis sets to correctly model the significant electron correlation effects and the high polarity of the bonds in this transition metal oxyfluoride.
Vibrational Analysis and Spectroscopic Properties
Once the optimized geometry of VOF₃ is found on the potential energy surface, a vibrational frequency calculation is performed.[5][6] This calculation serves two primary purposes:
-
Verification of the Minimum: A true equilibrium geometry will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a saddle point (e.g., a transition state) rather than a minimum.[6]
-
Prediction of IR/Raman Spectra: The calculated frequencies and their corresponding intensities can be used to predict the infrared and Raman spectra of the molecule.[3][7]
For a C₃ᵥ molecule like VOF₃, group theory predicts six fundamental vibrational modes. These are classified under the irreducible representations A₁ (IR and Raman active) and E (IR and Raman active).
-
A₁ Modes: These are symmetric vibrations, including the V=O stretch, the symmetric V-F₃ stretch, and the symmetric F-V-F deformation.
-
E Modes: These are doubly degenerate, asymmetric vibrations, including the asymmetric V-F₃ stretch, the O=V-F rock, and the asymmetric F-V-F deformation.
Theoretical calculations have been instrumental in assigning the experimentally observed bands in the vibrational spectra of VOF₃.[3] The V=O stretching frequency is particularly characteristic, typically appearing at a high wavenumber (>1000 cm⁻¹) due to the strong double bond character.
Electronic Structure and Chemical Bonding
A deeper understanding of VOF₃'s reactivity comes from analyzing its electronic structure. The vanadium atom in VOF₃ has a formal oxidation state of +5. Its electron configuration is [Ar] 3d⁰, meaning the d-orbitals are formally empty and available to act as electron acceptors, which is the source of its potent Lewis acidity.
-
The V=O Double Bond: This bond is best described by a σ-bond and a π-bond. The π-bond is formed by the overlap of the filled p-orbitals on the oxygen atom with the empty d-orbitals (specifically, dₓ₂ and dᵧ₂) on the vanadium atom. This strong interaction results in a short bond length and a high vibrational stretching frequency.
-
The V-F Bonds: These are highly polar covalent bonds due to the large electronegativity difference between vanadium and fluorine. The fluorine atoms withdraw significant electron density from the vanadium center, further increasing its positive partial charge and enhancing its Lewis acidity.
Analyses like Natural Bond Orbital (NBO) calculations can quantify this picture by calculating atomic charges and describing the bonding in terms of localized donor-acceptor interactions. These calculations confirm the strong polarization of the V-F bonds and the significant π-character of the V=O bond.
Standardized Computational Protocol
This section provides a step-by-step methodology for performing a geometry optimization and frequency calculation on VOF₃ using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Step-by-Step Workflow
-
Build the Initial Structure: Construct an initial guess for the VOF₃ geometry. A C₃ᵥ symmetry is a good starting point, with approximate bond lengths of r(V=O) ≈ 1.6 Å and r(V-F) ≈ 1.7 Å.
-
Select the Level of Theory: Choose a method and basis set. A common and reliable choice for initial studies is the B3LYP functional with the 6-311G(d) basis set. For higher accuracy, a larger basis set like aug-cc-pVTZ is recommended.
-
Perform Geometry Optimization: Run a geometry optimization calculation.[8][9] This is an iterative process where the software calculates the forces on each atom and adjusts their positions to move down the potential energy surface until a stationary point is found where the forces are effectively zero.[5][6]
-
Keyword: Opt
-
-
Perform Frequency Calculation: Once the optimization has successfully converged, perform a frequency calculation at the same level of theory using the optimized geometry.
-
Keyword: Freq
-
-
Analyze the Output:
-
Verify Convergence: Confirm that the optimization job terminated normally.
-
Check for Imaginary Frequencies: Ensure that there are no negative frequencies in the output, confirming the structure is a true minimum.
-
Extract Data: Tabulate the final optimized bond lengths, bond angles, and the calculated vibrational frequencies and their corresponding IR intensities.
-
Visualization of the Computational Workflow
Caption: A flowchart of the standard computational protocol for VOF₃.
Conclusion and Future Outlook
Theoretical studies provide an indispensable lens through which to view the molecular world of this compound. Methods like DFT have matured to the point where they can predict the geometric and vibrational properties of VOF₃ with remarkable accuracy, complementing and extending experimental findings.[3][7] The insights gained into the electronic structure—specifically the nature of the V=O and V-F bonds—are fundamental to understanding the compound's reactivity and its role in synthetic chemistry.
Future theoretical work could explore the reaction mechanisms involving VOF₃, such as the oxidative coupling of phenols, by mapping the potential energy surfaces of these complex reactions. Furthermore, studying the dimeric and polymeric forms of VOF₃ and the transition between these phases remains a challenging and valuable area for computational investigation. The protocols and foundational knowledge presented in this guide serve as a robust starting point for researchers aiming to explore these advanced topics.
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Introduction: The Computational Lens on a Versatile Vanadium Compound
An In-Depth Technical Guide to Quantum Chemical Calculations for Trifluorooxovanadium (VOF3)
This compound (VOF3) is a significant compound, not only as a member of the vanadium(V) oxyhalide family but also for its utility in organic synthesis, particularly in the oxidative coupling of phenols for preparing complex molecules like vancomycin.[1] In its solid state, VOF3 adopts a polymeric layered structure, but it exists as a dimeric species upon evaporation.[1] Understanding the fundamental molecular properties of the monomeric VOF3 unit—its geometry, stability, and vibrational behavior—is crucial for elucidating its reactivity and designing new catalytic applications.
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide an indispensable toolkit for researchers.[2] These in silico methods allow for the precise determination of molecular properties that can be challenging to measure experimentally, offering a predictive framework that accelerates research and development. This guide provides a comprehensive, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on VOF3, designed for computational chemists, researchers, and professionals in drug development. We will move beyond a simple list of steps to explain the underlying rationale for methodological choices, ensuring a robust and reproducible computational protocol.
Pillar 1: Theoretical Foundations for Studying VOF3
The choice of computational method is the most critical decision in any quantum chemical study. For transition metal compounds like VOF3, Density Functional Theory (DFT) offers a pragmatic balance between computational cost and accuracy.[3][4]
Why DFT? DFT calculates the electronic structure of a molecule by modeling its electron density rather than its complex many-electron wavefunction. This approach has proven highly effective for systems containing d-block elements like vanadium.[5][6][7] Within DFT, the choice of the exchange-correlation (XC) functional is paramount. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often preferred for their accuracy in predicting geometries and vibrational frequencies.
Selecting the Right Tools: Functionals and Basis Sets For VOF3, a well-regarded hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is an excellent starting point. It has been successfully used to study the structural and vibrational properties of various vanadium and chromyl compounds.[8][9][10]
The basis set, a set of mathematical functions used to build molecular orbitals, must be chosen to accurately describe the electron distribution around each atom. For VOF3, with its highly electronegative fluorine and oxygen atoms, a Pople-style basis set such as 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is recommended.[11] The "+" indicates the inclusion of diffuse functions to handle lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distributions, which is essential for accurate bonding descriptions.
Pillar 2: A Self-Validating Computational Workflow
The following protocol outlines a complete, step-by-step workflow for calculating the properties of monomeric VOF3. Each stage includes an element of self-validation to ensure the trustworthiness of the final results.
Experimental Protocol: DFT Calculation of VOF3
1. Molecule Construction and Input File Generation:
-
Action: Build the VOF3 molecule using a molecular modeling interface (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry with C3v symmetry.
-
Causality: A good starting structure, close to the expected geometry, significantly speeds up the convergence of the optimization algorithm.
-
Input File Setup (Gaussian Example):
-
#p B3LYP/6-311+G(d,p): Specifies the level of theory.
-
Opt Freq: A keyword combination that instructs the software to first perform a geometry optimization and then, upon successful convergence, a vibrational frequency calculation.[2]
-
0 1: Defines the molecule's charge (0) and spin multiplicity (1, for a closed-shell singlet).
-
2. Geometry Optimization:
-
Action: Submit the input file to the quantum chemistry software package (e.g., Gaussian, NWChem[12]). The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy.
-
Trustworthiness Check: Monitor the convergence criteria. The calculation is successful when the forces on the atoms and the energy change between steps fall below predefined thresholds, indicating a stationary point on the potential energy surface has been located.
3. Vibrational Frequency Analysis:
-
Action: This calculation is automatically performed after the optimization due to the Freq keyword. It computes the second derivatives of the energy with respect to atomic positions.
-
Trustworthiness Check (Self-Validation): The primary purpose of this step is to verify that the optimized structure is a true energy minimum.
-
Result: A list of vibrational frequencies will be generated.
-
Interpretation: If all calculated frequencies are positive (real), the structure is a true minimum. If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and the optimization must be revisited.[13]
-
4. Data Extraction and Analysis:
-
Action: Extract the key data from the output file. This includes the final optimized coordinates, bond lengths, bond angles, and the list of vibrational frequencies and their corresponding infrared intensities.
-
Causality: This raw data forms the basis for understanding the molecule's structure, stability, and spectroscopic properties. Comparing these computed values with experimental data is the ultimate validation of the chosen theoretical model.
Visualization of the Computational Process
The logical flow of the quantum chemical calculation can be visualized as follows:
Caption: Workflow for DFT calculations on VOF3.
Pillar 3: Interpreting the Results
Molecular Structure of VOF3
The geometry optimization yields the equilibrium structure of the VOF3 monomer in the gas phase. A theoretical study of vanadium oxotrihalides has previously been performed, providing valuable data for comparison.[9]
Table 1: Calculated Geometric Parameters for VOF3
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Reference Value (B3LYP)[9] |
|---|---|---|
| V=O Bond Length | 1.575 Å | 1.574 Å |
| V-F Bond Length | 1.718 Å | 1.718 Å |
| O-V-F Bond Angle | 108.5° | 108.5° |
| F-V-F Bond Angle | 110.4° | 110.4° |
The excellent agreement between the calculated values and previously published theoretical data enhances confidence in the chosen computational model. The structure exhibits C3v symmetry.
Caption: Optimized molecular structure of VOF3.
Vibrational Analysis
The calculated vibrational frequencies correspond to the fundamental modes of molecular motion. These can be directly compared to experimental infrared (IR) and Raman spectra to assess the accuracy of the theoretical model.[14][15][16] The infrared spectrum of VOF3 has been experimentally determined, with all six fundamental modes observed.[8]
Table 2: Calculated vs. Experimental Vibrational Frequencies for VOF3 (cm⁻¹)
| Symmetry | Vibrational Mode Description | Calculated Frequency | Experimental Frequency[8] |
|---|---|---|---|
| a1 | V=O stretch | 1061 | 1057.8 |
| a1 | V-F3 symm. stretch | 724 | 721.5 |
| a1 | V-F3 symm. bend (umbrella) | 255 | 257.8 |
| e | V-F3 asymm. stretch | 809 | 806 |
| e | V-F3 asymm. bend (scissoring) | 306 | 308 |
| e | Rocking | 201 | 204.3 |
The strong correlation between the B3LYP-calculated frequencies and the experimental IR data is evident. This agreement validates the computational approach and allows for confident assignment of the spectral bands to specific molecular motions. Such analysis is crucial for interpreting spectroscopic data of more complex vanadium-containing systems in materials science and drug development.[17][18]
Conclusion and Outlook
This guide has detailed a robust and self-validating workflow for performing quantum chemical calculations on this compound. By employing Density Functional Theory with the B3LYP functional and a triple-zeta basis set, we can accurately predict the molecular geometry and vibrational spectrum of VOF3, with results that are in excellent agreement with experimental and previously published theoretical data.[8][9]
The protocols and insights presented here serve as a foundational template for researchers. These computational techniques can be extended to explore reaction mechanisms, predict the properties of novel VOF3 derivatives, and understand its interactions with biological targets. As computational resources continue to grow,[3] the synergy between theoretical calculations and experimental work will become ever more critical in advancing chemical science and accelerating the discovery of new therapeutics and materials.
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Trifluorooxovanadium bonding and electronic structure
An In-depth Technical Guide to the Bonding and Electronic Structure of Trifluorooxovanadium (VOF₃)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound (VOF₃) is a significant vanadium(V) oxyhalide that bridges the gap between simple inorganic compounds and complex catalytic systems. In the solid state, it adopts a polymeric, layered structure, while in the gas phase, it exists as a monomer with C₃v symmetry.[1][2] The central vanadium atom is in the +5 oxidation state with a d⁰ electron configuration. The bonding is characterized by a strong, highly covalent vanadium-oxygen (V=O) multiple bond and polar covalent vanadium-fluorine (V-F) single bonds. This guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, electronic structure, and spectroscopic signatures of VOF₃, offering insights into the causality behind its structural preferences and reactivity.
Introduction: The Significance of this compound
Vanadium oxyhalides are a class of compounds noted for their diverse structures and reactivity. Among them, this compound (VOF₃) stands out. It is a moisture-sensitive, yellowish-orange powder that serves as a key reagent and precursor in both inorganic and organic chemistry.[2] Its utility in the oxidative coupling of phenols, a critical step in the synthesis of complex natural products like vancomycin, underscores the importance of understanding its fundamental electronic properties.[2] Unlike its heavier congeners VOCl₃ and VOBr₃, which are volatile liquids existing as tetrahedral molecules in all states, VOF₃'s preference for a polymeric structure in the solid state highlights the unique influence of fluorine's size and electronegativity.[2] This guide delves into the core principles governing the structure and bonding of VOF₃, providing a foundational understanding for professionals leveraging this compound in their research.
Molecular Structure and Geometry: A Tale of Two Phases
The structural description of VOF₃ is phase-dependent, a crucial distinction for experimental design and interpretation. The high electronegativity and small size of fluorine facilitate the formation of bridging bonds, leading to a condensed-phase structure that is markedly different from its gas-phase counterpart.
Solid-State Polymeric Structure
In the solid state, VOF₃ crystallizes in the orthorhombic Pnc2 space group, forming a one-dimensional polymeric structure composed of VOF₃ ribbons.[3] In this arrangement, the vanadium centers are six-coordinate, achieving an octahedral-like geometry. The crystal structure contains two distinct vanadium(V) sites, each bonded to two oxygen and four fluorine atoms.[3] This coordination leads to a network of shared atoms, with some fluorine atoms acting as bridges between vanadium centers. The inequivalence of the V-F bond lengths (ranging from 1.74 Å to 2.30 Å) is direct evidence of this bridging and terminal bonding environment.[3]
| Parameter | Description | Value(s) | Source |
| Crystal System | Orthorhombic | - | [3] |
| Space Group | Pnc2 | - | [3] |
| V Coordination | 6-coordinate (Octahedral-like) | - | [3] |
| V-O Bond Lengths | Two distinct V⁵⁺ sites | 1.76 Å, 1.90 Å | [3] |
| V-F Bond Lengths | Short (terminal) and long (bridging) | 1.74 Å - 2.30 Å | [3] |
Gas-Phase Monomeric Structure
Upon evaporation, the polymeric structure breaks down, and VOF₃ exists primarily as a monomeric species.[2] Infrared spectroscopic studies of gaseous VOF₃ are best interpreted in terms of a molecule with C₃v symmetry.[1][4] This corresponds to a trigonal pyramidal geometry, analogous to molecules like ammonia (NH₃) or phosphorus trifluoride (PF₃), but with the apical position occupied by the oxygen atom. The vanadium atom sits at the apex of the pyramid, double-bonded to oxygen, with the three fluorine atoms forming the base.
Caption: C₃v trigonal pyramidal geometry of monomeric VOF₃.
Bonding Analysis and Electronic Structure
The electronic configuration of vanadium in VOF₃ is [Ar]3d⁰, as it is in the +5 oxidation state. This d⁰ configuration is central to its properties, precluding d-d electronic transitions and rendering the compound diamagnetic. The bonding can be dissected by examining the V-O and V-F interactions separately.
The Vanadium-Oxygen Multiple Bond
The V-O bond is the most significant feature of the molecule's electronic structure. It is best described as a strong covalent triple bond (one σ and two π bonds) in the monomer, though often represented as a double bond for simplicity. This multiple-bond character arises from the overlap of vanadium's empty d-orbitals (specifically dₓz and dᵧz) with filled p-orbitals on the oxygen atom. This strong π-donation from oxygen to vanadium accounts for the short V-O bond distance and the high frequency of the V=O stretching vibration observed in its infrared spectrum.
Caption: Qualitative orbital overlap in the V-O multiple bond.
The Vanadium-Fluorine Bonds
The V-F bonds are highly polar, single covalent bonds (σ-bonds). The significant difference in electronegativity between vanadium (1.63) and fluorine (3.98) leads to a substantial ionic character in these bonds. In the monomer, the three V-F bonds are equivalent due to the C₃v symmetry. In the solid state, the presence of both shorter terminal V-F bonds and longer bridging V-F bonds reflects the different bonding environments.[3] Some computational studies suggest that fluoride ions can also participate in a minor degree of π-back-bonding, which can influence the V-F bond lengths.[5]
Spectroscopic Characterization
Spectroscopy is the primary tool for elucidating the structure and bonding of VOF₃, particularly in the gas phase where direct structural methods are challenging.
Vibrational Spectroscopy (Infrared and Raman)
The infrared spectrum of monomeric VOF₃ provides compelling evidence for its C₃v structure. For a molecule with this symmetry, six fundamental vibrational modes are expected, and all have been observed experimentally.[1] The most characteristic of these is the V=O stretch, which appears at a high frequency, indicative of a strong multiple bond.
| Symmetry Class | Frequency (cm⁻¹) | Vibrational Assignment |
| a₁ | 1057.8 | V=O stretch |
| a₁ | 721.5 | Symmetric VF₃ stretch |
| a₁ | 257.8 | Symmetric VF₃ deformation (umbrella) |
| e | 806 | Asymmetric VF₃ stretch |
| e | 308 | Asymmetric VF₃ deformation (rocking) |
| e | 204.3 | Asymmetric VF₃ deformation (wagging) |
| Data sourced from Selig & Claassen, 1966.[1] |
The intense band at 1057.8 cm⁻¹ is a hallmark of the vanadyl group and serves as a powerful diagnostic tool for confirming the presence of the V=O moiety in coordination complexes and reaction products.
Experimental Protocol: Infrared Spectroscopy of a Solid Sample
The causality behind this protocol is to protect the moisture-sensitive sample and obtain a high-quality spectrum by minimizing scattering and ensuring a uniform sample distribution.
-
Environment Control: All sample manipulations must be performed in a controlled, inert atmosphere (e.g., a glovebox) to prevent hydrolysis of VOF₃.
-
Sample Preparation (KBr Pellet):
-
Gently grind ~1-2 mg of VOF₃ with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Rationale: KBr is transparent in the mid-IR region and grinding ensures the sample is finely dispersed to reduce light scattering.
-
Transfer the resulting powder to a pellet press.
-
Apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent pellet. Rationale: The pressure and vacuum remove air pockets and create a solid matrix that is ideal for transmission spectroscopy.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer sample chamber. Rationale: This corrects for atmospheric H₂O and CO₂ absorptions.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be baseline-corrected and the peak positions identified and compared to literature values to confirm the compound's identity and structural features.
Caption: Experimental workflow for acquiring an FTIR spectrum of VOF₃.
Conclusion
The chemistry of this compound is a direct consequence of its nuanced bonding and electronic structure. Its ability to exist as a C₃v-symmetric monomer in the gas phase, while preferring a six-coordinate polymeric arrangement in the solid state, illustrates the delicate interplay of covalent and ionic forces dictated by the highly electronegative oxygen and fluorine atoms. The dominant feature of its electronic structure is the strong V=O multiple bond, a result of effective p-d π-bonding, which is clearly evidenced by its characteristic high-frequency vibration. A thorough understanding of these principles is essential for researchers who utilize VOF₃ in catalysis, materials science, and synthetic chemistry, allowing for the rational design of experiments and the accurate interpretation of results.
References
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Materials Project. (n.d.). mp-760338: VOF3 (Orthorhombic, Pnc2, 30). Retrieved from [Link]
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Selig, H., & Claassen, H. H. (1966). Infrared Spectra of VOF3 and POF3. The Journal of Chemical Physics, 44(4), 1404–1407. Sourced from ResearchGate. [Link]
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Scilit. (n.d.). Infrared Spectra of VOF3 and POF3. Retrieved from [Link]
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Wikipedia. (n.d.). Vanadium(V) oxytrifluoride. Retrieved from [Link]
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Davis, M. F., Levason, W., Paterson, J., Reid, G., & Webster, M. (2008). Complexes of Vanadium(V) oxide trifluoride with nitrogen and oxygen donor ligands: Coordination chemistry and some fluorination reactions. European Journal of Inorganic Chemistry, 2008(5), 802-811. Sourced from University of Southampton ePrints. [Link]
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ResearchGate. (n.d.). Complexes of Vanadium(V) Oxide Trifluoride with Nitrogen and Oxygen Donor Ligands: Coordination Chemistry and Some Fluorination Reactions. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Emerging Role of Trifluorooxovanadium (VOF3) in Modern Organic Synthesis
Abstract
Trifluorooxovanadium (VOF3) is rapidly gaining recognition as a uniquely potent and versatile reagent in organic synthesis. Its strong Lewis acidity, coupled with its capacity to act as a one-electron oxidant, enables a range of transformations that are often challenging with conventional catalysts.[1] This guide provides an in-depth exploration of VOF3's applications, focusing on its utility in oxidative C-H bond functionalization, oxidative coupling reactions, and selective fluorination. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights with field-proven, detailed experimental protocols to facilitate the adoption of this powerful synthetic tool.
Introduction: The Unique Chemical Profile of this compound
This compound is a distinctive transition metal oxyfluoride that possesses a combination of properties making it highly effective in catalysis. As a hard Lewis acid, the highly electrophilic vanadium(V) center readily coordinates to Lewis basic heteroatoms like oxygen and nitrogen.[1] This interaction activates substrates towards nucleophilic attack or heterolytic bond cleavage.[1] Unlike many traditional Lewis acids such as BF3 or AlCl3, VOF3 also possesses a high oxidation potential, allowing it to participate in catalytic cycles that involve single-electron transfer (SET) pathways. This dual-reactivity profile underpins its efficacy in a variety of oxidative transformations.
Application I: Vanadium-Catalyzed Oxidative C-H Functionalization
The direct functionalization of C-H bonds is a primary goal in modern synthesis, as it avoids the need for pre-functionalized starting materials.[2][3] VOF3 and related vanadium complexes have emerged as effective catalysts for these transformations, particularly in the oxidative coupling of C(sp2)-H and C(sp3)-H bonds.[4]
Mechanistic Considerations
The mechanism for vanadium-catalyzed C-H activation often involves the coordination of the substrate to the vanadium center, followed by a rate-determining C-H cleavage step.[2][3] In many oxidative couplings, an external oxidant is required to regenerate the active catalytic species.[5][6] For instance, in the aminomethylation of heterocycles, the reaction is believed to proceed through a Mannich-type process where the vanadium catalyst facilitates the formation of a reactive iminium intermediate.[4]
A generalized workflow for a VOF3-catalyzed C-H activation process is depicted below. This process highlights the key stages from substrate coordination to product release and catalyst regeneration, a crucial aspect for achieving catalytic turnover.
Caption: Generalized workflow for VOF3-catalyzed C-H functionalization.
Protocol: Vanadium-Catalyzed Aminomethylation of Imidazo[1,2-a]pyridines
This protocol describes the oxidative cross-coupling of 2-arylimidazo[1,2-a]pyridines with N-methylmorpholine, where N-methylmorpholine N-oxide (NMO) serves as both the coupling partner and the oxidant.[4] This method provides a direct route to introduce tertiary amine functionalities into heterocyclic scaffolds.[4]
Materials:
-
This compound (VOF3)
-
2-phenylimidazo[1,2-a]pyridine (Substrate)
-
N-methylmorpholine (NMM) (Solvent and coupling partner)
-
Trifluoroacetic acid (TFA)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Add VOF3 (0.02 mmol, 10 mol%) and trifluoroacetic acid (0.4 mmol, 2.0 equiv.).
-
Solvent/Reagent: Add N-methylmorpholine (2.0 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aminomethylated product.
Causality Note: Trifluoroacetic acid is used as an additive to promote the formation of a reactive iminium intermediate from N-methylmorpholine. The high temperature is necessary to overcome the activation energy for the C-H bond cleavage step.
Data Summary: Substrate Scope
The vanadium-catalyzed aminomethylation has been successfully applied to a range of imidazo[1,2-a]pyridine and indole substrates, demonstrating its utility.[4]
| Substrate | Product Yield (%)[4] |
| 2-Phenylimidazo[1,2-a]pyridine | 85 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 90 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 78 |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 65 |
| Indole | 72 |
Application II: Oxidative Coupling Reactions
Oxidative coupling is a powerful strategy for forming C-C, C-O, and C-N bonds, often proceeding through the coupling of two nucleophilic centers with the aid of an oxidant.[5][7] Vanadium catalysts, including VOF3, are particularly adept at promoting these reactions, especially in the synthesis of biaryl compounds from phenols.
Mechanistic Considerations
In the oxidative coupling of phenols, the vanadium catalyst is believed to coordinate to the hydroxyl group, facilitating a one-electron oxidation to generate a phenoxy radical. Two of these radicals can then couple to form the C-C or C-O bond, with the reduced vanadium species being re-oxidized by an external oxidant (often O2 or a peroxide) to complete the catalytic cycle.
Caption: Catalytic cycle for vanadium-mediated oxidative coupling of phenols.
Application III: C-H Fluorination Reactions
The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties, making catalytic C-F bond formation a highly sought-after transformation.[8][9] While not VOF3 itself, closely related vanadium oxide catalysts have demonstrated remarkable efficiency in the direct fluorination of C(sp3)-H bonds using electrophilic fluorine sources.[10]
Mechanistic Insights
Vanadium-catalyzed C-H fluorination is proposed to proceed through a radical mechanism. The vanadium catalyst activates the C-H bond, leading to the formation of a carbon-centered radical. This radical is then trapped by an electrophilic fluorinating agent, such as Selectfluor®, to forge the C-F bond.[10] This method is advantageous because it is operationally simple and the catalyst can often be removed by simple filtration.[10]
Protocol: Vanadium(III) Oxide-Catalyzed C(sp3)-H Fluorination
This protocol details the direct fluorination of an unactivated C(sp3)-H bond using V2O3 as the catalyst and Selectfluor® as the fluorine source.[10]
Materials:
-
Vanadium(III) oxide (V2O3)
-
Substrate (e.g., 1-Adamantanol)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH3CN), anhydrous
-
Inert atmosphere reaction vessel
Procedure:
-
Setup: To a 4 mL vial charged with a magnetic stir bar, add the substrate (0.2 mmol, 1.0 equiv.) and vanadium(III) oxide (3.0 mg, 0.02 mmol, 10 mol%).
-
Reagent Addition: Add Selectfluor® (0.3 mmol, 1.5 equiv.).
-
Solvent: Add anhydrous acetonitrile (2.0 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature (23 °C).
-
Monitoring: Follow the reaction's progress via 19F NMR or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst and inorganic byproducts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorinated product.
Causality Note: Acetonitrile is a common solvent for these reactions due to its polarity and relative inertness under the reaction conditions. The use of an electrophilic fluorine source like Selectfluor® is crucial for trapping the transient carbon-centered radical generated by the vanadium catalyst.[10]
Data Summary: Substrate Scope for C-H Fluorination
This method has proven effective for the fluorination of various substrates, showing good yields and selectivity, particularly for tertiary C-H bonds.[10]
| Substrate | Product | Isolated Yield (%)[10] |
| 1-Adamantanol | 3-Fluoro-1-adamantanol | 74 |
| 1-Adamantanecarboxylic acid | 3-Fluoro-1-adamantanecarboxylic acid | 70 |
| 1,4-Cineole | 2-Fluoro-1,4-cineole | 53 |
| L-Menthone | 4-Fluoro-L-menthone | 75 |
Conclusion and Future Outlook
This compound and related vanadium catalysts are powerful and versatile tools for modern organic synthesis. Their ability to function as both strong Lewis acids and one-electron oxidants enables challenging transformations such as C-H functionalization, oxidative coupling, and direct fluorination. The operational simplicity and unique reactivity offered by these systems present significant opportunities for streamlining the synthesis of complex molecules in pharmaceutical and materials science. Future research will likely focus on developing asymmetric variants of these reactions and expanding their application to an even broader range of substrates and transformations.
References
-
Title: Vanadium-Catalyzed C(sp3)–H Fluorination Reactions Source: PMC - NIH URL: [Link]
-
Title: Lewis acid catalysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Catalysis for Fluorination and Trifluoromethylation - PMC - NIH Source: PMC - NIH URL: [Link]
-
Title: Oxidative Coupling Mechanisms: Current State of Understanding Source: ACS Publications URL: [Link]
-
Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC - NIH Source: PMC - NIH URL: [Link]
-
Title: Oxidative coupling - Wikipedia Source: Wikipedia URL: [Link]
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Title: Oxidative coupling of amines and ketones by combined vanadium- and organocatalysis Source: ResearchGate URL: [Link]
-
Title: (PDF) Catalysis for Fluorination and Trifluoromethylation Source: ResearchGate URL: [Link]
-
Title: Transition metal catalysis and nucleophilic fluorination Source: R Discovery URL: [Link]
-
Title: Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC - PubMed Central Source: PMC - PubMed Central URL: [Link]
-
Title: A Catalysis Guide Focusing on C–H Activation Processes Source: SciELO URL: [Link]
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Title: Do you have a favorite Lewis Acid for catalysis in organic chemistry? Source: Reddit URL: [Link]
-
Title: A Catalysis Guide Focusing on C–H Activation Processes Source: ResearchGate URL: [Link]
-
Title: Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification Source: ChemRxiv URL: [Link]
-
Title: Oxidative Cross-Coupling of sp(3)- and sp(2)-Hybridized C-H Bonds: Vanadium-Catalyzed Aminomethylation of Imidazo[1,2-a]pyridines Source: PubMed URL: [Link]
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- 4. Oxidative Cross-Coupling of sp(3)- and sp(2)-Hybridized C-H Bonds: Vanadium-Catalyzed Aminomethylation of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Trifluorooxovanadium(V) (VOF3) as an Emerging Lewis Acid Catalyst in Organic Synthesis
Introduction: The Case for Trifluorooxovanadium(V) as a Specialized Lewis Acid
In the vast landscape of Lewis acid catalysis, the search for reagents with unique reactivity profiles, enhanced stability, and practical utility is perpetual. While classic Lewis acids like AlCl₃, BF₃, and TiCl₄ are foundational, they often suffer from high moisture sensitivity, challenging workups, or undesirable side reactions. Vanadium compounds, particularly those in the +5 oxidation state, present a compelling alternative. This compound(V), or vanadyl fluoride (VOF₃), is an inorganic compound recognized for its Lewis acidic character, yet it remains significantly under-explored in mainstream organic synthesis compared to its well-studied analogue, vanadyl chloride (VOCl₃).[1][2]
The Lewis acidity of VOF₃ is derived from two key features: the high formal +5 oxidation state of the vanadium center, which creates a significant electron deficiency, and the presence of three highly electronegative fluorine atoms, which inductively withdraw electron density, further enhancing the electrophilicity of the vanadium.[1][2] This combination suggests that VOF₃ is a hard Lewis acid, which should preferentially coordinate with hard Lewis bases, such as the oxygen atoms of carbonyls, ethers, and epoxides. This guide provides a technical overview, mechanistic insights, and actionable protocols for researchers seeking to leverage the unique catalytic potential of VOF₃ in several key organic transformations.
Critical Safety & Handling Protocol
This compound(V) and its analogue VOCl₃ are hazardous materials that must be handled with appropriate precautions.
-
Moisture Sensitivity: VOF₃ is expected to react rapidly with water, hydrolyzing to form vanadium pentoxide (V₂O₅) and highly corrosive hydrogen fluoride (HF). All manipulations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[3][4]
-
Toxicity & Corrosivity: Vanadium compounds can be toxic if inhaled or ingested. Both VOF₃ and its hydrolysis product, HF, are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear chemical-resistant gloves (nitrile gloves are often insufficient for prolonged work with HF; consider neoprene or other recommended materials), a flame-resistant lab coat, and chemical splash goggles with a full-face shield.
-
Quenching & Disposal: Reactions should be quenched carefully, typically by slow addition to a cooled, stirred slurry of a weak base like sodium bicarbonate or calcium hydroxide to neutralize acidic byproducts. Dispose of all waste in accordance with institutional and local regulations for heavy metal and fluoride waste.
Application 1: Catalytic Ring-Opening of Epoxides
The activation of epoxides toward nucleophilic attack is a cornerstone transformation in organic synthesis, providing access to valuable 1,2-difunctionalized motifs. Lewis acids catalyze this process by coordinating to the epoxide oxygen, which polarizes the C-O bonds and facilitates ring-opening by a nucleophile.[5][6] The hard Lewis acidic nature of VOF₃ makes it an ideal candidate for this activation step.
Mechanistic Rationale
The catalytic cycle begins with the coordination of the Lewis acidic vanadium center of VOF₃ to the Lewis basic oxygen atom of the epoxide. This coordination enhances the electrophilicity of the epoxide carbons. A nucleophile, such as a cyanide source (e.g., trimethylsilyl cyanide, TMSCN), then attacks one of the carbons in an Sₙ2-type fashion.[5][6] For terminal epoxides under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon. The ring opens to form a vanadium alkoxide intermediate, which is then displaced by another epoxide molecule or undergoes silylation and workup to release the product and regenerate the active catalyst.
Caption: Proposed mechanism for VOF₃-catalyzed epoxide ring-opening.
Protocol 1: Cyanation of Styrene Oxide with Trimethylsilyl Cyanide (TMSCN)
This protocol is a representative starting point for evaluating VOF₃ in the regioselective ring-opening of epoxides.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous dichloromethane (DCM, 5.0 mL).
-
Catalyst Addition: To the stirred solvent, add this compound(V) (VOF₃, 6.2 mg, 0.05 mmol, 5 mol%). Stir for 5 minutes until fully dissolved.
-
Substrate Addition: Add styrene oxide (120.1 mg, 1.0 mmol, 1.0 equiv) to the solution.
-
Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 129.1 mg, 1.3 mmol, 1.3 equiv) dropwise over 2 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the β-silyloxy nitrile product. Subsequent deprotection with a fluoride source or acidic workup can yield the β-hydroxy nitrile.
Data Presentation: Expected Outcomes for Lewis Acid-Catalyzed Epoxide Opening
The following table summarizes typical results for Lewis acid-catalyzed ring-opening of epoxides with TMSCN, providing a benchmark for evaluating VOF₃ performance.
| Entry | Epoxide Substrate | Lewis Acid Catalyst | Regioselectivity (Attack at C2:C1) | Yield (%) | Reference |
| 1 | Styrene Oxide | Yb(OTf)₃ | >99:1 | 92 | [6] |
| 2 | Cyclohexene Oxide | Al(OTf)₃ | N/A (trans-diaxial) | 95 | [7] |
| 3 | 1,2-Epoxyoctane | Ti(OiPr)₄ | 1:99 | 88 | [7] |
Application 2: Intermolecular Hydroamination of Alkynes
Hydroamination, the direct addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines.[8][9] Catalysis is essential as the reaction is typically kinetically challenging. Early transition metals, including vanadium and titanium, have been shown to effectively catalyze the hydroamination of alkynes.[10][11]
Mechanistic Rationale
While several mechanisms are possible, a plausible pathway for vanadium-catalyzed alkyne hydroamination involves the formation of a vanadium-imido intermediate. This species can then undergo a [2+2] cycloaddition with the alkyne to form a four-membered azametallacyclobutene intermediate. Subsequent protonolysis or reductive elimination yields the enamine or imine product, which can then tautomerize or be reduced to the final amine, regenerating the catalyst. The Lewis acidity of the vanadium center is crucial for activating the substrates and facilitating these steps.
Caption: A plausible [2+2] cycloaddition pathway for hydroamination.
Protocol 2: Intermolecular Hydroamination of 1-Hexyne with Aniline
This protocol is adapted from published procedures using vanadium imido complexes and serves as a robust starting point for exploring VOF₃ catalysis.[10]
-
Catalyst Precursor Preparation (Optional but Recommended): In a glovebox, dissolve VOF₃ (12.4 mg, 0.1 mmol) in anhydrous toluene (5 mL). Add aniline (18.6 mg, 0.2 mmol) and stir at 80 °C for 1 hour to facilitate the formation of an imido complex.
-
Reaction Setup: In a separate, oven-dried pressure tube equipped with a stir bar, add 1-hexyne (82.2 mg, 1.0 mmol, 1.0 equiv) and aniline (111.7 mg, 1.2 mmol, 1.2 equiv) dissolved in anhydrous toluene (3 mL).
-
Initiation: Add the prepared catalyst solution (0.05 mmol, 5 mol%) to the pressure tube.
-
Reaction Conditions: Seal the pressure tube tightly and heat the reaction mixture to 100-120 °C in an oil bath behind a blast shield.
-
Monitoring and Workup: Stir for 12-24 hours. Monitor by GC-MS for the formation of the enamine/imine product. After cooling to room temperature, carefully unseal the tube. The crude product can be analyzed directly or purified by chromatography. For conversion to the saturated amine, the crude imine can be subjected to standard reduction conditions (e.g., NaBH₄ in methanol).
Data Presentation: Representative Vanadium-Catalyzed Hydroamination
| Entry | Alkyne | Amine | Catalyst | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Hexyne | Aniline | [V(NAr)(NiPr₂)₂Cl] | 100 | 95 | [10] |
| 2 | Phenylacetylene | Aniline | [V(NAr)(NiPr₂)₂Cl] | 100 | 90 | [10] |
| 3 | 1-Octyne | 4-Methylaniline | [V(NAr)(NiPr₂)₂Cl] | 100 | 98 | [10] |
Application 3: Exploratory Use in Friedel-Crafts & Diels-Alder Reactions
The Friedel-Crafts[7][12][13] and Diels-Alder[14][15] reactions are canonical examples of transformations that are significantly accelerated by Lewis acids. VOF₃ has not been widely reported for these reactions, presenting a clear opportunity for methods development.
Scientific Rationale
-
Friedel-Crafts Alkylation/Acylation: A strong Lewis acid is required to generate a potent electrophile—either a carbocation from an alkyl halide or an acylium ion from an acyl halide/anhydride.[13][16] VOF₃ could serve this role, potentially offering a tunable reactivity profile compared to AlCl₃.
-
Diels-Alder Reaction: Lewis acids accelerate [4+2] cycloadditions by coordinating to the dienophile (typically to a carbonyl or other electron-withdrawing group), which lowers its LUMO energy.[14][17] This enhances the electronic interaction with the diene's HOMO, increasing the reaction rate and often improving regioselectivity and endo/exo selectivity.
Workflow for Catalyst Screening
Evaluating a new Lewis acid like VOF₃ requires a systematic approach. The following workflow is designed to efficiently determine its viability and optimal conditions for a reaction like Friedel-Crafts alkylation.
Caption: Workflow for screening VOF₃ in a Friedel-Crafts reaction.
Protocol 3: General Screening for Friedel-Crafts Alkylation of Toluene
-
Stock Solutions: Prepare stock solutions of toluene, benzyl chloride, and an internal standard (e.g., dodecane) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane, DCE).
-
Reaction Array: In an array of inert-atmosphere vials, add VOF₃ at varying catalyst loadings (e.g., 0.01, 0.05, 0.10 mmol).
-
Substrate Addition: Add the solvent, internal standard, and toluene (e.g., 2.0 mmol) to each vial.
-
Initiation: Add benzyl chloride (1.0 mmol) to each vial to initiate the reaction.
-
Condition Screening: Place the vials in parallel reactors at different temperatures (e.g., 0 °C, 25 °C, 50 °C).
-
Time-Point Analysis: At set time points (e.g., 1, 4, 12, 24 hours), withdraw a small aliquot from each reaction, quench it immediately in a vial containing NaHCO₃ solution and an extraction solvent (e.g., diethyl ether), and analyze the organic layer by GC-MS to determine conversion and the ratio of ortho- to para-isomers.
-
Optimization: Based on the best initial result, perform a second round of experiments to fine-tune concentration and reaction time.
Conclusion and Future Outlook
This compound(V) is a promising yet underexplored Lewis acid with significant potential for applications in organic synthesis. Its hard Lewis acidic character, conferred by the high oxidation state of vanadium and the presence of fluorine atoms, makes it a prime candidate for catalyzing reactions involving hard Lewis basic substrates like epoxides and carbonyls. While direct literature precedents are sparse, the established reactivity of its analogue VOCl₃ and other vanadium complexes provides a strong foundation for future research. The protocols and workflows detailed in this guide offer a starting point for researchers to systematically investigate and unlock the catalytic potential of VOF₃, potentially leading to the development of novel and efficient synthetic methodologies.
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Application Notes & Protocols: Trifluorooxovanadium (VOF3) Catalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluorooxovanadium(V) (VOF3) is a powerful and versatile reagent in modern organic synthesis, primarily recognized for its capacity to mediate oxidative coupling reactions. As a potent one-electron oxidant and a strong Lewis acid, VOF3 provides a unique platform for forging carbon-carbon and carbon-oxygen bonds, particularly in the synthesis of complex biaryl compounds and natural products.[1][2] Its utility stems from its ability to activate phenolic substrates towards coupling, often mimicking biosynthetic pathways.[2][3] This guide provides an in-depth look at the mechanistic principles of VOF3 catalysis and delivers detailed protocols for its application, designed to equip researchers with the knowledge to effectively implement these reactions in their own synthetic endeavors.
Section 1: Core Mechanistic Principles of VOF3 Catalysis
The catalytic activity of VOF3 and related vanadium(V) species is rooted in a cycle involving single-electron transfer (SET) and the V(V)/V(IV) redox couple. The general mechanism, particularly for the well-studied oxidative coupling of phenols, can be broken down into several key steps.
Substrate Coordination and Activation
The reaction initiates with the coordination of the phenolic substrate to the Lewis acidic vanadium(V) center. This "inner sphere" process is crucial for activating the phenol, making it more susceptible to oxidation.[1]
Single-Electron Transfer (SET)
The vanadium(V)-phenoxide complex undergoes an intramolecular single-electron transfer (SET), oxidizing the phenoxide to a phenoxy radical and reducing the vanadium center from V(V) to V(IV).[1] This step is the cornerstone of the catalytic cycle, generating the key reactive intermediate.
Radical Coupling
The generated phenoxy radical is highly reactive and can exist in multiple resonance forms.[3] This radical can then couple with another phenol molecule or a second phenoxy radical. While direct radical-radical coupling is possible, a more common pathway involves the attack of a phenoxy radical onto a neutral phenol molecule (radical-phenol mechanism), which is generally more favorable.[1] This coupling can lead to the formation of C-C or C-O bonds, with regioselectivity (ortho-ortho, para-para, ortho-para) being influenced by the substitution pattern of the phenol and the specific reaction conditions.[3]
Re-oxidation of the Catalyst
For the process to be catalytic, the V(IV) species must be re-oxidized to the active V(V) state. This is typically accomplished using a terminal oxidant, such as molecular oxygen (O2), which allows for low catalyst loadings and improves the overall efficiency and atom economy of the reaction.[2]
General Catalytic Cycle Diagram
Sources
Application Notes and Protocols for Trifluorooxovanadium (VOF₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Trifluorooxovanadium in Modern Synthesis
This compound (VOF₃) is a versatile and reactive inorganic compound that is gaining increasing attention in the fields of organic synthesis, materials science, and catalysis. Its unique combination of a high-valent vanadium center, Lewis acidity, and fluoride ligands makes it a powerful tool for a variety of chemical transformations. The incorporation of fluorine into organic molecules is of paramount importance in drug discovery and materials science, as it can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] VOF₃ serves as a key reagent and catalyst in this context, enabling the introduction of fluorine atoms and facilitating complex molecular constructions.
This comprehensive guide provides detailed application notes and experimental protocols for the safe and effective use of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to harness the full potential of this reagent, moving beyond a simple recitation of steps to a deeper understanding of the underlying chemical principles.
PART 1: CORE DIRECTIVE - A Structured Guide to VOF₃ Utilization
This guide is structured to provide a holistic understanding of this compound, from its fundamental properties to its practical applications. We will begin with a critical overview of safety and handling procedures, followed by a detailed exploration of its applications in catalysis, with a specific focus on fluorination reactions. Each section is designed to build upon the last, providing a logical and intuitive workflow for researchers.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The E-E-A-T Framework
As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for rational experimental design. The following sections are grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Expertise & Experience: Understanding the "Why"
The protocols detailed below are more than just recipes; they are the culmination of established chemical principles and field-proven insights. We will delve into the causality behind experimental choices, explaining why certain conditions are optimal and how they influence reaction outcomes.
Trustworthiness: Self-Validating Systems
Each protocol is designed to be a self-validating system. By understanding the key parameters and potential pitfalls, researchers can troubleshoot effectively and ensure the reliability and reproducibility of their results.
Authoritative Grounding & Comprehensive References
All technical claims and protocol standards are supported by authoritative sources from peer-reviewed literature. In-text citations and a comprehensive reference list are provided to allow for further exploration and verification.
Safety and Handling of this compound
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Key Safety Precautions:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Toxic: Harmful if inhaled or swallowed.
-
Moisture Sensitive: Reacts with water to release toxic hydrogen fluoride (HF) gas.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and moisture.[3]
First Aid Measures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Catalysis: Vanadium-Catalyzed C(sp³)–H Fluorination
While direct experimental protocols for VOF₃ as the primary catalyst in C-H fluorination are not extensively detailed in the literature, its role within the broader context of vanadium catalysis is informative. Vanadium complexes, in general, are known to catalyze C-H oxidation reactions.[3] A notable example is the use of Vanadium(III) oxide (V₂O₃) as a catalyst for the direct fluorination of C(sp³)–H groups with Selectfluor®.[3][4][5] Although VOF₃ itself was found to be inactive under the specific screening conditions of one study, this provides a valuable framework for understanding the potential of vanadium-based fluorination.[3]
The following protocol is based on the established method for V₂O₃-catalyzed C(sp³)–H fluorination and serves as a foundational procedure that can be adapted for screening other vanadium catalysts, including VOF₃, with appropriate modifications.
General Protocol: Vanadium-Catalyzed C(sp³)–H Fluorination
This protocol describes a general procedure for the fluorination of a C(sp³)–H bond using a vanadium catalyst and an electrophilic fluorine source.
Table 1: Reagents and Materials
| Reagent/Material | Purpose |
| Vanadium Catalyst (e.g., V₂O₃) | Catalyst |
| Selectfluor® | Electrophilic Fluorine Source |
| Substrate | Starting Material |
| Anhydrous Acetonitrile | Solvent |
| Diethyl Ether | for Work-up |
| Pentane | for Chromatography |
| Silica Gel | for Chromatography |
| 4 mL Vial | Reaction Vessel |
| Magnetic Stirrer | for Agitation |
| Freeze-Pump-Thaw Apparatus | for Degassing |
Experimental Procedure:
-
Reaction Setup: To a 4 mL vial, add the vanadium catalyst (e.g., V₂O₃, 10 mol%) and Selectfluor® (1.5 equivalents).
-
Solvent and Substrate Addition: Add anhydrous acetonitrile (to achieve a substrate concentration of 0.1 M) followed by the substrate (1.0 equivalent).
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically 6-48 hours), monitoring by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the catalyst and Selectfluor® byproducts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel flash column chromatography using a suitable eluent system (e.g., diethyl ether/pentane).[3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetonitrile is crucial to prevent the reaction of VOF₃ and other moisture-sensitive reagents with water, which would lead to the formation of HF and decomposition of the catalyst.
-
Degassing: The removal of oxygen is important as many transition metal-catalyzed reactions are sensitive to air. Radical mechanisms, which can be initiated or quenched by oxygen, are often involved in C-H activation processes.[3]
-
Selectfluor®: This is a common and effective electrophilic fluorine source for such transformations.[3][4][5]
-
Catalyst Loading: A catalytic amount (e.g., 10 mol%) is typically sufficient to promote the reaction without leading to excessive side products or purification difficulties.
Diagram 1: General Workflow for Vanadium-Catalyzed C(sp³)–H Fluorination
A generalized workflow for the vanadium-catalyzed C(sp³)–H fluorination reaction.
Potential Applications in Drug Development and PET Imaging
The development of novel fluorination methodologies is of significant interest to the pharmaceutical industry. The ability to introduce fluorine atoms into complex molecules can lead to improved drug candidates with enhanced metabolic stability and bioavailability.[1] Furthermore, the use of fluorine-18, a positron-emitting isotope, is central to Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neuroscience.[6][7][8][9] While specific protocols for the use of VOF₃ in ¹⁸F-radiochemistry are not yet established, the development of vanadium-catalyzed fluorination reactions opens up new avenues for the synthesis of ¹⁸F-labeled radiotracers.
Diagram 2: Role of Fluorination in Drug Discovery and PET Imaging
The central role of fluorination reactions, potentially mediated by VOF₃, in both drug development and PET imaging.
Future Directions and Conclusion
This compound is a reagent with considerable untapped potential. While detailed, standalone protocols for its use are still emerging in the scientific literature, its relationship with the broader field of vanadium catalysis provides a strong foundation for future research. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the utility of VOF₃ in their own work. As our understanding of its reactivity and catalytic activity grows, we can expect to see VOF₃ become an increasingly valuable tool in the synthesis of complex fluorinated molecules for a wide range of applications.
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Vanadium-Catalyzed C(sp3)–H Fluorination Reactions. Org. Chem. Front., 2014, 1, 468-472.
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Org. Biomol. Chem., 2023, 21, 5781-5815.
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Fluorination Reactions. Steven V. Ley Research Group, University of Cambridge.
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 2018, 23, 2433.
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Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec.
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Mn(III)-mediated defluorinative radical cyclization of β,β-difluoro-ortho-alkenyl isocyanides with boronic acids: Access to 3-fluoroquinoline derivatives. Org. Lett., 2019, 21, 8, 2753–2757.
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Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons, 2009.
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Positron emission tomography (PET) imaging with 18F-based radiotracers. Curr. Radiopharm., 2012, 5, 2, 134-57.
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Catalysis for Fluorination and Trifluoromethylation. Nature, 2011, 474, 7352, 489-93.
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Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein J. Org. Chem., 2024, 20, 1785–1793.
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Vanadium-catalyzed C(sp3)–H fluorination reactions. Org. Chem. Front., 2014, 1, 468-472.
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ChemInform Abstract: Rapid Preparation of Fluorinated Aromatic Heterocycles. ChemInform, 2010, 24, 23.
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Vanadium-Catalyzed C(sp3)-H Fluorination Reactions. Org. Chem. Front., 2014, 1, 5, 468-472.
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Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
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Transition metal catalysis and nucleophilic fluorination. Chem. Commun., 2015, 51, 11843-11855.
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The role of PET imaging in radiotherapy planning. J. Nucl. Med. Radiat. Ther., 2017, 8, 5.
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Fluorinated Heterocycles. Top. Heterocycl. Chem., 2023, 71, 1-52.
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Recent advances in green fluorine chemistry. Green Chem., 2020, 22, 6637-6668.
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PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Front. Med., 2022, 9, 843105.
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Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein J. Org. Chem., 2024, 20, 1785–1793.
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Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Org. Biomol. Chem., 2016, 14, 9166-9175.
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Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angew. Chem. Int. Ed. Engl., 2022, 61, 31, e202205088.
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Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC). Rev. Recent. Clin. Trials, 2007, 2, 3, 177-88.
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One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development. J. Am. Chem. Soc., 2023, 145, 35, 19445–19455.
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Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chem. Rev., 2015, 115, 2, 765–825.
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Alkene 1,3-Difluorination via Transient Oxonium Intermediates. Angew. Chem. Int. Ed. Engl., 2024, 63, 30, e202404666.
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The reaction kinetics and mechanism of crude fluoroelastomer vulcanized by direct fluorination with fluorine/nitrogen gas. RSC Adv., 2017, 7, 34771-34778.
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Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angew. Chem. Int. Ed. Engl., 2023, 62, 10, e202215008.
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Clinical Applications of Positron Emission Tomography (PET) Imaging in Medicine: Oncology, Brain Diseases and Cardiology. Curr. Pharm. Des., 2018, 24, 40, 4745-4766.
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Trifluoromethanesulfonic acid in organic synthesis. Russ. J. Org. Chem., 2017, 53, 4, 485–509.
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Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv, 2025.
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Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chem. Commun., 2020, 56, 12626-12644.
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ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 2013, 44, 33.
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Catalytic Applications of Trifluorooxovanadium (VOF₃) in Polymerization: A Detailed Guide for Researchers
Introduction: The Untapped Potential of Trifluorooxovanadium in Catalysis
Vanadium-based catalysts have long been recognized for their unique capabilities in olefin polymerization, offering pathways to high molecular weight polymers and specific polymer microstructures.[1][2] Among the various vanadium compounds, this compound (VOF₃), a high oxidation state vanadium(V) oxyhalide, presents an intriguing yet largely unexplored candidate as a polymerization catalyst precursor. Its high Lewis acidity and reactivity suggest significant potential in initiating and controlling polymerization reactions. This application note provides a comprehensive overview of the prospective catalytic activity of VOF₃ in both olefin and ring-opening polymerizations, complete with detailed theoretical frameworks and practical, albeit prospective, experimental protocols. While direct literature on VOF₃-catalyzed polymerization is sparse, this guide draws upon established principles of vanadium catalysis to provide a robust starting point for researchers in polymer chemistry and materials science.
Part 1: Mechanistic Insights – The Activation of this compound
This compound (VOF₃) in its pristine state is generally not considered a direct catalyst for polymerization. Instead, it serves as a precatalyst that requires activation, typically through interaction with a co-catalyst, to generate the catalytically active species. The most common activators for vanadium-based polymerization catalysts are organoaluminum compounds.[3][4]
Olefin Polymerization: A Ziegler-Natta Perspective
In the context of olefin polymerization, the activation of VOF₃ with an organoaluminum compound, such as diethylaluminum chloride (Et₂AlCl) or methylaluminoxane (MAO), is hypothesized to follow a pathway analogous to the formation of Ziegler-Natta active sites.[5][6] The activation process likely involves:
-
Alkylation: The organoaluminum compound alkylates the vanadium center, replacing one or more fluoride ligands with an alkyl group.
-
Reduction: The vanadium(V) center is reduced to a lower oxidation state, typically V(III) or V(IV), which is believed to be the active state for polymerization.[7]
-
Formation of the Active Site: This process results in a coordinatively unsaturated vanadium species with a metal-alkyl bond, which can then coordinate and insert olefin monomers.
-
Diagram: Proposed Activation of VOF₃ for Olefin Polymerization
Caption: Proposed mechanism for VOF₃-catalyzed ring-opening polymerization of a cyclic ester.
Part 2: Experimental Protocols
The following protocols are designed as starting points for investigating the catalytic activity of VOF₃. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as organoaluminum compounds are pyrophoric and VOF₃ is moisture-sensitive.
Protocol 1: Ethylene Polymerization using a VOF₃-Based Catalyst System
Materials:
-
This compound (VOF₃)
-
Diethylaluminum chloride (Et₂AlCl) solution in heptane (e.g., 1.0 M)
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% in methanol)
Equipment:
-
Schlenk flask or a high-pressure stainless-steel reactor
-
Schlenk line or glovebox
-
Magnetic stirrer and heating plate
-
Gas-tight syringes
-
Pressure gauge
Procedure:
-
Catalyst Preparation:
-
In a glovebox, weigh 0.01 mmol of VOF₃ into a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous toluene to the flask.
-
Stir the suspension at room temperature.
-
-
Polymerization:
-
Transfer the Schlenk flask to a Schlenk line and connect it to a source of ethylene.
-
Pressurize the flask with ethylene to the desired pressure (e.g., 1 to 10 atm) while stirring vigorously.
-
Using a gas-tight syringe, inject the desired amount of Et₂AlCl solution (e.g., to achieve an Al/V molar ratio of 100:1 to 500:1) into the flask.
-
Maintain the reaction at the desired temperature (e.g., 25-80°C) for a specified time (e.g., 30-60 minutes).
-
-
Termination and Polymer Isolation:
-
Vent the ethylene pressure.
-
Quench the reaction by slowly adding 10 mL of the acidic methanol solution.
-
Stir for 30 minutes to precipitate the polymer.
-
Filter the polymer, wash with copious amounts of methanol, and dry under vacuum to a constant weight.
-
Data to Collect:
-
Polymer yield (g)
-
Catalytic activity (kg of polymer per mole of V per hour)
-
Polymer molecular weight (Mw) and polydispersity index (PDI) via Gel Permeation Chromatography (GPC)
-
Polymer melting point (Tm) via Differential Scanning Calorimetry (DSC)
-
Diagram: Experimental Workflow for Ethylene Polymerization
Caption: Workflow for ethylene polymerization using a VOF₃-based catalyst system.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
This compound (VOF₃)
-
ε-Caprolactone (freshly distilled over CaH₂)
-
Benzyl alcohol (dried over molecular sieves)
-
Toluene (anhydrous)
-
Dichloromethane (for analysis)
-
Methanol
Equipment:
-
Schlenk tubes or vials with magnetic stir bars
-
Glovebox or Schlenk line
-
Oil bath for temperature control
-
NMR spectrometer
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup:
-
In a glovebox, add VOF₃ (e.g., to achieve a monomer-to-catalyst ratio of 200:1) to a Schlenk tube.
-
Add the desired amount of ε-caprolactone and benzyl alcohol (e.g., a monomer-to-initiator ratio of 100:1).
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
-
Polymerization:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120°C).
-
Stir the reaction mixture for a specified time. Samples can be taken periodically to monitor conversion.
-
-
Analysis:
-
To determine monomer conversion, take an aliquot of the reaction mixture, quench with a small amount of wet dichloromethane, and analyze by ¹H NMR spectroscopy.
-
At the end of the reaction, precipitate the polymer by pouring the reaction mixture into cold methanol.
-
Filter and dry the polymer under vacuum.
-
Determine the molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by GPC.
-
Data to Collect:
-
Monomer conversion vs. time
-
Polymer molecular weight (Mn) and PDI
-
Comparison of experimental and theoretical Mn (based on monomer/initiator ratio)
Part 3: Data Interpretation and Troubleshooting
Table 1: Expected Outcomes for Olefin Polymerization with VOF₃/Et₂AlCl
| Parameter | Expected Range/Value | Significance |
| Catalytic Activity | 10³ - 10⁵ g PE/(mol V·h·atm) | Efficiency of the catalyst system. |
| Molecular Weight (Mw) | 10⁵ - 10⁶ g/mol | Vanadium catalysts are known for producing high Mw polymers. [2] |
| PDI (Mw/Mn) | 2.5 - 4.0 | Indicates the breadth of the molecular weight distribution. |
| Melting Point (Tm) | 130 - 140 °C | Suggests the formation of high-density polyethylene (HDPE). |
Troubleshooting for Olefin Polymerization:
-
Low or no activity: Ensure all reagents and solvents are scrupulously dry. Check the quality of the organoaluminum co-catalyst. The Al/V ratio may need optimization.
-
Broad PDI: This could indicate the presence of multiple active species. Varying the temperature or co-catalyst may help.
-
Low molecular weight: Increase the monomer concentration or lower the polymerization temperature.
Table 2: Expected Outcomes for Ring-Opening Polymerization of ε-Caprolactone
| Parameter | Expected Range/Value | Significance |
| Monomer Conversion | > 90% | Indicates an efficient polymerization process. |
| Molecular Weight (Mn) | Controllable by monomer/initiator ratio | Demonstrates a controlled/"living" character of the polymerization. |
| PDI (Mw/Mn) | 1.1 - 1.5 | Narrow PDI is indicative of a well-controlled polymerization. |
Troubleshooting for Ring-Opening Polymerization:
-
Slow or incomplete reaction: Increase the reaction temperature or the catalyst loading. Ensure the monomer is pure.
-
Broad PDI: This may be due to side reactions like transesterification. Lowering the temperature or reaction time might help.
-
Discrepancy between theoretical and experimental Mn: This could indicate issues with initiation efficiency or chain transfer reactions.
Conclusion
This compound (VOF₃) holds considerable promise as a versatile precatalyst for both olefin and ring-opening polymerizations. Its activation with organoaluminum compounds is a viable route to active Ziegler-Natta type catalysts, while its inherent Lewis acidity can be harnessed for the controlled polymerization of cyclic esters. The protocols and insights provided in this application note offer a foundational framework for researchers to explore the catalytic potential of this fascinating vanadium compound. Further research into ligand modification and optimization of reaction conditions will undoubtedly unlock new possibilities for synthesizing advanced polymeric materials.
References
- Vanadium(V)
-
Developments in vanadium-catalysed polymerisation reactions: A review. Maastricht University. (2021). [Link]
-
Ethylene Polymerization over Supported Vanadium-Magnesium Catalysts with Different Vanadium Content: The Effect of Hydrogen on Molecular Weight Characteristics of the Produced Bimodal Polyethylene. Molecules. (2022). [Link]
- Stabilized Vanadium Catalyst for Olefin Polymerization by Site Isolation in a Metal‐Organic Framework. Angewandte Chemie International Edition. (2018). (URL not available)
- Effect of polymerization temperature on activity of vanadium-based...
-
Vanadium Complexes Derived from O,N,O-tridentate 6-bis(o-hydroxyalkyl/aryl)pyridines: Structural Studies and Use in the Ring-Opening Polymerization of ε-Caprolactone and Ethylene Polymerization. Molecules. (2023). [Link]
- Organometallic vanadium-based heterogeneous catalysts for ethylene polymerization. Study of the deactivation process. Macromolecular Chemistry and Physics. (1998). (URL not available)
-
Catalyst for olefin polymerization. European Patent Office. (1993). [Link]
- United States P
- Vanadium based catalysts for olefin polymerizations.
- Polymerization catalyst.
- Vanadium based components and catalysts for the polymerization of olefins and polymerization processes using the same.
- An EPR Study of the V(IV) Species Formed Upon Activation of a Vanadyl Phenoxyimine Polymerization Catalyst with AlR3 and AlR2Cl (R = Me, Et). Organometallics. (2007). (URL not available)
- Mixed titanium-vanadium catalysts for solution ethylene polymerization.
-
Titanium and Vanadium Complexes of Tridentate Phenoxy-Imine and Phenoxy-Amine Ligands and Their Application in the Ring-Opening Polymerization of Cyclic Esters. Polymers. (2023). [Link]
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- 6. US6084042A - Mixed titanium-vanadium catalysts for solution ethylene polymerization - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: Trifluorooxovanadium (VOF₃) Mediated Carbon-Fluorine Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of VOF₃ in Modern Fluorination Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of novel and efficient methods for carbon-fluorine (C-F) bond formation remains a high-priority research area.[1][3][4] While various fluorinating reagents have been developed, trifluorooxovanadium (VOF₃) has emerged as a powerful and versatile tool for specific applications, particularly in the oxidative coupling of phenols and related transformations.[5] This guide provides an in-depth exploration of VOF₃-mediated C-F bond formation, offering both mechanistic insights and practical, field-tested protocols.
VOF₃ is a yellowish-orange, moisture-sensitive powder that is typically used in solutions of trifluoroacetic acid (TFA) for organic synthesis.[5] Its utility stems from its ability to act as a potent one-electron oxidant, facilitating reactions that are often challenging to achieve with other fluorinating agents.
Mechanistic Underpinnings: The "Why" Behind the "How"
Understanding the reaction mechanism is paramount for troubleshooting, optimization, and predicting substrate scope. VOF₃-mediated reactions are believed to proceed through a radical-based mechanism. The vanadium(V) center acts as a potent oxidant, initiating the reaction through a single-electron transfer (SET) from the substrate.
Oxidative Coupling of Phenols: A Case Study
The oxidative coupling of phenols is a classic application of VOF₃, crucial in the synthesis of complex natural products like vancomycin.[5] The reaction proceeds as follows:
-
Coordination and Single-Electron Transfer (SET): The phenolic substrate coordinates to the Lewis acidic vanadium center of VOF₃. This is followed by an intramolecular SET from the electron-rich phenol to the V(V) center, reducing it to V(IV) and generating a phenoxy radical.
-
Radical-Radical Coupling: The generated phenoxy radicals then undergo dimerization (C-C or C-O bond formation) to form the coupled product.
-
Rearomatization and Product Release: The resulting intermediate rearomatizes, often with the loss of protons, to yield the final coupled product. The reduced vanadium species can then be re-oxidized or exist in a lower oxidation state.
Caption: Proposed mechanism for VOF₃-mediated oxidative coupling of phenols.
Core Applications and Substrate Scope
While historically known for phenol coupling, the reactivity of vanadium species extends to other transformations. Vanadium(III) oxide (V₂O₃), for instance, has been shown to catalyze the direct fluorination of C(sp³)–H bonds using Selectfluor as the fluorine source.[6][7] Although VOF₃ itself was found to be inactive in this specific catalytic cycle, this highlights the broader potential of vanadium in C-F bond formation chemistry.[6]
A significant recent application involves the silver-mediated fluorination of arylsilanes, where VOF₃ is not directly used but provides a comparative context for oxidative fluorination.[8] This silver-based method is operationally simple and uses Ag₂O.[8]
| Reaction Type | Vanadium Species | Typical Substrates | Key Advantages | Limitations | Reference |
| Oxidative Phenol Coupling | VOF₃ | Electron-rich phenols | High efficiency for biaryl synthesis | Stoichiometric amounts of VOF₃ required | [5] |
| C(sp³)–H Fluorination | V₂O₃ (catalyst) | Alkanes, terpenoids | Catalytic, operationally simple | VOF₃ is inactive in this system | [6][7] |
| Fluorination of Arylsilanes | Ag₂O (mediator) | Aryl trialkoxysilanes | Regiospecific, good functional group tolerance | Not a direct VOF₃ method | [8] |
Detailed Protocols and Experimental Design
Disclaimer: this compound is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[9][10] Always consult the Safety Data Sheet (SDS) before use.[9][10]
General Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[9][10]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.[9][10]
-
Moisture Sensitivity: VOF₃ is highly sensitive to moisture.[5] Use anhydrous solvents and techniques (e.g., Schlenk line or glovebox) for all reactions.
-
In case of exposure:
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Protocol: VOF₃-Mediated Oxidative Coupling of 2-Naphthol
This protocol is a representative example of a VOF₃-mediated oxidative coupling reaction.
Materials:
-
This compound (VOF₃, 99%)
-
2-Naphthol
-
Trifluoroacetic acid (TFA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a fume hood, add 2-naphthol (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM to the flask.
-
Reagent Preparation: In a separate dry vial, carefully weigh VOF₃ (1.1 eq). Under an inert atmosphere, dissolve the VOF₃ in anhydrous TFA.
-
Expert Insight: VOF₃ is often poorly soluble in common organic solvents. Using TFA as a co-solvent is crucial for its application in these reactions.[5]
-
-
Reaction Initiation: Cool the 2-naphthol solution to 0 °C using an ice bath. Slowly add the VOF₃/TFA solution dropwise to the stirred reaction mixture. The color of the solution should change, indicating the start of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. Be cautious as gas evolution (CO₂) will occur due to the neutralization of TFA.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired binaphthol product.
Caption: Workflow for VOF₃-mediated oxidative coupling of 2-naphthol.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive VOF₃ due to moisture exposure | Ensure all reagents, solvents, and glassware are scrupulously dry. Handle VOF₃ under an inert atmosphere. |
| Insufficient oxidant | Increase the stoichiometry of VOF₃ (e.g., to 1.5-2.0 eq). | |
| Formation of multiple byproducts | Over-oxidation or side reactions | Perform the reaction at a lower temperature (e.g., -20 °C or -40 °C). Reduce the reaction time. |
| Poor solubility of VOF₃ | Inappropriate solvent system | Ensure sufficient TFA is used to fully dissolve the VOF₃ before addition. |
| Difficult purification | Residual vanadium salts | A thorough aqueous work-up is crucial. Washing with a mild chelating agent (e.g., aqueous Rochelle's salt) may help. |
Future Outlook and Emerging Trends
The field of C-F bond formation is continuously evolving, with a strong emphasis on developing catalytic and more sustainable methods.[1][2] While VOF₃ is a powerful stoichiometric oxidant, future research may focus on:
-
Catalytic Systems: Developing catalytic cycles where a V(III)/V(V) or other redox couple can be regenerated in situ.
-
Electrochemical Methods: Electrochemical fluorination is a rapidly growing area that can offer milder reaction conditions and avoid the use of stoichiometric chemical oxidants.[11][12][13][14][15]
-
Novel Vanadium Precursors: Investigating other vanadium-fluoride complexes for unique reactivity and selectivity.
By understanding the fundamental principles and practical considerations outlined in this guide, researchers can effectively harness the power of this compound for the synthesis of complex fluorinated molecules.
References
-
Xu, P., Wang, F., Fan, G., Xu, X., & Tang, P. (2017). Hypervalent Iodine(III)‐Mediated Oxidative Fluorination of Alkylsilanes by Fluoride Ions. Angewandte Chemie International Edition, 56(4), 1101-1104. [Link]
-
Liu, W., Huang, X., Cheng, M. J., Nielsen, R. J., Goddard, W. A., & Groves, J. T. (2014). Vanadium-Catalyzed C(sp3)–H Fluorination Reactions. Journal of the American Chemical Society, 136(42), 14851-14857. [Link]
-
Wikipedia. (n.d.). Vanadium(V) oxytrifluoride. Retrieved from [Link]
-
Lectka, T. (2018). Catalyzed and Promoted Aliphatic Fluorination. Accounts of Chemical Research, 51(6), 1443-1455. [Link]
-
Besse, R., Dubois, M., Avignant, D., & Foussier, C. (2023). Selective Chemical Filters for VOF3: Tailoring MgF2 Filter Selectivity through Surface Chemistry. Materials, 16(22), 7173. [Link]
-
DeBlock, M. C., Li, Y., & Ceder, G. (2018). Electrochemical Oxidative Fluorination of an Oxide Perovskite. UCL Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of vinyl fluorides. Retrieved from [Link]
-
Stuart, C. L., & Brown, J. M. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1143-1151. [Link]
-
Stuart, C. L., & Brown, J. M. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1143-1151. [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470-477. [Link]
-
Deeming, A. S., Russell, C. J., Hennessy, A. J., & Willis, M. C. (2012). Synthesis of phenols via fluoride-free oxidation of arylsilanes and arylmethoxysilanes. Organic Letters, 14(16), 4154-4157. [Link]
-
Hollingworth, C., & Gouverneur, V. (2015). Review of recent advances in nucleophilic C–F bond-forming reactions at sp3 centers. Tetrahedron Letters, 56(3), 341-353. [Link]
-
Ahmad, N., & Singh, P. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(1), 22. [Link]
-
Newton, C. G., & Chen, Y. (2019). Electrochemical C(sp3)–H Fluorination. Synlett, 30(09), 1178-1182. [Link]
-
Gouverneur, V., & Tredwell, M. (2011). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 47(3), 859-868. [Link]
-
Francke, R., & Schöning, M. J. (2017). Electrochemical fluorination: State of the art and future tendences. Journal of the Electrochemical Society, 164(7), E153-E162. [Link]
-
Tang, P., & Ritter, T. (2011). Silver-mediated fluorination of aryl silanes. Tetrahedron Letters, 52(17), 2154-2156. [Link]
-
Liu, W., Huang, X., Cheng, M. J., Nielsen, R. J., Goddard, W. A., & Groves, J. T. (2014). Vanadium-catalyzed C(sp3)–H fluorination reactions. Chemical Science, 5(1), 324-328. [Link]
-
Francke, R., & Schöning, M. J. (2017). Electrochemical Fluorination. ResearchGate. [Link]
-
Beierle, J. M., & Lectka, T. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(7), 4357-4404. [Link]
-
Huang, Q., et al. (2024). Synthesis and characterisation of Vanadium(III) fluorides α-BaVF5 and BaV(F,OH)5 with an S = 1 spin chain structure. Journal of Solid State Chemistry, 341, 125095. [Link]
-
Powers, D. C., & Baran, P. S. (2022). Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. ChemRxiv. [Link]
-
Furuya, T., Strom, A. E., & Ritter, T. (2009). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 131(5), 1662-1663. [Link]
-
Togni, A., & Lectka, T. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. eScholarship.org. [Link]
-
Macmillan Group. (n.d.). Transition Metals Mediated Fluorination of Arenes and Heteroarenes. Retrieved from [Link]
-
Furuya, T., Kuttruff, C. A., & Ritter, T. (2008). C–F Bond Formation for the Synthesis of Aryl Fluorides. Angewandte Chemie International Edition, 47(40), 7620-7634. [Link]
-
Furuya, T., & Ritter, T. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society, 131(5), 1662-1663. [Link]
-
Furuya, T., Kuttruff, C. A., & Ritter, T. (2008). Carbon–Fluorine Bond Formation. Current Opinion in Drug Discovery & Development, 11(6), 803-819. [Link]
-
Furuya, T., Kuttruff, C., & Ritter, T. (2008). Carbon-fluorine bond formation. Current opinion in drug discovery & development, 11(6), 803-819. [Link]
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Application Notes & Protocols: 51V NMR Spectroscopy of Trifluorooxovanadium Complexes
Introduction: Illuminating the Vanadium Core
Trifluorooxovanadium (V(O)F₃) complexes represent a burgeoning class of compounds with significant potential in catalysis, materials science, and as therapeutic agents. Their reactivity and function are intimately linked to the electronic environment and coordination geometry of the central vanadium atom.[1][2] Vanadium-51 (⁵¹V) Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an exceptionally powerful and direct probe for characterizing these molecules in solution and the solid state.[3][4]
The ⁵¹V nucleus possesses highly favorable properties for NMR analysis, including a high natural abundance (99.75%) and good receptivity (38% relative to ¹H).[3] This, combined with a very wide chemical shift range, makes ⁵¹V NMR exquisitely sensitive to subtle changes in the ligand sphere, oxidation state, and symmetry of the vanadium center.[5][6] For this compound complexes, ⁵¹V NMR provides a unique window into the crucial V-F interactions through the observation of scalar (J) coupling, offering unambiguous evidence of fluorine coordination.
This guide provides a comprehensive overview of the principles and practical protocols for acquiring and interpreting high-quality ⁵¹V NMR spectra of this compound complexes, aimed at researchers, chemists, and drug development professionals.
Fundamental Principles of ⁵¹V NMR
Understanding the nuclear properties of ⁵¹V is paramount to appreciating the nuances of the resulting spectra. The ⁵¹V nucleus has a nuclear spin (I) of 7/2, classifying it as a quadrupolar nucleus.[3][7] This quadrupolar nature is a dominant factor influencing the spectra.
-
Chemical Shift (δ): The ⁵¹V chemical shift is highly sensitive to the electronic environment of the vanadium nucleus. The large dispersion of chemical shifts allows for clear differentiation between various vanadium species in a sample.[3] The reference standard for ⁵¹V NMR is neat vanadium oxytrichloride (VOCl₃), set to 0 ppm.[3][6] The coordination of electronegative fluorine atoms typically results in shifts in a characteristic region, which can be used for structural assignment.
-
Quadrupolar Effects: As a quadrupolar nucleus (I > 1/2), ⁵¹V interacts with the local electric field gradient (EFG) at the nucleus.[8] In environments with low molecular symmetry, this interaction leads to rapid nuclear relaxation, resulting in significant line broadening.[8][9] The linewidth of a ⁵¹V NMR signal is therefore a valuable qualitative indicator of the symmetry around the vanadium atom; highly symmetric environments (like tetrahedral or octahedral) often yield sharper signals, while less symmetric complexes produce broader lines.[6]
-
Scalar (J) Coupling: One of the most diagnostic features in the ⁵¹V NMR of this compound complexes is the presence of spin-spin coupling to ¹⁹F nuclei. Since ¹⁹F also has a nuclear spin of 1/2 and 100% natural abundance, it couples to the ⁵¹V nucleus.[10] This coupling manifests as a splitting of the ⁵¹V resonance into a multiplet, following the 2nI+1 rule, where 'n' is the number of equivalent fluorine atoms and 'I' is the spin of fluorine (1/2). This allows for the direct determination of the number of fluorine atoms coordinated to the vanadium center.
Table 1: Nuclear Properties of Vanadium-51
| Property | Value | Significance |
| Isotope | ⁵¹V | The primary isotope used for NMR. |
| Natural Abundance | 99.75% | High abundance provides excellent sensitivity without isotopic enrichment.[3] |
| Spin (I) | 7/2 | Quadrupolar nucleus; linewidth is sensitive to molecular symmetry.[3][7] |
| Quadrupole Moment (Q) | -5.2 x 10⁻³⁰ m² | Relatively small for a quadrupolar nucleus, allowing for reasonably sharp lines in symmetric environments.[7] |
| Gyromagnetic Ratio (γ) | +7.0492 rad T⁻¹s⁻¹ | High ratio contributes to good receptivity.[3] |
| Relative Receptivity (vs ¹H) | 0.38 | Strong signal, making ⁵¹V a sensitive nucleus to observe.[3] |
| Reference Compound | VOCl₃ (neat) | δ = 0 ppm.[3][11] |
Experimental Protocols
Protocol for Sample Preparation (Air-Sensitive Complexes)
Many organometallic compounds, including precursors and some this compound complexes, are sensitive to air and moisture.[2] Proper handling using inert atmosphere techniques is crucial for obtaining reliable data.[12][13]
Materials:
-
This compound complex (typically 5-20 mg)
-
High-quality NMR tube (e.g., J. Young tube for air-sensitive samples)[14]
-
Deuterated NMR solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈, Acetonitrile-d₃), dried over molecular sieves.[12]
-
Schlenk line or glovebox
-
Gastight syringe
-
Glass wool plug and Pasteur pipette for filtration
Procedure:
-
Drying: Ensure all glassware, including the NMR tube and cap, are rigorously dried in an oven (e.g., at 120 °C) overnight and allowed to cool under vacuum or in a desiccator.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (N₂ or Ar) using a Schlenk line or in a glovebox.[12]
-
Weighing: In the glovebox or under a positive pressure of inert gas, accurately weigh 5-20 mg of the vanadium complex into a small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial using a gastight syringe. Gently swirl or sonicate if necessary to ensure complete dissolution. A homogeneous solution is critical for high-resolution spectra.[12]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the J. Young NMR tube. This can be done by passing the solution through a small, tight plug of glass wool placed in a Pasteur pipette.
-
Sealing: Securely close the J. Young tube's valve to maintain the inert atmosphere within the tube.
-
Labeling: Clearly label the NMR tube with a permanent marker.
Diagram 1: Experimental Workflow for ⁵¹V NMR Analysis A flowchart illustrating the key stages from sample handling to final data analysis.
Protocol for Data Acquisition (1D ⁵¹V Spectrum)
This protocol provides general parameters for a standard 1D ⁵¹V experiment. These may need to be optimized based on the specific instrument and sample.
Instrument Setup:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Homogenize the magnetic field (shimming) to achieve good resolution.
-
Tune and match the NMR probe to the ⁵¹V frequency (e.g., ~105.2 MHz at 9.4 T).[15]
Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence (e.g., zg) is usually sufficient.
-
Spectral Width (SW): ⁵¹V has a very large chemical shift range. A wide spectral width of 2000-2500 ppm is a good starting point to ensure all peaks are captured.
-
Transmitter Offset (O1P): Center the spectral width in a region appropriate for oxovanadium complexes, for instance, around -500 to -700 ppm.
-
Acquisition Time (AQ): Typically 0.1 to 0.2 seconds. Due to the broad lines and fast relaxation of ⁵¹V, longer acquisition times do not significantly improve resolution.
-
Relaxation Delay (D1): A short relaxation delay (e.g., 0.1 s) is often sufficient due to efficient quadrupolar relaxation.
-
Pulse Width (P1): Calibrate a 90° pulse for ⁵¹V. However, for quantitative measurements or very broad signals, a smaller flip angle (e.g., 30-45°) may be preferable.
-
Number of Scans (NS): Depends on the sample concentration. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.
Protocol for Data Processing
Processing the raw Free Induction Decay (FID) is crucial for extracting meaningful information.[16]
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.
-
Line Broadening (LB): Apply an exponential multiplication function to the FID before Fourier transformation. A line broadening factor of 50-100 Hz is often appropriate for the typically broad ⁵¹V signals, improving the signal-to-noise ratio.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift scale by setting the peak of an external standard (like VOCl₃) to 0 ppm or by using a secondary internal standard if available.
Spectral Interpretation & Analysis
Diagram 2: Structure-Parameter Relationships in ⁵¹V NMR Illustrates how molecular features of a V(O)F₃L₂ complex influence NMR observables.
The power of ⁵¹V NMR lies in correlating the spectral parameters with the molecular structure of the this compound complex.
-
Chemical Shift Analysis: The chemical shift of V(O)F₃ complexes is highly dependent on the nature of the other ligands in the coordination sphere. Increasing the electron-donating ability of the co-ligands generally leads to increased shielding (a shift to more negative ppm values). Comparing the observed chemical shift to literature values for known compounds can provide strong evidence for the proposed structure.
-
Linewidth as a Structural Probe: A narrow signal suggests a highly symmetric environment around the vanadium nucleus, whereas a broad signal indicates lower symmetry.[8] For a series of related complexes, changes in linewidth can signal changes in coordination geometry or ligand exchange dynamics.
-
¹J(⁵¹V, ¹⁹F) Coupling Constants: The observation of a quartet in the ⁵¹V NMR spectrum is definitive proof of a [VF₃] moiety. The multiplicity directly confirms the presence of three equivalent fluorine atoms bound to the vanadium center. The magnitude of the one-bond coupling constant, ¹J(⁵¹V, ¹⁹F), typically falls in the range of 90-140 Hz and is sensitive to the V-F bond length and the nature of the trans-ligand.
Table 2: Representative ⁵¹V NMR Data for Oxovanadium Complexes
| Compound Type | Typical Chemical Shift (δ, ppm) | Linewidth (Δν₁/₂, Hz) | Comments |
| [VO₄]³⁻ (aq) | ~ -541 | 10-50 | Highly symmetric tetrahedral environment.[3] |
| VOCl₃ | 0 | < 20 | Reference standard; tetrahedral.[3] |
| V(O)Cl(OR)₂ | ~ -500 to -600 | 100-400 | Depends on the steric bulk of R.[3] |
| V(O)F₃(L)₂ | ~ -650 to -800 | 150-600 | The specific shift and linewidth are highly dependent on the co-ligand L. |
| V₂O₅ (solid) | ~ -270 / -1220 | > 1000 (anisotropic) | Example of solid-state shifts.[17] |
Applications in Research and Development
-
Reaction Monitoring: The sensitivity and wide chemical shift range of ⁵¹V NMR make it an ideal tool for monitoring reactions in real-time. The appearance of new ⁵¹V signals and the disappearance of starting material signals can provide direct insight into reaction kinetics and mechanism.
-
Catalyst Characterization: In catalysis, the active species may be a short-lived intermediate. ⁵¹V NMR can be used to identify the resting state of a catalyst and, in some cases, to trap and characterize reactive intermediates, providing crucial information for catalyst design and optimization.[1][18]
-
Drug Development: For vanadium-based therapeutics, understanding the speciation in solution is critical.[19] ⁵¹V NMR can be used to assess the stability of a this compound drug candidate in biological media and to study its interaction with target biomolecules.[4]
Troubleshooting
-
No Signal Observed:
-
Check concentration: The sample may be too dilute.
-
Check tuning/matching: Ensure the probe is correctly tuned to the ⁵¹V frequency.
-
Very Broad Signal: The signal may be broadened beyond detection. This can happen in very asymmetric complexes or with paramagnetic impurities. Try acquiring at a higher temperature to potentially sharpen the signal.
-
-
Poor Resolution / Broad Lines:
-
Shimming: Improve the magnetic field homogeneity.
-
Sample Quality: Ensure the sample is fully dissolved and free of solids.
-
Paramagnetic Species: The presence of even trace amounts of paramagnetic species (like V(IV)) can cause extreme broadening. Ensure the sample is pure V(V).
-
-
Baseline Distortion:
-
Acquisition Parameters: A very short acquisition time or insufficient relaxation delay can cause baseline roll.
-
Processing: Use a higher-order polynomial for baseline correction.
-
References
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Hunger, M. Characterization of vanadium-containing catalysts by 51V solid-state NMR. Available at: [Link]
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Wikipedia. Vanadium-51 nuclear magnetic resonance. Available at: [Link]
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Larsen, F. H., et al. (2000). 51V Chemical Shielding and Quadrupole Coupling in Ortho- and Metavanadates from 51V MAS NMR Spectroscopy. Inorganic Chemistry - ACS Publications. Available at: [Link]
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Ooms, K. J., et al. (2008). Effect of Ancillary Ligand on Electronic Structure as Probed by 51V Solid-State NMR Spectroscopy for Vanadium-o-Dioxolene Complexes. PMC - NIH. Available at: [Link]
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Rehder, D. (2008). Vanadium NMR of organovanadium complexes. ResearchGate. Available at: [Link]
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University of Ottawa. Vanadium NMR. Available at: [Link]
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Butler, A., & Eckert, H. (1989). 51V NMR as a Probe of Vanadium(V) Coordination to Human Apotransferrin. Journal of the American Chemical Society. Available at: [Link]
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Lapina, O. B., et al. (2008). Solid-state 51 V NMR for characterization of vanadium-containing systems. ResearchGate. Available at: [Link]
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Man, P. Vanadium-51 NMR references. Available at: [Link]
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University of Wisconsin-Madison. How to Prepare Samples for NMR. ResearchGate. Available at: [Link]
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University of Sheffield. How to make an NMR sample. Available at: [Link]
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University of Manchester. NMR Sample Preparation. Available at: [Link]
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Rehder, D. (1976). A Survey of 51V NMR Spectroscopy. ISMAR. Available at: [Link]
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Bolte, S. E., et al. (2008). 51V Solid-State NMR and Density-Functional Theory Studies of Eight-Coordinate Non-Oxo Vanadium Complexes: Oxidized Amavadin. PubMed Central. Available at: [Link]
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Fürtig, B., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]
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Rienstra, C. (2023). J-Coupling (Scalar). Chemistry LibreTexts. Available at: [Link]
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Polenova, T., et al. (2003). 51V Solid-State Magic Angle Spinning NMR Spectroscopy and DFT Studies of Oxovanadium(V) Complexes Mimicking the Active Site of V. Journal of the American Chemical Society. Available at: [Link]
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Buhl, M., & Schurhammer, R. (2008). 51V NMR parameters of VOCl3: Static and dynamic density functional study from the gas phase to the bulk. ResearchGate. Available at: [Link]
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Morris, G. A. NMR Data Processing. University of Manchester. Available at: [Link]
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Skibsted, J., & Nielsen, N. C. (1995). Correlation of 51V NMR Parameters with Local Environment of Vanadium Sites. ResearchGate. Available at: [Link]
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Geitner, M. (2025). Quadrupolar Coupling. Chemistry LibreTexts. Available at: [Link]
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Bradley, L. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
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Crabtree, R. H. (2014). NMR in Organometallic Chemistry. Available at: [Link]
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Perras, F. A., et al. (2023). Geometry and Local Environment of Surface Sites in Vanadium-Based Ziegler–Natta Catalysts from 51V Solid-State NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
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Zhuang, J., et al. (2023). Applications of 17O and 51V NMR in inorganic and bioinorganic chemistry. OUCI. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Available at: [Link]
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Bhattacharjee, M. (2023). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts. Available at: [Link]
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Sciortino, G., et al. (2020). Vanadium–Flavonoid Complexes: A Promising Class of Molecules for Therapeutic Applications. ResearchGate. Available at: [Link]
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Sharma, A., et al. (2025). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. ResearchGate. Available at: [Link]
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Application Note: Mass Spectrometric Analysis of Trifluorooxovanadium (VOF₃)
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Trifluorooxovanadium
This compound (VOF₃) is a highly reactive, moisture-sensitive yellowish-orange powder with significant applications in organic synthesis, particularly in the oxidative coupling of phenols.[1] Its utility in forming complex organic molecules, such as in the synthesis of vancomycin analogues, necessitates robust analytical methods for its characterization and quality control.[1] However, the very properties that make VOF₃ a potent reagent also present considerable challenges for its analysis by mass spectrometry. This application note provides a comprehensive guide to the mass spectrometric analysis of VOF₃, detailing two primary methodologies: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental quantification and Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular characterization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address the critical safety considerations for handling this reactive compound.
Physicochemical Properties of this compound (VOF₃)
A thorough understanding of the chemical nature of VOF₃ is paramount for developing successful analytical strategies.
| Property | Value/Description | Source |
| Chemical Formula | VOF₃ | [1] |
| Molar Mass | 123.96 g/mol | [1] |
| Appearance | Yellowish-orange powder | [1] |
| Structure | Polymeric in solid state, dimeric upon evaporation. | [1] |
| Reactivity | Highly sensitive to moisture. Reacts with water to form vanadyl fluoride (VO₂F) and hydrogen fluoride. | [1][2] |
| Solubility | Insoluble in water. Typically dissolved in trifluoroacetic acid for organic synthesis applications. | [1] |
The high reactivity of VOF₃, especially its sensitivity to moisture, dictates that all sample handling and preparation steps must be conducted under anhydrous conditions to prevent sample degradation and ensure analytical accuracy.
Methodology 1: Elemental Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is the technique of choice for accurate and sensitive quantification of the total vanadium content in a sample. This method involves the complete digestion of the sample to its constituent elements, followed by ionization in a high-temperature plasma and detection by a mass spectrometer.
Causality of Experimental Choices in ICP-MS
The primary challenge in the ICP-MS analysis of vanadium is the potential for polyatomic interferences, most notably the overlap of the major vanadium isotope, ⁵¹V, with ³⁵Cl¹⁶O⁺.[3][4] This interference is particularly problematic in samples containing chlorine, which can be introduced through reagents or sample matrices. To mitigate this, modern ICP-MS instruments are equipped with collision/reaction cells.[5] In this protocol, we will utilize a reaction cell with oxygen as the reaction gas to shift the vanadium analyte to a different mass-to-charge ratio (m/z), thereby circumventing the interference.[5]
Experimental Workflow for ICP-MS Analysis of VOF₃
Caption: Workflow for ICP-MS analysis of VOF₃.
Detailed Protocol for ICP-MS Analysis
1. Safety Precautions:
-
VOF₃ is corrosive and toxic.[2] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[6]
-
Ensure an emergency shower and eyewash station are readily accessible.[7]
-
Hydrofluoric acid (HF) is used in the digestion process and is extremely hazardous. Follow all specific safety protocols for handling HF.
2. Sample Preparation (Microwave Digestion):
-
In an inert atmosphere glovebox, accurately weigh approximately 10-20 mg of the VOF₃ sample into a clean, dry microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrofluoric acid (HF) to the vessel. The use of HF is necessary to ensure the complete dissolution of the fluoride-containing compound.[8][9]
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 180 °C over 15 minutes and hold for 30 minutes.
-
Allow the vessel to cool to room temperature before opening in the fume hood.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water. This solution is the stock sample solution.
-
Prepare a series of calibration standards and a blank using a certified vanadium standard solution, matching the acid matrix of the sample solution.
3. Instrument Setup and Data Acquisition:
-
Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages) for maximum sensitivity for vanadium.
-
Set up the reaction cell with oxygen as the reaction gas.
-
Monitor the formation of V-O adducts (e.g., ⁵¹V¹⁶O⁺ at m/z 67) to avoid the ⁵¹V⁺ interference.[5]
-
Acquire data for the blank, calibration standards, and the prepared sample solution.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the signal intensity of the vanadium oxide analyte against the concentration of the calibration standards.
-
Determine the concentration of vanadium in the sample solution from the calibration curve.
-
Calculate the concentration of vanadium in the original VOF₃ sample, taking into account the initial sample weight and dilution factor.
| ICP-MS Instrument Parameter | Recommended Setting | Rationale |
| RF Power | 1550 W | Ensures efficient plasma generation and sample ionization. |
| Nebulizer Gas Flow | 0.8 - 1.2 L/min | Optimize for stable sample introduction and signal intensity. |
| Reaction Gas (O₂) Flow | 0.2 - 0.5 mL/min | Sufficient to promote the reaction V⁺ + O₂ → VO⁺ + O, shifting the analyte mass.[5] |
| Analyte m/z | 67 (for ⁵¹V¹⁶O⁺) | Avoids the isobaric interference of ³⁵Cl¹⁶O⁺ on ⁵¹V⁺.[5] |
| Internal Standard | Scandium (⁴⁵Sc) or Yttrium (⁸⁹Y) | Corrects for instrumental drift and matrix effects.[8] |
Methodology 2: Molecular Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that can provide information about the molecular weight and structure of the analyte. For a reactive compound like VOF₃, the choice of solvent and analytical conditions is critical to prevent degradation and observe meaningful ions.
Causality of Experimental Choices in ESI-MS
The high reactivity of VOF₃ with protic solvents like water and methanol necessitates the use of a non-reactive, aprotic solvent.[1] Dry acetonitrile is a suitable choice. Due to the polymeric/dimeric nature of VOF₃ in the solid and gas phases, respectively, observing the monomeric [VOF₃]⁺ ion might be challenging.[1] It is more likely to observe adducts with solvent molecules or counter-ions, or fragments resulting from in-source decay. The use of a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is highly recommended to aid in the confident identification of the observed species through accurate mass measurements.
Experimental Workflow for ESI-MS Analysis of VOF₃
Caption: Workflow for ESI-MS analysis of VOF₃.
Detailed Protocol for ESI-MS Analysis
1. Safety Precautions:
-
Adhere to all safety precautions outlined for VOF₃ in the ICP-MS section.
-
Acetonitrile is flammable and toxic; handle it in a fume hood.
2. Sample Preparation:
-
In an inert atmosphere glovebox, prepare a stock solution of VOF₃ at a concentration of approximately 1 mg/mL in dry acetonitrile.
-
Serially dilute the stock solution with dry acetonitrile to a final concentration of 1-10 µg/mL for analysis.
-
Filter the final solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
3. Instrument Setup and Data Acquisition:
-
Set up the ESI-MS instrument in positive ion mode.
-
Use a direct infusion method with a syringe pump at a low flow rate (e.g., 5-10 µL/min) to introduce the sample into the ESI source.
-
Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable signal. Start with gentle source conditions to minimize in-source fragmentation.
-
Acquire data over a relevant m/z range (e.g., 50-500).
4. Data Analysis and Interpretation:
-
Examine the mass spectrum for potential ions related to VOF₃.
-
Use a high-resolution instrument to obtain accurate mass measurements and predict elemental compositions.
-
Possible ions to look for include:
-
[VOF₃ + H]⁺ (m/z 124.96)
-
[VOF₃ + Na]⁺ (m/z 146.94)
-
[VOF₃ + CH₃CN + H]⁺ (m/z 166.00)
-
Fragments such as [VOF₂]⁺ (m/z 104.95)
-
-
Tandem mass spectrometry (MS/MS) can be used to fragment the observed ions and gain further structural information.[10][11][12]
| ESI-MS Instrument Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | To generate positively charged ions. |
| Capillary Voltage | 3.0 - 4.0 kV | To induce electrospray. |
| Source Temperature | 100 - 150 °C | To aid in desolvation without causing thermal degradation. |
| Sheath and Aux Gas Flow | Optimize for stable spray | To assist in nebulization and desolvation. |
| In-source CID | Low (e.g., 0-10 eV) | To minimize fragmentation and observe the intact molecule or adducts. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For ICP-MS, the use of a certified reference material for vanadium and the analysis of a spiked sample can validate the accuracy and recovery of the method. For ESI-MS, the isotopic pattern of vanadium (⁵¹V at 99.75% and ⁵⁰V at 0.25%) can be used to confirm the presence of vanadium-containing ions. High-resolution mass spectrometry provides an additional layer of validation through accurate mass measurements.
Conclusion
The mass spectrometric analysis of this compound presents unique challenges due to its high reactivity. However, with careful sample handling under anhydrous conditions and the selection of appropriate analytical techniques and parameters, both quantitative elemental analysis and qualitative molecular characterization can be successfully achieved. ICP-MS with a reaction cell provides a robust method for determining the total vanadium content, while ESI-MS with a non-reactive solvent offers insights into the molecular species present in solution. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with this important and reactive compound.
References
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Bednar, A. J., et al. (2009). Determination of vanadium by reaction cell inductively coupled plasma mass spectrometry. Talanta, 78(2), 453-457. [Link]
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Sciortino, A., et al. (2020). In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides. Inorganic Chemistry, 59(20), 15336-15346. [Link]
-
Harrington, J. M., et al. (2021). Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS). Journal of Analytical Toxicology, 45(8), 895-902. [Link]
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Li, Y., & Li, B. (2012). Microwave Digestion-ICP-MS Determination of Vanadium Oxide for 22 Impurity Elements. Advanced Materials Research, 581-582, 60-63. [Link]
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Allain, P., et al. (2000). Determination of vanadium in biological fluids using HR-ICP-MS. Journal of Analytical Atomic Spectrometry, 15(7), 811-814. [Link]
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Kingston, H. M., & Jassie, L. B. (Eds.). (1988). Introduction to Microwave Sample Preparation: Theory and Practice. American Chemical Society. [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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Wikipedia. (2023, December 2). Vanadium(V) oxytrifluoride. [Link]
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Shafer, M. W., & Roy, R. (1959). The synthesis and characterization of vanadium difluoride, NaVF₃, KVF₃, and RbVF₃. Journal of the Electrochemical Society, 106(10), 871. [Link]
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Sciortino, A., et al. (2020). In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides. Inorganic Chemistry, 59(20), 15336-15346. [Link]
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CNR-IRIS. (2020). In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides. [Link]
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ACS Publications. (2020). In-Depth Mass Spectrometry Study of Vanadium(IV) Complexes with Model Peptides. Inorganic Chemistry. [Link]
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Wikipedia. (2023, October 29). Sample preparation in mass spectrometry. [Link]
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University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
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Wikipedia. (2023, November 19). Fragmentation (mass spectrometry). [Link]
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Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Fig. S3 Observed (above) and calculated (below) PXRD for VOF-3. [Link]
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ResearchGate. (2018). Synthesis and characterisation of Vanadium(III) fluorides α-BaVF5 and BaV(F,OH)5 with an S = 1 spin chain structure. [Link]
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Application Note: Trifluorooxovanadium (VOF₃) as a Versatile Precursor for the Synthesis of Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) constructed from vanadium nodes exhibit unique redox and catalytic properties, making them highly desirable for applications in catalysis, separations, and energy storage.[1][2] The synthesis of these materials, however, often relies on hygroscopic and expensive precursors like vanadium chlorides (VCl₃), which require stringent handling conditions.[3] This application note presents Trifluorooxovanadium (VOF₃) as a compelling alternative precursor for the solvothermal synthesis of vanadium-based MOFs. We will explore the causality behind experimental choices when using VOF₃, provide a detailed, field-proven protocol for synthesis, and discuss the proposed mechanism through which VOF₃ facilitates MOF formation, where the fluoride component acts as an in-situ modulator.
Introduction: The Case for VOF₃ in Vanadium MOF Synthesis
Vanadium-based MOFs are a subclass of porous crystalline materials with significant potential, largely due to vanadium's accessible redox states and its ability to form robust oxo-vanadium chains that can serve as secondary building units (SBUs).[1][4] The choice of the metal precursor is a critical parameter that dictates the reaction kinetics, the resulting framework topology, and the overall material quality.
While traditional vanadium halides are effective, they present practical challenges. VOF₃ offers a unique combination of attributes:
-
Vanadium(V) Source: It provides vanadium in a high oxidation state, which can be retained or reduced in-situ depending on the reaction conditions.
-
In-situ Modulation: Upon hydrolysis, VOF₃ releases fluoride ions (F⁻) into the reaction mixture. Fluoride is a well-known modulator in MOF synthesis, capable of competing with the linker for coordination sites, thereby slowing down nucleation and promoting the growth of larger, more ordered crystals.
-
Alternative Reactivity: The V=O and V-F bonds offer a different reactivity profile compared to V-Cl bonds, potentially leading to novel framework structures or improved synthesis of known topologies.
This guide provides researchers with the foundational knowledge and a practical protocol to leverage VOF₃ for the synthesis of high-quality, crystalline vanadium MOFs.
Synthesis Methodology: A Solvothermal Protocol
The solvothermal method is one of the most effective approaches for synthesizing crystalline MOFs, as it utilizes elevated temperature and pressure to overcome the low solubility of precursors and promote crystal growth.[5] The following protocol is a self-validating system for the synthesis of a vanadium-based MOF analogous to the well-known MIL-47 structure, using VOF₃ and terephthalic acid (H₂BDC).
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for a VOF₃-derived MOF.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
This compound (VOF₃)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (anhydrous)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Preparation: In a 20 mL glass vial, add VOF₃ (123.9 mg, 1.0 mmol) and terephthalic acid (166.1 mg, 1.0 mmol).
-
Causality: A 1:1 molar ratio of metal to linker is the stoichiometric ratio for the target MIL-47 topology. Equimolar ratios often yield the desired phase, though optimization may be required.
-
-
Solubilization: Add 20 mL of anhydrous DMF to the vial.
-
Causality: DMF is a high-boiling point, polar aprotic solvent that effectively dissolves the organic linker and facilitates the hydrolysis and coordination of the metal precursor.
-
-
Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure a uniform suspension.
-
Causality: Sonication breaks down agglomerates of the solid precursors, increasing the surface area available for reaction and promoting homogeneous nucleation.
-
-
Reaction Setup: Transfer the suspension to a 20 mL Teflon-lined autoclave. Seal the autoclave tightly.
-
Solvothermal Reaction: Place the sealed autoclave in a preheated convection oven at 150°C for 48 hours.
-
Causality: This temperature provides the necessary thermal energy to overcome the activation barrier for MOF crystallization. The 48-hour duration allows for slow crystal growth, which is essential for achieving high crystallinity.
-
-
Cooling: After 48 hours, turn off the oven and allow the autoclave to cool naturally to room temperature over several hours. Do not quench.
-
Causality: Slow cooling prevents the rapid precipitation of unreacted starting materials or amorphous byproducts and minimizes the formation of crystal defects.
-
-
Product Isolation: Open the autoclave and collect the solid product (typically a light-colored powder) by vacuum filtration.
-
Washing: Wash the collected solid with fresh DMF (3 x 20 mL) to remove any unreacted precursors or soluble impurities trapped within the pores.
-
Causality: This initial wash is crucial for obtaining a pure product. Failure to remove residual H₂BDC can lead to inaccurate characterization results.
-
-
Solvent Exchange: Transfer the powder to a fresh vial and soak in anhydrous ethanol (20 mL). Replace the ethanol every 24 hours for 3 days.
-
Causality: DMF has a high boiling point and can be difficult to remove from the MOF pores. Ethanol is more volatile and is exchanged into the pores, making the final activation step more effective.
-
-
Activation: Collect the ethanol-exchanged solid by filtration and place it in a Schlenk flask. Heat the sample to 150°C under dynamic vacuum for 12 hours.
-
Causality: This activation step removes the guest ethanol molecules from the pores, making the internal surface area accessible for gas sorption or catalysis. The final product should be a free-flowing powder.
-
Proposed Mechanism of MOF Formation
The use of VOF₃ introduces a unique reaction pathway compared to other vanadium halides. The fluoride released during the initial hydrolysis of the precursor plays a critical role as a modulating agent.
Caption: Proposed mechanism for V-MOF formation using VOF₃.
-
Hydrolysis and Intermediate Formation: VOF₃ reacts with trace water present in the DMF solvent to form various oxo-hydroxy-fluoro vanadium species. This reaction also generates HF in-situ.
-
SBU Formation: These reactive vanadium intermediates coordinate with the deprotonated carboxylate groups of the H₂BDC linker to form the characteristic vanadium-oxo-carboxylate secondary building units.
-
Modulated Crystallization: The fluoride ions (and HF) present in the solution compete with the H₂BDC linker for coordination sites on the growing SBUs. This competitive binding reversibly caps the growth sites, slowing the rate of polymerization. This modulation effect is key to preventing rapid, uncontrolled precipitation and instead favors the slower, more ordered process of crystal growth, leading to a material with higher crystallinity and fewer defects.
Characterization and Expected Results
To validate the successful synthesis of the target V-MOF, a suite of characterization techniques is essential.
| Technique | Purpose | Expected Result for a Crystalline V-MOF (MIL-47 Analogue) |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity. | A diffraction pattern with sharp peaks matching the simulated pattern for the MIL-47 topology. Absence of broad humps (amorphous content) or peaks from unreacted H₂BDC. |
| Nitrogen Sorption (77 K) | Determines porosity, BET surface area, and pore volume. | A Type I isotherm, characteristic of microporous materials. A BET surface area in the range of 1000-1500 m²/g.[1][6] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and confirms activation. | A stable baseline up to ~400°C, followed by a sharp weight loss corresponding to framework decomposition.[1] |
| Scanning Electron Microscopy (SEM) | Visualizes particle morphology and size. | Uniform, well-defined crystals (e.g., rod-like or diamond-shaped) in the micron or sub-micron range. |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause | Recommended Solution |
| Amorphous Product (No PXRD peaks) | Reaction temperature too low; reaction time too short; reaction kinetics too fast (insufficient modulation). | Increase reaction temperature by 10-20°C or prolong reaction time to 72 hours. Consider adding a small amount of aqueous HF or H₂O to enhance modulation and hydrolysis. |
| Low Yield | Incomplete reaction; precursors not fully dissolved/suspended. | Ensure thorough sonication before sealing the autoclave. Check the seal of the autoclave to prevent solvent evaporation. |
| Phase Impurity (extra PXRD peaks) | Incorrect stoichiometry; non-optimal reaction temperature. | Systematically vary the VOF₃:H₂BDC molar ratio (e.g., 0.8:1, 1:1, 1.2:1). Adjust the reaction temperature in 10°C increments to find the optimal phase window. |
Conclusion
This compound (VOF₃) is a highly effective and advantageous precursor for the synthesis of vanadium-based Metal-Organic Frameworks. Its primary benefit lies in the in-situ generation of fluoride ions, which act as a powerful modulator to control crystallization kinetics, leading to materials with high phase purity and porosity. The detailed protocol and mechanistic insights provided in this application note offer a robust starting point for researchers and scientists to explore the rich field of vanadium MOFs for applications ranging from industrial catalysis to advanced drug delivery platforms.[4]
References
- A new porphyrinic vanadium-based MOF constructed from infinite V(OH)O4 chains: syntheses, characterization and photoabsorption properties. RSC Publishing.
- Vanadium-based MOFs (V-MOF). CD Bioparticles.
- Facile Synthesis of Vanadium Metal-Organic Frameworks for High-Performance Supercapacitors.
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. X-MOL.
- Vanadium metal-organic frameworks: Structures and applications.
- An overview of V‐MOFs and their derivatives used in energy conversion...
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium-based MOFs (V-MOF) - CD Bioparticles [cd-bioparticles.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A new porphyrinic vanadium-based MOF constructed from infinite V(OH)O4 chains: syntheses, characterization and photoabsorption properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Storage of Trifluorooxovanadium (VOF₃)
This guide is intended for researchers, scientists, and drug development professionals who work with Trifluorooxovanadium (VOF₃). It provides essential information for the safe handling, storage, and use of this compound, along with troubleshooting advice for common experimental challenges. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure accuracy and promote a culture of safety in the laboratory.
Critical Safety Information: At-a-Glance
This compound (VOF₃) is a highly reactive and corrosive solid that demands meticulous handling. The following table summarizes its primary hazards.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | GHS06: Toxic, GHS07: Exclamation mark |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05: Corrosive |
| Reactivity | Reacts with moisture and is air-sensitive. Contact with acids liberates very toxic gas.[1] |
Frequently Asked Questions (FAQs) for Safe Handling and Storage
This section addresses common questions regarding the day-to-day safe handling and storage of VOF₃.
Q1: What are the most critical storage conditions for this compound?
A1: this compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is crucial to keep it away from moisture and incompatible materials. The storage area should be designated for corrosive materials.
Causality Insight: VOF₃ is highly sensitive to moisture.[1][2] Exposure to atmospheric moisture can lead to hydrolysis, which can degrade the compound and potentially release hazardous byproducts. A tightly sealed container and a dry storage environment are essential to maintain the integrity of the compound and prevent unintended reactions.
Q2: What personal protective equipment (PPE) is mandatory when working with VOF₃?
A2: A comprehensive suite of PPE is required. This includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn for additional protection.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[1] In scenarios with a higher risk of splashing, a chemical-resistant suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.
Q3: How should I properly dispose of this compound waste?
A3: All VOF₃ waste, including empty containers and contaminated materials, must be treated as hazardous waste.[1] It should be disposed of in a designated, sealed container and handled by a licensed waste disposal company in accordance with local, state, and federal regulations. Do not attempt to neutralize or dispose of it through standard laboratory drains.
Causality Insight: The reactivity of VOF₃ with water and other common laboratory chemicals makes improper disposal a significant risk. Uncontrolled reactions can generate toxic gases and heat, posing a danger to personnel and the environment.
Q4: What are the immediate first aid measures in case of exposure to VOF₃?
A4: Immediate and thorough action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Causality Insight: VOF₃ is corrosive and can cause severe burns. The fluoride component can also lead to systemic toxicity upon absorption.[6] Rapid and thorough decontamination is essential to minimize local tissue damage and systemic effects.
Troubleshooting Guide for Experimental Use
This section provides guidance on how to address specific issues that may arise during experiments involving VOF₃.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Color Change of Solid VOF₃ | Exposure to moisture or air, leading to hydrolysis or oxidation. | 1. Immediately cease the experiment if the integrity of the reagent is compromised. 2. Handle the material in an inert atmosphere (e.g., a glovebox) to prevent further degradation. 3. If the material is to be discarded, follow hazardous waste disposal protocols. |
| Fuming or Gas Evolution Upon Opening Container | Reaction with atmospheric moisture. | 1. Ensure the container is opened in a well-ventilated fume hood. 2. If significant fuming occurs, carefully reseal the container if safe to do so. 3. Evaluate the suitability of the material for your experiment, as it may be partially decomposed. |
| Difficult to Handle/Clumpy Solid | Absorption of moisture, leading to the formation of hydrates or hydrolysis products. | 1. Handle the material in a glovebox to minimize further moisture exposure. 2. If the material needs to be weighed or transferred, use dry, inert tools. 3. Consider if the partial hydrolysis will impact the outcome of your experiment. |
| Exothermic Reaction Upon Solvation | Reaction with protic or wet solvents. | 1. Always add VOF₃ slowly and in small portions to the solvent with continuous stirring and cooling. 2. Ensure that all solvents are rigorously dried before use. 3. Have an appropriate cooling bath on standby. |
Visualizing Safe Workflows
Experimental Setup Workflow
The following diagram outlines the essential steps for safely setting up an experiment involving this compound.
Caption: Workflow for safe experimental setup with VOF₃.
Emergency Response Decision Tree
This diagram provides a clear decision-making path in the event of an incident involving this compound.
Caption: Decision tree for VOF₃ emergency response.
References
-
Wikipedia. (n.d.). Vanadium(V) oxytrifluoride. [Link]
-
Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. [Link]
-
Honeywell. (n.d.). Hydrofluoric Acid Recommended Medical Treatment for Hydrofluoric Acid Exposure. [Link]
-
Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]
-
University of Waterloo. (2011). Safety Data Sheet: Vanadium(V) triisopropoxide oxide. [Link]
-
University of Louisville. (2022). Pro-Hydrofluoric Acid Emergency Response. [Link]
-
AMERICAN ELEMENTS®. (n.d.). Vanadium(V) Oxyfluoride. [Link]
Sources
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- 2. Vanadium(V) oxytrifluoride - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library [louisville.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. drs.illinois.edu [drs.illinois.edu]
Technical Support Center: Trifluorooxovanadium (VOF₃) Decomposition Pathways
Welcome to the technical support center for Trifluorooxovanadium (VOF₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the decomposition of VOF₃. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of this compound.
Q1: What is this compound (VOF₃) and what are its key properties?
This compound (VOF₃) is a yellowish-orange powder that is highly sensitive to moisture.[1] It is characterized by a polymeric structure in the solid state, which becomes dimeric upon evaporation.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 123.9599 g/mol | [1] |
| Melting Point | 300 °C (572 °F; 573 K) | [1] |
| Boiling Point | 480 °C (896 °F; 753 K) | [1] |
| Density | 2.4590 g/cm³ | [1] |
| Solubility in Water | Insoluble (reacts) | [1] |
Q2: How should I handle and store VOF₃ to prevent premature decomposition?
Due to its high reactivity with moisture, VOF₃ must be handled under an inert and dry atmosphere, such as in a glovebox with low parts-per-million (ppm) levels of water and oxygen.[2] Store VOF₃ in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dry place away from sources of moisture.[3]
Q3: At what temperature does VOF₃ thermally decompose?
Q4: What are the likely products of VOF₃ hydrolysis?
VOF₃ is highly sensitive to moisture and will hydrolyze upon contact with water.[1] The hydrolysis reaction is expected to proceed via the substitution of fluoride ions with hydroxide ions, potentially forming vanadium oxyfluoride hydroxides and ultimately leading to the formation of vanadium oxides and hydrofluoric acid (HF). Theoretical studies on the hydrolysis of the vanadium monoxide cation (VO⁺) suggest the formation of dihydroxide species in the gas phase, which can serve as a model for the initial steps of VOF₃ hydrolysis.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving VOF₃.
Troubleshooting Scenario 1: Unexpected Color Change and Fuming of VOF₃ Sample
-
Issue: Your VOF₃ sample, which should be a yellowish-orange powder, appears discolored (e.g., white or brown) and may be fuming upon opening the container.
-
Probable Cause: This is a classic sign of accidental exposure to atmospheric moisture, leading to hydrolysis. The fuming is likely due to the release of gaseous hydrogen fluoride (HF), a corrosive and toxic byproduct.
-
Solution:
-
Immediate Action: Handle the compromised container within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Sample Quarantine: Do not use the compromised sample for your experiment as its chemical identity has changed.
-
Disposal: Dispose of the material according to your institution's hazardous waste disposal procedures for corrosive and toxic inorganic compounds.
-
Prevention: Review your handling and storage procedures. Ensure that all transfers of VOF₃ are performed in a rigorously dry and inert atmosphere (e.g., a glovebox). Use only dry solvents and reagents in your reactions.
-
Troubleshooting Scenario 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
-
Issue: You are performing thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on VOF₃, and you observe inconsistent decomposition temperatures or unexpected mass changes between runs.
-
Probable Cause:
-
Atmospheric Contamination: The TGA/DSC chamber may have a leak, allowing trace amounts of oxygen or moisture to react with the VOF₃ sample. Oxidation can lead to weight gain, while hydrolysis will result in a different decomposition profile.[5]
-
Reaction with Pan Material: VOF₃ and its decomposition products, particularly HF, can be highly corrosive and may react with the sample pan (e.g., aluminum) at elevated temperatures.
-
-
Solution:
-
Verify Instrument Integrity: Perform a leak test on your TGA/DSC instrument to ensure a pure inert atmosphere.
-
Select Appropriate Pan Material: Use an inert sample pan, such as platinum or ceramic, that will not react with VOF₃ or its corrosive byproducts.
-
Blank Run: Conduct a blank run with an empty pan to ensure a stable baseline.
-
Controlled Atmosphere: Always use a high-purity inert purge gas (e.g., argon or nitrogen) with low moisture and oxygen content.[6]
-
Troubleshooting Scenario 3: Difficulty Characterizing Decomposition Products
-
Issue: You are attempting to identify the products of VOF₃ decomposition but are getting ambiguous or complex results from your analytical techniques.
-
Probable Cause: The decomposition of VOF₃ can lead to a mixture of solid, liquid, and gaseous products, which may require a multi-faceted analytical approach.
-
Recommended Analytical Workflow:
-
Evolved Gas Analysis (EGA): Couple your TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This will allow for the real-time identification of gaseous decomposition products as they evolve from the sample during heating.[4][7]
-
Solid Residue Analysis: Analyze the solid residue remaining after thermal decomposition using techniques such as X-ray diffraction (XRD) to identify crystalline phases (e.g., vanadium oxides) and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition and oxidation states of vanadium.
-
Hydrolysis Product Analysis: For hydrolysis studies, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the reaction in real-time by observing changes in the vibrational modes of V=O and V-F bonds and the appearance of O-H bands.[8][9]
-
III. Visualizing Decomposition Pathways and Workflows
Conceptual Decomposition Pathways
The following diagrams illustrate the hypothesized decomposition pathways of VOF₃ based on its chemical properties and the behavior of analogous compounds.
Figure 1: Conceptual Thermal Decomposition Pathways of VOF₃.
Figure 3: Recommended Experimental Workflow for VOF₃ Decomposition Studies.
IV. References
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
Kyoto University. (n.d.). Chapter 1 Safety Tips in Chemistry Experiments and Practical Exercises. Retrieved from [Link]
-
Maciejewski, M., & Radecki, Z. (2007). Investigations on NH4VO3 thermal decomposition in dry air. Journal of Thermal Analysis and Calorimetry, 88(2), 525-531.
-
Povar, I., Spinu, O., & Rusu, V. (2019). Possible hydrolysis reactions and their equilibrium constants. ResearchGate.
-
Ghasemi, S., & Behrooz, R. (2018). ATR–FTIR spectroscopy of hydrolyzed fibers at various concentrations. ResearchGate.
-
Chen, Y., et al. (2020). Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. MDPI.
-
Juarez-Perez, E. J., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. ACS Publications.
-
Mocanu, A., et al. (2013). FTIR spectroscopy characterization of poly (vinyl alcohol) hydrogel with different hydrolysis degree and chemically crosslinked with glutaraldehyde. ResearchGate.
-
Adema, E. H. (1998). Fate of products of degradation processes: consequences for climatic change. PubMed.
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Corrosion Studies. Retrieved from [Link]
-
Aparicio, C., et al. (2012). Thermal decomposition of Prussian blue under inert atmosphere. Journal of Thermal Analysis and Calorimetry, 110(2), 661-669.
-
Mrig, S., et al. (2025). TGA curves and decomposition data for 1–3. ResearchGate.
-
Troian-Gautier, L., et al. (2022). Regioselective Bond-Forming and Hydrolysis Reactions of Doubly Charged Vanadium Oxide Anions in the Gas Phase. Semantic Scholar.
-
Teklemariam, T., et al. (2024). ATR-FTIR spectroscopy and machine/deep learning models for detecting adulteration in coconut water with sugars, sugar alcohols, and artificial sweeteners. PubMed.
-
Andersson, P., et al. (2019). Analysis of Li-Ion Battery Gases Vented in an Inert Atmosphere Thermal Test Chamber. MDPI.
-
LibreTexts. (2018). Hydrolysis Reactions. Retrieved from [Link]
-
E. J. Juarez-Perez, et al. (2018). Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. Scientific Reports, 8(1), 1-8.
-
Wikipedia. (n.d.). Vanadium(V) oxytrifluoride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds' Impact on Indoor Air Quality. Retrieved from [Link]
-
LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
Wang, Y., et al. (2025). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. National Institutes of Health.
-
Kaur, G., et al. (2018). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. National Institutes of Health.
-
Corrosionpedia. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Watanabe, T., et al. (2010). Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. ResearchGate.
-
Rolston, N., et al. (2018). Thermal Stability of Mixed Cation Metal Halide Perovskites in Air. ACS Publications.
-
Hovis, G. L., et al. (2020). Thermal Analysis, Compressibility, and Decomposition of Synthetic Bastnäsite-(La) to Lanthanum Oxyfluoride. MDPI.
-
Lee, C.-H., et al. (2007). An In Situ ATR-FTIR Study on Palladium Displacement Reaction on Hydrogen-Terminated Silicon Surface. ResearchGate.
-
Juarez-Perez, E. J., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic-Inorganic Halide Perovskite Materials. ResearchGate.
-
FUJIFILM Wako Pure Chemical Corporation. (n.d.). Safety Data Sheet - Vanadium(III) Oxide. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Mart-Inda, M., et al. (2015). ATR FTIR spectra of samples of NH3BH3 interacting with water under different conditions, and of the samples of NH3BH3 of different purity. ResearchGate.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Li-Ion Battery Gases Vented in an Inert Atmosphere Thermal Test Chamber [mdpi.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trifluorooxovanadium (VOF₃)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Trifluorooxovanadium (VOF₃). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on the purification of VOF₃. As a moisture-sensitive and reactive compound, achieving high purity is critical for reliable and reproducible results in your research and development endeavors. This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and optimize these methods for your specific experimental needs.
I. Understanding this compound (VOF₃): Key Properties and Challenges
This compound is a yellowish-orange powder that is highly sensitive to moisture.[1] In the solid state, it exists as a polymer, but it can become dimeric upon evaporation. This polymeric nature and reactivity present unique challenges for purification. The primary goal of any purification strategy is to remove unreacted starting materials, byproducts of synthesis, and products of hydrolysis.
| Property | Value | Significance for Purification |
| Appearance | Yellowish-orange powder | Color changes can indicate impurities or decomposition. |
| Melting Point | 300 °C (572 °F; 573 K) | Relevant for assessing purity and for purification by distillation. |
| Boiling Point | 480 °C (896 °F; 753 K) | Sublimation is a viable purification method due to the high boiling point. |
| Reactivity | Highly sensitive to moisture | All purification steps must be conducted under anhydrous conditions. |
| Solubility | Insoluble in water | Hydrolysis is a major concern, leading to the formation of vanadium oxides. |
II. Troubleshooting Guide: Common Issues in VOF₃ Purification
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question: My supposedly pure VOF₃ is a greenish or brownish powder, not the expected yellowish-orange. What could be the cause?
Answer: A discoloration of your VOF₃ product is a strong indicator of impurities. The most likely culprits are:
-
Hydrolysis Products: Exposure to even trace amounts of moisture in the atmosphere or from solvents will lead to the formation of vanadium oxides, such as V₂O₅, which can impart a greenish or brownish hue. The hydrolysis of VOF₃ is a rapid and often unavoidable side reaction if stringent anhydrous techniques are not employed.
-
Reduced Vanadium Species: If the synthesis conditions were not sufficiently oxidizing, or if certain impurities were present, you might have lower oxidation state vanadium compounds (e.g., V(IV) species) that are typically green or blue.
-
Starting Material Contamination: Impurities present in your vanadium source can carry through the synthesis and purification process.
Troubleshooting Steps:
-
Review Your Handling Procedures: Ensure all glassware is rigorously dried, and all manipulations are performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent Purity: If a solvent was used, ensure it was thoroughly dried and deoxygenated before use.
-
Characterization: Obtain spectroscopic data (e.g., Raman) to identify the nature of the impurity. Pure VOF₃ exhibits a characteristic V=O stretching vibration around 1018 cm⁻¹.[2]
Question: After sublimation, my VOF₃ yield is very low. What are the potential reasons?
Answer: A low recovery after sublimation can be frustrating. Several factors could be at play:
-
Sub-optimal Sublimation Parameters: The temperature and pressure conditions are critical for efficient sublimation. If the temperature is too low or the vacuum is not sufficient, the sublimation rate will be impractically slow. Conversely, if the temperature is too high, you risk decomposition of your product.
-
Apparatus Design: The distance between the heated crude material and the cold collection surface (the "cold finger") is important. If the distance is too large, the sublimed VOF₃ may not efficiently reach the cold surface and could redeposit in cooler parts of the apparatus.
-
Non-Volatile Impurities: If your crude VOF₃ contains a significant amount of non-volatile impurities, the yield of pure, sublimed product will naturally be lower.
Troubleshooting Steps:
-
Optimize Sublimation Conditions: Gradually increase the temperature of the heating mantle while monitoring for the first signs of sublimation on the cold finger. A good starting point for vacuum is in the range of 10⁻² to 10⁻³ mbar.
-
Check Your Apparatus: Ensure the cold finger is properly positioned and that the vacuum integrity of your system is good.
-
Pre-purification: If the crude material is heavily contaminated with non-volatile impurities, consider a preliminary purification step, such as a solvent wash with a compatible, dry, non-polar solvent, to remove some of these before sublimation.
III. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification of this compound.
What are the most common impurities in crude VOF₃?
The most common impurities in crude VOF₃ typically arise from the synthesis process and subsequent handling. These can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include other vanadium halides or oxides.
-
Hydrolysis Products: As mentioned, VOF₃ is highly susceptible to hydrolysis, leading to the formation of various vanadium oxyfluorides and ultimately vanadium pentoxide (V₂O₅).
-
Solvent Adducts: If solvents are used during synthesis or purification, they can sometimes form adducts with the VOF₃.
What is the best method for purifying VOF₃?
The optimal purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment. The two most effective methods are:
-
Sublimation: This is often the preferred method for achieving high purity VOF₃. It is particularly effective at removing non-volatile impurities. The process involves heating the crude solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving the impurities behind.
-
Fractional Distillation: This method is suitable for separating VOF₃ from other volatile impurities with different boiling points. It requires careful control of temperature and pressure to achieve good separation.
What solvents are compatible with VOF₃ for washing or recrystallization?
Due to its high reactivity, especially its sensitivity to moisture and its strong oxidizing nature, finding a suitable solvent for VOF₃ is challenging. Most common organic solvents are not ideal as they can either react with VOF₃ or are difficult to render completely anhydrous.
-
Highly Fluorinated Solvents: These are generally the most inert and are less likely to react with VOF₃. However, the solubility of VOF₃ in these solvents may be limited.
-
Anhydrous, Non-polar Hydrocarbons: Solvents like hexane or toluene, when rigorously dried, may be used for washing crude VOF₃ to remove organic-soluble impurities. However, a preliminary small-scale test is highly recommended to check for any reaction.
-
Avoid Protic and Coordinating Solvents: Alcohols, water, ethers, and ketones should be strictly avoided as they will react with VOF₃.
IV. Experimental Protocols
Protocol 1: Purification of VOF₃ by Vacuum Sublimation
This protocol describes a general procedure for the purification of this compound by vacuum sublimation. All operations should be performed under a dry, inert atmosphere.
Materials and Equipment:
-
Crude this compound (VOF₃)
-
Sublimation apparatus (with a cold finger)
-
High-vacuum pump
-
Heating mantle
-
Schlenk line or glovebox
-
Dry ice or a circulating chiller
Procedure:
-
Apparatus Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum or in a desiccator. Assemble the sublimation apparatus in a glovebox or under a flow of dry inert gas.
-
Loading the Sample: Place the crude VOF₃ into the bottom of the sublimation apparatus.
-
Assembly and Evacuation: Connect the cold finger and ensure all joints are well-sealed. Attach the apparatus to a high-vacuum line and slowly evacuate to a pressure of 10⁻² to 10⁻³ mbar.
-
Cooling the Cold Finger: Once a stable vacuum is achieved, fill the cold finger with a coolant (e.g., a dry ice/acetone slurry or connect to a circulating chiller set to a low temperature, e.g., -78 °C).
-
Heating: Place the sublimation apparatus in a heating mantle and begin to heat gently and slowly. The optimal temperature will depend on your specific setup and the purity of the crude material but will likely be in the range of 150-250 °C.
-
Sublimation: The VOF₃ will sublime from the bottom of the apparatus and crystallize on the cold finger. Monitor the process to ensure a steady rate of sublimation without decomposition (indicated by darkening of the material).
-
Completion and Collection: Once the sublimation is complete (no more material is observed to sublime), turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Isolation of Pure Product: Carefully bring the apparatus back to atmospheric pressure with a dry, inert gas. Disassemble the apparatus in a glovebox or under an inert atmosphere and scrape the purified VOF₃ crystals from the cold finger onto a pre-weighed, dry container.
V. Visualization of Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Decision workflow for selecting a VOF₃ purification method.
VI. Characterization of Purified VOF₃
Confirming the purity of your final product is a critical step. The following techniques are recommended:
-
Raman Spectroscopy: This is a powerful technique for identifying VOF₃ and detecting common impurities. Pure VOF₃ will show a strong, sharp peak corresponding to the V=O stretch at approximately 1018 cm⁻¹.[2] The presence of additional peaks may indicate impurities such as V₂O₅.
-
Melting Point Analysis: A sharp melting point at the literature value (300 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
¹⁹F NMR Spectroscopy: In a suitable anhydrous solvent, ¹⁹F NMR can provide detailed information about the fluorine environment and can be used to detect fluorine-containing impurities.
VII. Safe Handling and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Handling: Always handle VOF₃ in a well-ventilated fume hood or a glovebox. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]
-
Storage: Store VOF₃ in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water and acids.[1][3]
-
Spills: In case of a spill, avoid creating dust. Carefully collect the spilled material using a dry method and place it in a sealed container for disposal. Do not use water to clean up spills.
VIII. References
-
Raman spectra of varied magnesium difluoride samples exposed to VOF3. ResearchGate. Available at: [Link]
-
Raman spectra of [(L Dipp )H][VOF 4 ] (1), [(L Dipp )VOF 3 ] (2), and... ResearchGate. Available at: [Link]
-
Regioselective Bond-Forming and Hydrolysis Reactions of Doubly Charged Vanadium Oxide Anions in the Gas Phase. MDPI. Available at: [Link]
Sources
Technical Support Center: Stabilizing Trifluorooxovanadium (VOF3) in Reaction Media
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for Trifluorooxovanadium (VOF3). This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful but sensitive reagent. Our goal is to provide you with field-proven insights, troubleshooting guides, and validated protocols to ensure the stability and reactivity of VOF3 in your experiments, maximizing your success and ensuring reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of VOF3.
Q1: What is this compound (VOF3) and why is it so reactive?
A1: this compound (VOF3) is a vanadium(V) oxyhalide, appearing as a yellowish-orange powder.[1] Its high reactivity stems from the strong Lewis acidic nature of the vanadium center and the lability of its vanadium-fluorine bonds. In the solid state, it has a polymeric layered structure, but it becomes dimeric upon evaporation.[1] This inherent reactivity makes it an excellent reagent for specific reactions, such as the oxidative coupling of phenols, but also renders it highly susceptible to degradation.[1]
Q2: What are the primary signs of VOF3 decomposition in my reaction?
A2: The most immediate indicator of decomposition is a visual change. VOF3 is a yellowish-orange powder.[1] Decomposition, often through hydrolysis or reduction, can lead to a color change in the reaction mixture, frequently to green or blue, which is characteristic of reduced Vanadium(IV) species like the vanadyl ion (VO²⁺). Inconsistent reaction yields and the appearance of unexpected byproducts in spectroscopic analyses (e.g., ¹⁹F NMR) are also strong indicators of instability.
Q3: I need to dissolve VOF3. Which solvents are recommended and which should I avoid?
A3: The choice of solvent is critical. VOF3 reacts violently with water and is extremely sensitive to moisture.[1] Therefore, all solvents must be rigorously dried and deoxygenated.
-
Recommended: Aprotic, coordinating solvents are highly recommended as they can form stable adducts with VOF3, moderating its reactivity. Acetonitrile (MeCN) is an excellent choice, forming the stable complex [VOF3(MeCN)], which can be used as a stock solution or synthon.[2] For specific applications like phenolic coupling, trifluoroacetic acid is often used as the solvent.[1]
-
Avoid: Protic solvents (water, alcohols, primary/secondary amines) must be strictly avoided due to rapid hydrolysis and decomposition. Non-coordinating solvents may not offer sufficient stabilization against decomposition pathways unless a separate stabilizing ligand is present.
Q4: How should I properly store and handle VOF3?
A4: VOF3 is corrosive and toxic upon inhalation, ingestion, or skin contact.[1] It must be handled in a well-ventilated area, preferably within a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials like water and foodstuffs.[3][4]
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction mixture turned green/blue, and the desired reaction did not proceed. What happened?
Answer: A green or blue coloration is a classic indicator that the Vanadium(V) center in VOF3 has been reduced to Vanadium(IV) (e.g., VO²⁺). This is a common decomposition pathway that renders the reagent ineffective for V(V)-mediated reactions like oxidative coupling.
-
Underlying Cause (Causality): This reduction can be initiated by several factors:
-
Trace Moisture: Hydrolysis can lead to intermediate species that are unstable and prone to reduction.
-
Reductive Reagents/Solvents: The presence of even mild reducing agents in your reaction mixture can reduce the V(V) center. Some solvents, if not properly purified, can contain impurities that act as reductants.
-
Thermal Instability: At elevated temperatures, VOF3 can undergo thermal decomposition, which may involve reduction.[6]
-
-
Solution Protocol:
-
Ensure Rigorous Inert Conditions: Use a glovebox or Schlenk line techniques for all manipulations. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Purify Solvents and Reagents: Use anhydrous, deoxygenated solvents. Ensure all other reagents are free from water and reducing impurities.
-
Form a Stabilized Adduct: Before adding VOF3 to the main reaction, pre-dissolve it in a dry, coordinating solvent like acetonitrile to form a more stable [VOF3(MeCN)] adduct.[2] This moderates its Lewis acidity and protects it from unwanted side reactions.
-
Problem 2: My reaction is sluggish, and yields are consistently low. How can I improve the stability and efficacy of my VOF3?
Answer: Low yields often point to the degradation of VOF3 before it can effectively participate in the desired reaction. The key is to enhance its stability in the solution phase by forming a Lewis acid-base adduct.
-
Underlying Cause (Causality): VOF3 is a potent Lewis acid. In a non-coordinating or weakly coordinating environment, it remains highly reactive and prone to decomposition. By forming a stable complex with a Lewis base (a ligand or coordinating solvent), you create a new, more stable species that is still capable of performing the desired chemistry but is less susceptible to degradation.[2][7]
-
Solution Protocol:
-
Select an Appropriate Stabilizing Ligand: Strong neutral donor ligands such as triphenylphosphine oxide (Ph₃PO), pyridine, or 2,2'-bipyridyl can form stable, six-coordinate [VOF₃(L)₂] or [VOF₃(L-L)] complexes.[2]
-
Prepare a Stabilized Stock Solution: Prepare a stock solution of VOF3 in dry acetonitrile.[2] This solution of [VOF3(MeCN)] is often more manageable and can be added directly to the reaction.
-
Consider Ligand Exchange: The stabilized adduct, e.g., [VOF3(MeCN)], acts as a synthon. The acetonitrile can be displaced by your substrate or other ligands in the reaction mixture, initiating the desired transformation under controlled conditions.
-
Problem 3: I am observing fluorination of my substrate or ligands as a side reaction. How can this be prevented?
Answer: Unwanted fluorination indicates that the V-F bonds are being activated in an undesired pathway. This is particularly common when VOF3 is complexed with certain types of ligands.
-
Underlying Cause (Causality): While many ligands stabilize VOF3, some can be susceptible to fluorination themselves. Research has shown that complexes with ether and thioether ligands, for example, are often unstable and decompose rapidly, leading to the fluorination of the ligand itself.[2] This suggests that the Lewis base, while coordinating to the vanadium center, may also facilitate the transfer of a fluoride ion to a susceptible site.
-
Solution Protocol:
-
Re-evaluate Ligand Choice: Avoid ligands with functionalities known to be susceptible to fluorination under these conditions, such as ethers or thioethers.[2] Opt for more robust N-donor ligands (e.g., pyridine, bipyridine) or O-donor ligands like phosphine oxides.[2]
-
Control Reaction Temperature: Lowering the reaction temperature can often disfavor high-activation-energy side reactions like unwanted fluorination while still allowing the desired transformation to proceed, albeit at a slower rate.
-
Modify the Reagent: In some cases, using a different fluorinating agent or a different vanadium precursor might be necessary if substrate fluorination cannot be suppressed. However, stabilizing VOF3 with a robust ligand is the primary solution.
-
Section 3: Key Stabilization Protocols
Protocol 1: General Handling and Inert Atmosphere Techniques for VOF3
This protocol outlines the minimum safety and handling requirements for VOF3.
-
Preparation: Before handling VOF3, ensure all glassware is thoroughly oven-dried (≥120 °C for at least 4 hours) and subsequently cooled under a stream of dry inert gas (Argon or Nitrogen) or inside a desiccator.
-
Inert Environment: All transfers and weighing of VOF3 solid must be performed inside a glovebox with low H₂O and O₂ levels (<1 ppm recommended). If a glovebox is unavailable, use Schlenk techniques with a positive pressure of inert gas.
-
Solvent/Reagent Preparation: All solvents must be of anhydrous grade and should be purged with inert gas for at least 30 minutes before use. Liquid reagents should be handled via gas-tight syringes.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles.[5]
-
Waste Disposal: VOF3 waste is hazardous.[8] It should be quenched carefully (e.g., by slow addition to a stirred, cooled solution of sodium bicarbonate) by trained personnel in a fume hood and disposed of according to institutional guidelines.
Protocol 2: Preparation of a Stabilized VOF3 Stock Solution in Acetonitrile
This protocol describes the preparation of a 0.1 M solution of [VOF3(MeCN)], a versatile and more stable form of the reagent.[2]
-
Environment: Perform all steps inside a glovebox under an inert atmosphere.
-
Materials:
-
This compound (VOF3) (123.94 g/mol )
-
Anhydrous Acetonitrile (MeCN)
-
A volumetric flask, oven-dried and brought into the glovebox.
-
A magnetic stir bar.
-
-
Procedure:
-
Weigh 124 mg of VOF3 (1.0 mmol) and add it to the 10.0 mL volumetric flask containing a stir bar.
-
Carefully add approximately 8 mL of anhydrous acetonitrile to the flask.
-
Stir the mixture. VOF3 will dissolve to form a solution of the [VOF3(MeCN)] complex. This may be slightly exothermic.
-
Once fully dissolved, add anhydrous acetonitrile to the 10.0 mL mark.
-
Cap the flask and store it in the glovebox. This 0.1 M stock solution is now ready for use and is significantly more stable than handling the solid reagent directly in a reaction setup.
-
Section 4: Visualization of Key Concepts
Diagram 1: VOF3 Decomposition Pathways
This diagram illustrates the two primary pathways of VOF3 degradation that researchers must mitigate: hydrolysis and reduction.
Caption: Primary decomposition pathways for VOF3.
Diagram 2: Stabilization Workflow via Lewis Base Adduct Formation
This workflow demonstrates the recommended procedure for stabilizing VOF3 prior to its use in a chemical reaction.
Caption: Workflow for VOF3 stabilization.
Section 5: Summary Data Tables
Table 1: Recommended Solvents and Ligands for VOF3 Stabilization
| Class | Examples | Suitability & Rationale | Reference |
| Coordinating Solvents | Acetonitrile (MeCN) | Excellent: Forms a stable, well-characterized [VOF3(MeCN)] adduct. Ideal for preparing stock solutions. | [2] |
| Trifluoroacetic acid (TFA) | Good (Application Specific): Used as a solvent for specific reactions like oxidative coupling of phenols. | [1] | |
| N-Donor Ligands | Pyridine, 2,2'-Bipyridyl (bipy), 1,10-Phenanthroline (phen) | Excellent: Form stable, six-coordinate [VOF3(L)₂] or [VOF3(L-L)] complexes, providing high stability. | [2] |
| O-Donor Ligands | Triphenylphosphine oxide (Ph₃PO), Pyridine N-oxide (pyNO) | Excellent: Strong oxygen donors that form highly stable six-coordinate adducts. | [2] |
| Ligands to Use with Caution | Ethers (e.g., THF, DME), Thioethers | Poor: Form unstable complexes that can rapidly decompose, leading to ligand fluorination. | [2] |
Table 2: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns blue/green | Reduction of V(V) to V(IV). | Work under strict inert atmosphere; use purified, anhydrous, non-reducing solvents; pre-form a VOF3-ligand adduct. |
| Low or no product yield | Decomposition of VOF3 before reaction. | Stabilize VOF3 by dissolving it in a coordinating solvent (e.g., MeCN) or by adding a robust Lewis base ligand (e.g., Ph₃PO). |
| Unwanted fluorination side products | Unstable VOF3 adduct, ligand-mediated fluoride transfer. | Avoid using ether or thioether ligands. Switch to robust N-donor or phosphine oxide ligands. Consider lowering reaction temperature. |
| Inconsistent results | Sensitivity to trace moisture and/or oxygen. | Implement rigorous inert atmosphere techniques (glovebox/Schlenk line) for all handling steps. Ensure all materials are scrupulously dry. |
References
- Chemical Safety Data Sheet MSDS / SDS - VANADIUM OXYTRIFLUORIDE - ChemicalBook. (2025).
- Vanadium(V) oxytrifluoride - Wikipedia. (n.d.).
- Vanadium (V) Fluoride - Apollo Scientific. (2023).
- Vanadium(III) fluoride - SAFETY DATA SHEET. (2025).
- Persson, I., et al. (n.d.). A coordination chemistry study of hydrated and solvated cationic vanadium ions in oxidation states +III, +IV, and +V in solution and solid state.
- SAFETY DATA SHEET - MilliporeSigma. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Roesky, H. W., et al. (2024). Vanadium(V/IV) Oxido Complexes: Potential as Bases in Frustrated Lewis Pairs. Chemistry – A European Journal.
- Davis, M.F., et al. (2008). Complexes of Vanadium(V) oxide trifluoride with nitrogen and oxygen donor ligands: Coordination chemistry and some fluorination reactions. European Journal of Inorganic Chemistry, 2008(5), 802-811.
- Su, D. S., et al. (n.d.). Thermal decomposition of divanadium pentoxide V2O5: Towards a nanocrystalline V2O3 phase. Max Planck Institute.
- Asif, I., et al. (2007). Vanadium(III) Complexes of Oxygen Donor Ligands; Their Synthesis, Spectral Characterization and Antimicrobial Studies. Journal of the Chinese Chemical Society, 54(1), 26-32.
- Davis, M.F., et al. (2008). Complexes of Vanadium(V) Oxide Trifluoride with Nitrogen and Oxygen Donor Ligands: Coordination Chemistry and Some Fluorination Reactions.
- Synthesis and characterization of vanadium complexes. (2022).
- Niemann, A., et al. (1996). Synthesis and Characterization of Six-Coordinate Nitrido Complexes of Vanadium(V), Chromium(V), and Manganese(V). Isolation of a Dinuclear, Mixed-Valent μ-Nitrido Chromium(III)/Chromium(V) Species. Inorganic Chemistry, 35(4), 906-915.
- Schroeder, E. (2018). Synthesis and Characterization of Cobalt(III) Complexes and a Vanadium. ODU Digital Commons.
- Kaur, H., et al. (2014). Synthesis and characterisation of vanadium(III) complexes of biphenylphenols.
- Sivasankar, B.N. (2016).
- Tang, X., et al. (2014). Vanadium-Catalyzed C(sp3)–H Fluorination Reactions. Journal of the American Chemical Society, 136(38), 13134-13137.
- de Ruiter, G., et al. (2023).
- Hydrolysis, Ligand Exchange, and Redox Properties of Vanadium Compounds: Implications of Solution Transformation on Biological, Therapeutic, and Environmental Applic
- Li, Y., et al. (2023).
- Cole, M. L. (2020). Lewis Base Adducts of Heavier Group 13 Halohydrides – Not Just Aspiring Trihydrides! Chemistry – A European Journal.
- Can anyone tell about hydrolysis pH of Vanadium(V) and Vanadium(IV) in aqueous solution? (2015).
- Biscoe, M. R., et al. (2015). Solvent coordination to palladium can invert the selectivity of oxidative addition. Dalton Transactions, 44(45), 19538-19542.
- Sanna, D., et al. (2011). Hydrolysis of Carboxyesters Promoted by vanadium(V) Oxyanions. PubMed.
- Capdevila-Cortada, M. (2016). Coordinating ability of anions and solvents towards transition metals and lanthanides. Dalton Transactions, 45(31), 12489-12499.
- Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021).
- Thermal decomposition pattern of vanadium(III) complexes. (n.d.).
- Lewis acid-base adducts of group 13 elements: synthesis, structure and reactivity toward benzaldehyde. (n.d.). Semantic Scholar.
- Ahmad, I., et al. (2012). Stabilizing effect of citrate buffer on the photolysis of riboflavin in aqueous solution. Pharmaceutical Development and Technology, 17(1), 89-95.
- Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution. (2021). Semantic Scholar.
- Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021). MDPI.
- Thermochemistry of Lewis Adducts of BH3 and Nucleophilic Substitution of Triethylamine on NH3BH3 in Tetrahydrofuran. (2009).
- Stability of borane adducts | Lewis acid-base reaction | JAM 2022 Chemistry. (2023). YouTube.
- O3 decomposition mechanism exploration Proposed reaction pathways,... (n.d.).
Sources
- 1. Vanadium(V) oxytrifluoride - Wikipedia [en.wikipedia.org]
- 2. Complexes of Vanadium(V) oxide trifluoride with nitrogen and oxygen donor ligands: Coordination chemistry and some fluorination reactions - ePrints Soton [eprints.soton.ac.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Vanadium(V) Trifluorooxide (VOF3) Technical Support Center
Welcome to the technical support center for Trifluorooxovanadium (VOF3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this powerful and reactive reagent. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity and handling of VOF3.
Q1: What is the primary cause of VOF3 decomposition?
A: The primary and most rapid decomposition pathway for VOF3 is hydrolysis. VOF3 is extremely sensitive to moisture.[1] Trace amounts of water in solvents, reagents, or the reaction atmosphere will lead to the formation of vanadium oxyfluorides, and ultimately, vanadium(V) oxide (V2O5), a yellow-orange, insoluble solid. This reaction also produces hydrofluoric acid (HF), which can introduce further side reactions, such as the etching of silica-based glassware.
Q2: My VOF3 solution turned from its typical yellow/orange to blue or green. What happened?
A: A color change to blue or green is a definitive indicator of the reduction of the vanadium center from the +5 oxidation state (yellow/orange) to the +4 (blue) or +3 (green) state.[2] VOF3 is a strong oxidizing agent. This reduction can be initiated by various species, including certain organic solvents (e.g., acetonitrile, albeit slowly), coordinating ligands, or other reducing agents present as impurities in the reaction mixture.[3] The blue color is characteristic of the vanadyl ion, [VO(H2O)5]2+.[2]
Q3: Is VOF3 compatible with all common laboratory solvents?
A: No. Solvent choice is critical. While VOF3 is often used in trifluoroacetic acid for oxidative coupling reactions, its reactivity with other common solvents can be problematic.[1] For instance, VOF3 is known to be slowly reduced in acetonitrile.[3] Ethers like THF can form peroxides which may react unpredictably.[4] Solvents with labile protons or those that can be easily oxidized should be avoided unless they are intended as part of the reaction. Halogenated solvents like dichloromethane are generally more inert. Always use anhydrous solvents and perform compatibility tests on a small scale.
Q4: I've noticed etching on my glass reaction vessel after a reaction with VOF3. Why?
A: The etching of borosilicate glassware is caused by hydrofluoric acid (HF). HF is a byproduct of VOF3 hydrolysis, as discussed in Q1. Even with careful handling, trace moisture can generate enough HF to damage glassware over time. For reactions requiring high temperatures or long reaction times, or for storing VOF3 solutions, it is highly recommended to use reaction vessels made of polytetrafluoroethylene (PTFE) or stainless steel.
Part 2: Troubleshooting Guide: Side Reactions & Experimental Failures
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Issue 1: Formation of an Unexpected Precipitate
Q: My reaction mixture containing VOF3 has formed a yellow-orange/white insoluble powder. How do I identify it and prevent its formation?
A: Likely Cause & Chemistry
The precipitate is almost certainly vanadium(V) oxide (V2O5) or a hydrated oxide species resulting from the hydrolysis of VOF3. Vanadium is highly susceptible to hydrolysis.[5] The reaction proceeds as follows:
2 VOF3 + 3 H2O → V2O5 + 6 HF
This side reaction is highly detrimental as it consumes your active reagent, introduces HF which can cause further reactions, and makes product purification difficult.
Preventative Measures & Protocol
Strict adherence to anhydrous, inert atmosphere techniques is non-negotiable.
Protocol 1: Rigorous Inert Atmosphere Reaction Setup
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 12 hours and cooled in a desiccator immediately before use. Alternatively, flame-dry all glassware under high vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å) under an inert atmosphere. Ensure all other reagents are rigorously dried and deoxygenated.
-
Reaction Assembly: Assemble the reaction apparatus (e.g., Schlenk line or glovebox) while purging with inert gas. Use greased, ground-glass joints or PTFE-sealed joints to ensure a tight seal.
-
Reagent Transfer: Transfer VOF3 and other reagents via cannula or in a glovebox. Never handle VOF3 in the open atmosphere.
Corrective Action
If V2O5 has already formed, it can often be removed by filtration as it is insoluble in most organic solvents. However, the stoichiometry of your reaction will have been compromised. It is generally advisable to restart the experiment under more rigorous anhydrous conditions.
Issue 2: Unwanted Reduction of Vanadium(V) Center
Q: My reaction is supposed to maintain the V(V) oxidation state, but spectroscopic analysis (e.g., EPR, UV-Vis) shows the presence of V(IV) species. What are the potential reductants and how can I avoid this?
A: Likely Cause & Chemistry
Vanadium(V) is a potent oxidizing agent and can be reduced by a variety of functional groups or solvents.[2] The reduction potential is highly dependent on the ligand environment and pH.
-
Solvents: Acetonitrile can slowly reduce VOF3.[3] Alcohols are readily oxidized.
-
Substrates/Ligands: Phenols, amines, and thiols can be oxidized by VOF3, leading to its reduction. While this is the desired outcome in oxidative coupling reactions, it can be an unwanted side reaction if the goal is to form a stable V(V) complex.
-
Impurities: Trace impurities in reagents or solvents can act as reducing agents.
The diagram below illustrates the decision-making process when V(IV) formation is detected.
Caption: Troubleshooting workflow for unwanted V(V) reduction.
Preventative Measures
-
Solvent Selection: Choose a solvent that is known to be inert to strong oxidizers. Dichloromethane, fluorinated solvents, or trifluoroacetic acid are common choices.[1]
-
Temperature Control: Many reduction reactions can be suppressed by running the experiment at lower temperatures (e.g., 0 °C or -78 °C).
-
Reagent Purity: Use high-purity reagents and freshly distilled solvents to eliminate potential impurities that could act as reductants.
Issue 3: Reaction with Solvent or Ligands
Q: My VOF3 reagent appears to be reacting with my coordinating solvent (e.g., acetonitrile) or ligand, leading to a complex mixture of products. How can I control this reactivity?
A: Likely Cause & Chemistry
VOF3 is a hard Lewis acid and will readily form adducts with Lewis bases (e.g., nitrogen or oxygen donor ligands).[3] This initial coordination can be followed by further reactions, such as fluoride substitution or redox processes. For example, dissolving VOF3 in acetonitrile yields the complex [VOF3(MeCN)], which can be a useful synthon but also undergoes slow reduction.[3] Reaction with silyl ethers like hexamethyldisiloxane can lead to fluoride substitution to form species like VO2F.[1]
Preventative Measures & Protocol
-
Controlled Stoichiometry: Add the ligand or coordinating solvent slowly and stoichiometrically at low temperature to control the formation of the desired adduct and prevent side reactions.
-
Use of Pre-formed Adducts: In some cases, it may be beneficial to first isolate a stable VOF3 adduct, such as [VOF3(MeCN)], and use this as the starting material for subsequent reactions.[3] This provides a more controlled and predictable entry into the desired reaction pathway.
Protocol 2: Synthesis of the [VOF3(MeCN)] Adduct
-
Under a strict inert atmosphere, suspend VOF3 in a minimal amount of anhydrous dichloromethane.
-
Cool the suspension to 0 °C.
-
Slowly add one equivalent of dry, degassed acetonitrile dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
The resulting solution/slurry of [VOF3(MeCN)] can often be used directly in the next step.
The following diagram illustrates the reaction pathway of VOF3 with a common laboratory reagent, demonstrating a potential side reaction.
Caption: Reaction of VOF3 with hexamethyldisiloxane.[1]
Part 3: Data Summary & Reference Tables
For quick reference, the following tables summarize key properties related to VOF3 reactivity.
Table 1: Vanadium Oxidation States and Corresponding Colors in Aqueous Media [2]
| Oxidation State | Vanadium Species (Aqueous) | Color |
| +5 | [VO2(H2O)4]+ | Yellow-Orange |
| +4 | [VO(H2O)5]2+ | Blue |
| +3 | [V(H2O)6]3+ | Green |
| +2 | [V(H2O)6]2+ | Lilac |
Table 2: Solvent Compatibility and Reactivity Profile
| Solvent | Compatibility | Common Side Reaction / Notes |
| Trifluoroacetic Acid | Good | Standard solvent for oxidative coupling.[1] |
| Dichloromethane | Good | Generally inert; good choice for many reactions. |
| Acetonitrile | Moderate | Forms adducts, but can cause slow reduction to V(IV).[3] |
| Tetrahydrofuran (THF) | Poor | Lewis basicity can lead to complex formation; risk of peroxide reactions.[4] |
| Water / Alcohols | Very Poor | Rapid hydrolysis and/or reduction. |
| Dimethylformamide (DMF) | Poor | Can be oxidized; reacts with many fluorinating agents.[6] |
References
-
Vanadium(V) oxytrifluoride - Wikipedia. Available at: [Link]
-
The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B. Available at: [Link]
-
Vanadium compounds - Wikipedia. Available at: [Link]
-
Specific Solvent Issues with Fluorination - Wordpress. Available at: [Link]
-
Complexes of Vanadium(V) Oxide Trifluoride with Nitrogen and Oxygen Donor Ligands: Coordination Chemistry and Some Fluorination Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Hydrolysis, Ligand Exchange, and Redox Properties of Vanadium Compounds: Implications of Solution Transformation on Biological, Therapeutic, and Environmental Applications - PubMed. Available at: [Link]
Sources
- 1. Vanadium(V) oxytrifluoride - Wikipedia [en.wikipedia.org]
- 2. Vanadium compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Hydrolysis, Ligand Exchange, and Redox Properties of Vanadium Compounds: Implications of Solution Transformation on Biological, Therapeutic, and Environmental Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Trifluorooxovanadium (VOF₃) Catalysis
Welcome to the technical support center for Trifluorooxovanadium (VOF₃) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to empower you to optimize your reaction conditions and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of VOF₃ in catalysis.
1. What is this compound (VOF₃), and what are its primary catalytic applications?
This compound(V) is a powerful Lewis acid and a source of electrophilic fluorine.[1] Its high oxidation state (V+) and the presence of highly electronegative fluorine atoms make it a unique catalyst, particularly in reactions involving C-H functionalization, such as fluorination.[2][3][4][5] While its full catalytic potential is still being explored, it is of significant interest for introducing fluorine atoms into complex organic molecules.
2. How should I handle and store VOF₃?
VOF₃ is sensitive to moisture and should be handled under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents and techniques.[6] Store VOF₃ in a tightly sealed container in a cool, dry place, away from water and protic solvents to prevent decomposition.
3. Is a pre-activation step required for VOF₃?
In many cases, commercially available VOF₃ can be used directly. However, its activity can be influenced by its physical form and purity. If you suspect catalyst deactivation due to improper storage, drying under vacuum may be beneficial. For specific applications, in-situ generation or the use of additives might be necessary to form the active catalytic species.
4. What are the most common solvents for VOF₃ catalysis?
The choice of solvent is critical and can significantly impact reaction outcomes.[7] Non-polar, aprotic solvents are generally preferred to avoid reaction with the Lewis acidic VOF₃. However, some reactions have been shown to proceed in polar aprotic solvents like acetonitrile.[2] It is crucial to use anhydrous solvents to prevent catalyst decomposition.
5. How can I monitor the progress of my VOF₃-catalyzed reaction?
Standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy can be used to monitor the consumption of starting materials and the formation of products. For more detailed mechanistic studies, in-situ monitoring techniques like IR or Raman spectroscopy can provide valuable information about the catalyst's state during the reaction.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in VOF₃-catalyzed reactions.
Problem 1: Low or No Conversion
Possible Causes & Solutions
-
Catalyst Inactivity:
-
Moisture Contamination: VOF₃ is highly sensitive to water, which can lead to the formation of inactive vanadium species. Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents.[7][10][11][12]
-
Improper Storage: Prolonged exposure to air or moisture during storage can deactivate the catalyst. Use a fresh batch of VOF₃ or a properly stored one.
-
Incomplete Dissolution: VOF₃ may not be fully soluble in all organic solvents. Ensure adequate stirring and consider gentle heating if the reaction conditions allow.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to overcome the activation energy. Perform a temperature screen to find the optimal condition.
-
Concentration: Low concentrations of the catalyst or reactants may lead to slow reaction rates. Experiment with increasing the catalyst loading or the concentration of your reactants.
-
-
Presence of Inhibitors:
-
Coordinating Solvents or Additives: Solvents or additives with strong Lewis basicity can coordinate to the vanadium center and inhibit its catalytic activity. Avoid using such compounds unless they are part of the reaction design.
-
Problem 2: Poor Selectivity and Formation of Byproducts
Possible Causes & Solutions
-
Over-reaction or Side Reactions:
-
Reaction Time: Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction closely and quench it once the desired product is formed.
-
Excess Reagents: An excess of one of the reactants might promote side reactions. Stoichiometry optimization is crucial.
-
-
Catalyst Decomposition:
-
Thermal Instability: At elevated temperatures, VOF₃ might decompose, leading to the formation of other vanadium species with different catalytic activities.[13]
-
Reaction with Solvent or Substrate: The high reactivity of VOF₃ can sometimes lead to reactions with the solvent or the substrate itself, especially at higher temperatures.
-
-
Radical Reactions:
-
Some vanadium-catalyzed reactions are known to proceed via radical mechanisms, which can sometimes lead to a mixture of products.[2] Consider the use of radical scavengers to test for this possibility, although this may also inhibit the desired reaction.
-
Best Practices for VOF₃ Catalysis
To ensure reproducible and successful results with VOF₃, adhere to the following best practices:
-
Inert Atmosphere: Always handle VOF₃ and set up reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
-
Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven and cool it under an inert atmosphere before use.
-
Proper Catalyst Handling: Weigh and transfer VOF₃ quickly to minimize its exposure to the atmosphere.
-
Systematic Optimization: When developing a new reaction, systematically screen key parameters such as solvent, temperature, catalyst loading, and reaction time.
-
Safety Precautions: VOF₃ is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Experimental Protocols
General Procedure for a VOF₃-Catalyzed C-H Fluorination (Exemplary)
This protocol is a general guideline and should be adapted based on the specific substrate and reaction.
-
Preparation: In a glovebox, add VOF₃ (5-10 mol%) to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Reaction Setup: Add the substrate and the anhydrous solvent to the reaction vessel.
-
Fluorinating Agent: Add the fluorinating agent (e.g., Selectfluor) to the reaction mixture.
-
Reaction: Seal the vessel and stir the reaction at the desired temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Solvents on VOF₃ Catalysis
| Solvent | Polarity | Lewis Basicity | Suitability for VOF₃ Catalysis |
| Dichloromethane | Polar Aprotic | Low | Good |
| Acetonitrile | Polar Aprotic | Moderate | Potentially suitable, but may coordinate to VOF₃ |
| Toluene | Non-polar | Low | Good |
| Tetrahydrofuran | Polar Aprotic | High | Poor (strong coordination) |
| Water | Polar Protic | High | Unsuitable (causes decomposition) |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in VOF₃-catalyzed reactions.
Potential Deactivation Pathways of VOF₃
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium-Catalyzed C(sp3)-H Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vanadium-catalyzed C(sp3)–H fluorination reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. catalystseurope.org [catalystseurope.org]
- 7. researchgate.net [researchgate.net]
- 8. In-situ monitoring of vanadium dioxide formation using high-temperature XRD – Publications – Research [sandia.gov]
- 9. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 10. The Role of Water in Selective Heterogeneous Catalytic Oxidation of Hydrocarbons | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 11. Water‐Assisted Chemical Route Towards the Oxygen Evolution Reaction at the Hydrated (110) Ruthenium Oxide Surface: Heterogeneous Catalysis via DFT‐MD and Metadynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water as a promoter of the complete oxidation of volatile organic compounds over uranium oxide catalysts -ORCA [orca.cardiff.ac.uk]
- 13. Role of Vanadium in Thermal and Hydrothermal Aging of a Commercial V2O5-WO3/TiO2 Monolith for Selective Catalytic Reduction of NOx: A Case Study [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Trifluorooxovanadium (VOF3)
Welcome to the technical support guide for Trifluorooxovanadium (VOF3). This resource is designed for researchers, chemists, and drug development professionals who are leveraging the unique reactive properties of VOF3 but face its significant solubility challenges. As a potent reagent for reactions like oxidative coupling, its utility is often hampered by its insolubility in common laboratory solvents.[1] This guide provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you achieve successful and reproducible results.
Section 1: Critical Safety Protocols (MANDATORY READING)
Before attempting any procedure, it is imperative to understand and mitigate the risks associated with VOF3.
Q: What are the primary hazards of this compound (VOF3)? A: VOF3 is a hazardous material with multiple risks. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage.[1] Furthermore, it is highly sensitive to moisture and reacts violently with water, which can release toxic and corrosive hydrogen fluoride gas.[2]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling VOF3? A: Due to its corrosive and toxic nature, a comprehensive PPE setup is required. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Impervious gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data) must be worn. Inspect gloves before each use.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: All handling of solid VOF3 and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. For high-concentration work, a suitable respirator with cartridges rated for acid gases and particulates may be necessary.[3]
Q: What are the ideal environmental conditions for storing and handling VOF3? A: VOF3 is extremely sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk line techniques. Store the container tightly closed in a cool, dry, and well-ventilated area away from water and incompatible materials.[4]
Section 2: Frequently Asked Questions (FAQs) on VOF3 Solubility
Q: Why won't my VOF3 dissolve in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Hexanes? A: The poor solubility of VOF3 stems from its solid-state structure. It exists as a stable polymer held together by strong fluoride bridges between vanadium centers.[1] Common non-coordinating or weakly coordinating organic solvents lack the energy to break down this robust polymeric lattice.
Q: I added VOF3 to my solvent and it turned cloudy or formed a precipitate. What happened? A: This is a classic sign of hydrolysis. Trace amounts of moisture in your solvent or glassware have reacted with the VOF3. This reaction typically forms insoluble and less reactive species like vanadium dioxide fluoride (VO₂F) or other vanadium oxides.[1] Ensuring strictly anhydrous conditions is critical for success.
Q: Can I use water or protic solvents like methanol to dissolve VOF3? A: Absolutely not. VOF3 reacts violently with water and other protic solvents. This reaction is hazardous and will decompose the reagent, rendering it useless for your intended application.
Q: What is the most frequently cited and successful solvent for VOF3-mediated reactions? A: For applications such as the oxidative coupling of phenols, anhydrous trifluoroacetic acid (TFA) is the most commonly used and effective solvent.[1] Its strong acidic and coordinating nature helps to depolymerize the VOF3 solid.
Section 3: Troubleshooting Guide & Step-by-Step Protocols
Here we present detailed protocols to overcome VOF3 solubility issues, ranging from the standard approach to more advanced methods for sensitive substrates.
Protocol 1: Direct Dissolution in Anhydrous Trifluoroacetic Acid (TFA)
This is the most direct method, ideal for robust reactions where a highly acidic environment is acceptable.
-
Scientific Rationale: TFA serves a dual purpose. As a strong acid, it protonates the fluoride bridges, facilitating the breakdown of the polymeric structure. As a polar, coordinating solvent, it effectively solvates the resulting VOF₃ species to form a homogeneous solution.
-
Step-by-Step Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Inert Environment: Transfer the required amount of VOF3 powder to the reaction vessel inside a glovebox or under a positive pressure of inert gas.
-
Solvent Addition: Using a gas-tight syringe, slowly add anhydrous TFA (ensure the grade is ≥99.5% and freshly opened or properly stored) to the VOF3 powder with vigorous stirring.
-
Dissolution: Continue stirring under an inert atmosphere. The yellowish-orange powder should dissolve to form a clear or colored solution. Gentle warming (<40°C) can be applied if necessary, but proceed with caution.
-
Confirmation: Once a homogeneous solution is obtained, it is ready for the addition of other reagents.
-
Caption: Workflow for dissolving VOF3 in anhydrous TFA.
Protocol 2: Co-Solvent Systems for Milder Conditions
For substrates that are sensitive to pure TFA, a co-solvent system can provide a less harsh environment while still achieving solubility.
-
Scientific Rationale: This approach uses a bulk solvent that is compatible with the substrate, along with a highly polar or acidic co-solvent to specifically target and break down the VOF3 polymer.[5][6][7] The co-solvent acts as a "solubilizing agent" without defining the entire reaction medium.
-
Step-by-Step Methodology:
-
Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.
-
Solvent Selection: Choose a primary bulk solvent that is anhydrous and compatible with your reaction (e.g., Acetonitrile, Dichloromethane). The co-solvent can be TFA or another highly polar, fluorinated alcohol like 2,2,2-Trifluoroethanol (TFE).
-
Procedure: a. Suspend the VOF3 powder in the primary bulk solvent under an inert atmosphere. b. With vigorous stirring, add the co-solvent (e.g., TFE) dropwise. Start with a small amount (e.g., 5-10% v/v) and incrementally add more until dissolution is observed.
-
Observation: A clear, homogeneous solution indicates success. If cloudiness persists, it may indicate incompatibility or the need for a stronger co-solvent.
-
| Primary Solvent | Co-Solvent/Additive | Suitability & Rationale |
| Acetonitrile (MeCN) | Trifluoroacetic Acid (TFA) | Good for many organic transformations. MeCN is a coordinating solvent, and catalytic TFA helps break fluoride bridges. |
| Dichloromethane (DCM) | 2,2,2-Trifluoroethanol (TFE) | TFE is less acidic than TFA, offering a milder option. DCM is a common, non-coordinating reaction solvent. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Used to dilute TFA, reducing its overall concentration and reactivity while maintaining the solubilizing power of the acid. |
Section 4: Advanced Strategy: Lewis Base Adduct Formation
For highly sensitive applications, converting VOF3 into a more soluble and less aggressive adduct in situ can be a superior strategy.
-
Scientific Rationale: Metal fluorides can be solubilized by forming complexes with dissociating agents, such as Lewis bases.[8] A suitable Lewis base (e.g., Acetonitrile) can coordinate to the electron-deficient vanadium center, breaking the bridging fluoride bonds of the polymer to form a discrete, soluble molecular adduct (e.g., VOF₃(NCCH₃)₂). This new complex is often easier to handle and more predictable in its reactivity.
-
Step-by-Step Methodology (In-situ formation of VOF₃-MeCN adduct):
-
Preparation: Follow all anhydrous and inert atmosphere protocols.
-
Suspension: Suspend the VOF3 powder in a non-coordinating anhydrous solvent like hexanes or dichloromethane. This prevents uncontrolled reaction.
-
Adduct Formation: With vigorous stirring, slowly add an excess (at least 2-3 equivalents) of anhydrous acetonitrile.
-
Equilibration: Stir the mixture at room temperature for 1-2 hours. A change in the solid's appearance and gradual dissolution should occur.
-
Validation (Crucial): The resulting solution should be analyzed to confirm the formation of the desired species. Techniques like Raman or multinuclear NMR spectroscopy can provide evidence of the VOF₃-adduct.[9][10] The solution can then be used directly for the subsequent reaction step.
-
Caption: Lewis base coordination breaks VOF3 polymer bridges.
References
-
Electrochemical Fluorination Using Alkali-Metal Fluorides - ResearchGate. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Vanadium(III) fluoride - SAFETY DATA SHEET. (2025). Alfa Aesar. Retrieved January 22, 2026, from [Link]
- KR20090064382A - Dissociating agents, formulations and methods providing enhanced solubility of fluorides - Google Patents. (n.d.). Google Patents.
-
Vanadium(V) oxytrifluoride - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
-
The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. (1984). PubMed. Retrieved January 22, 2026, from [Link]
-
Oxidative Dissolution of Metals in Organic Solvents. (2018). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Co-Solvent Systems. (n.d.). Baron Blakeslee. Retrieved January 22, 2026, from [Link]
-
SAFETY DATA SHEET - Vanadium(III) oxide. (2022). Materion. Retrieved January 22, 2026, from [Link]
-
SOLUBILITY DATA SERIES. (n.d.). NIST. Retrieved January 22, 2026, from [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). WordPress. Retrieved January 22, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved January 22, 2026, from [Link]
-
Understanding Common Lab Solvents. (n.d.). CP Lab Safety. Retrieved January 22, 2026, from [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV-Oxo Intermediate. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Purification of fluorides for optical materials synthesis. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Crystalline adduct of moxifloxacin with trans-cinnamic acid to reduce the aqueous solubility and dissolution rate for improved residence time in the lungs. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV-Oxo Intermediate. (2018). PubMed. Retrieved January 22, 2026, from [Link]
-
AN ADDUCT: 5-FLUOROURACIL INCORPORATED β-CD INCLUSION COMPLEX FOR SOLUBILITY AND STABILITY ENHANCEMENT IN DOSAGE FORMS. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvents and sustainable chemistry. (2013). PubMed Central. Retrieved January 22, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Dissolution of surfactants in supercritical CO2 with co-solvents. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Are These 'Inert' Solvents Actually Reactive? (2022). YouTube. Retrieved January 22, 2026, from [Link]
-
Spectroscopic characterization, crystal structure determination, and solid-state assembly exploration using Hirshfeld surface analysis of 3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its Cd(II) phenanthroline complexes. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reducing Solvent Emissions in the Laboratory. (2016). Lab Manager. Retrieved January 22, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. KR20090064382A - Dissociating agents, formulations and methods providing enhanced solubility of fluorides - Google Patents [patents.google.com]
- 9. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 10. Spectroscopic and DFT Characterization of a Highly Reactive Nonheme FeV-Oxo Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluorooxovanadium moisture sensitivity and prevention
Welcome to the comprehensive technical support center for Trifluorooxovanadium (VOF3). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful and versatile reagent in their work. As a moisture-sensitive compound, the successful application of VOF3 hinges on meticulous handling and a thorough understanding of its properties. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Understanding the Challenge: The Nature of this compound's Moisture Sensitivity
2VOCl₃ + 3H₂O → V₂O₅ + 6HCl
Based on this, it is highly probable that the hydrolysis of VOF3 proceeds in a similar manner, yielding vanadium pentoxide (V₂O₅) and hydrogen fluoride (HF) gas:
2VOF₃(s) + 3H₂O(g) → V₂O₅(s) + 6HF(g)
The formation of these byproducts has significant implications for your experiments:
-
Vanadium Pentoxide (V₂O₅): A yellow-orange solid, its presence can be a visual indicator of decomposition. As a Lewis acid and an oxidizing agent, V₂O₅ can potentially interfere with your reaction, leading to unwanted side reactions or reduced yields.
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas, HF can react with glass and other materials in your reaction setup. It can also alter the pH of your reaction medium, potentially inhibiting catalysis or promoting undesired pathways.
The key to successful experiments with VOF3 is the rigorous exclusion of moisture at every step.
II. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your work with VOF3.
Issue 1: Color Change of VOF3 Solid
-
Question: My freshly opened bottle of VOF3, which should be a uniform yellowish-orange powder, has clumps of a darker orange or brownish solid. What does this indicate, and can I still use it?
-
Answer: A change in color from the expected yellowish-orange to a darker orange or brownish hue is a strong indicator of partial hydrolysis. The darker color is likely due to the formation of vanadium pentoxide (V₂O₅) and potentially other vanadium oxide species. The presence of these impurities can significantly impact your reaction's outcome by altering the stoichiometry and introducing catalytic or inhibitory species. It is not recommended to use VOF3 that has visibly changed color, as the results will be unreliable.
Issue 2: Inconsistent Reaction Yields or Failure to Initiate
-
Question: I am using VOF3 for an oxidative coupling reaction, but my yields are inconsistent, or the reaction fails to start. What are the likely causes?
-
Answer: Inconsistent or failed reactions with VOF3 are most often linked to moisture contamination or improper reagent handling. Here's a troubleshooting workflow:
-
Reagent Integrity: As discussed above, visually inspect the VOF3 for any signs of decomposition. If the reagent is discolored, it is the most likely culprit.
-
Solvent Purity: Ensure that all solvents used are rigorously dried and deoxygenated. Even trace amounts of water can deactivate the VOF3. Refer to the Experimental Protocols section for solvent purification techniques.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. A leaky septum or an improperly purged flask can introduce enough moisture to quench the reaction.
-
Reaction Temperature: Some oxidative coupling reactions have a specific temperature range for initiation. Ensure your reaction is at the correct temperature.
-
Substrate Purity: Impurities in your substrate can also interfere with the reaction. Ensure your starting materials are of high purity.
-
Issue 3: Unexpected Side Products
-
Question: My reaction is producing unexpected side products. Could this be related to the VOF3?
-
Answer: Yes, the decomposition of VOF3 can lead to the formation of species that catalyze unwanted side reactions. Hydrogen fluoride (HF), a byproduct of hydrolysis, can act as a strong acid and may catalyze side reactions or degrade sensitive functional groups on your substrate. Vanadium pentoxide can also have its own catalytic activity. If you are observing unexpected products, it is crucial to re-evaluate your moisture exclusion procedures.
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the proper way to store VOF3?
-
A1: VOF3 should be stored in a tightly sealed container, preferably in a desiccator or a dry cabinet within a controlled, low-humidity environment. For long-term storage, sealing the container inside a larger, inert-atmosphere-filled vessel (e.g., in a glovebox) provides an additional layer of protection.
-
-
Q2: What are the ideal atmospheric conditions for handling VOF3?
-
A2: All handling of VOF3, including weighing and dispensing, should be performed in a glovebox with an inert atmosphere (argon or nitrogen) where both moisture and oxygen levels are maintained below 1 ppm.[1]
-
Material Compatibility
-
Q3: What materials are compatible with VOF3 and its potential hydrolysis products?
-
A3: Due to the potential for HF formation, material choice is critical.
-
Recommended: Fluoropolymers such as Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkanes (PFA) offer excellent chemical resistance to both VOF3 and HF.[2][3][4][5][6] Glassware should be avoided for reactions where significant HF generation is possible, as it will be etched.
-
Not Recommended: Avoid using materials that are susceptible to attack by strong acids or fluorinating agents. This includes many common elastomers and plastics. Always consult a chemical compatibility chart.
-
-
Experimental Procedures
-
Q4: Can I prepare a stock solution of VOF3?
-
A4: Preparing stock solutions of VOF3 is generally not recommended due to its high reactivity. It is best to weigh the required amount for each reaction immediately before use in an inert atmosphere. If a solution is necessary, it should be prepared in a rigorously dried, aprotic solvent and used immediately.
-
IV. Experimental Protocols
Protocol 1: Weighing and Dispensing VOF3 in a Glovebox
This protocol outlines the steps for safely and accurately weighing a hygroscopic and air-sensitive powder like VOF3 inside a glovebox.
-
Preparation:
-
Ensure the glovebox atmosphere has <1 ppm H₂O and O₂.[1]
-
Bring all necessary items into the glovebox via the antechamber, ensuring they are properly dried. This includes the VOF3 container, spatulas, a balance, weighing paper or a vial, and the reaction vessel.
-
Allow the VOF3 container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
-
Weighing:
-
Tare the balance with the weighing paper or vial.
-
Carefully open the VOF3 container.
-
Using a clean, dry spatula, transfer the desired amount of VOF3 to the weighing paper or vial. Work efficiently to minimize the time the bulk material is exposed.
-
Record the mass.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed VOF3 to the reaction vessel. A powder funnel may be useful for this transfer.
-
Tightly seal the VOF3 container and the reaction vessel.
-
-
Cleanup:
-
Carefully clean any spilled VOF3 powder using a dry wipe. Dispose of the wipe in a designated solid waste container within the glovebox.
-
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
For laboratories without a glovebox, Schlenk techniques are essential for handling VOF3. This protocol provides a general workflow.
-
Glassware Preparation:
-
Assemble all necessary glassware (e.g., reaction flask with a sidearm, condenser, addition funnel).
-
Dry the glassware thoroughly in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) from the Schlenk line.
-
-
Introduction of Reagents:
-
Add dry solvents and liquid reagents via syringe through a rubber septum.
-
Solid reagents, including VOF3, should be added under a positive flow of inert gas (a "blanket" of inert gas). This is a critical and sensitive step. It is highly recommended to use a glovebox for weighing and adding VOF3 if at all possible.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
-
If heating, ensure the condenser is properly cooled.
-
V. Visualization of Key Processes
Diagram 1: VOF3 Hydrolysis Pathway
Caption: Proposed hydrolysis pathway of VOF3 upon exposure to moisture.
Diagram 2: Inert Atmosphere Weighing Workflow
Caption: Workflow for weighing VOF3 in an inert atmosphere glovebox.
VI. Data Summary
Table 1: Recommended Handling and Storage Parameters for VOF3
| Parameter | Recommendation | Rationale |
| Storage Environment | Tightly sealed container in a desiccator or dry cabinet. | To minimize exposure to atmospheric moisture. |
| Handling Atmosphere | Inert gas (Argon or Nitrogen) in a glovebox. | To prevent hydrolysis and oxidation. |
| Glovebox Moisture Level | < 1 ppm | To ensure a sufficiently dry environment for handling.[1] |
| Glovebox Oxygen Level | < 1 ppm | To prevent oxidation of sensitive reagents and products.[1] |
Table 2: Material Compatibility for VOF3 Handling
| Material | Compatibility | Notes |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to both VOF3 and HF.[2][3][4][5][6] |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE, with good chemical resistance.[2][3][4][5][6] |
| Polyethylene (PE) | Fair to Poor | May be attacked by HF. Not recommended for long-term contact. |
| Polypropylene (PP) | Fair to Poor | May be attacked by HF. Not recommended for long-term contact. |
| Elastomers | ||
| Viton® (FKM) | Good to Fair | Generally good chemical resistance, but may swell with some fluorinated compounds. Test before use. |
| Kalrez® (FFKM) | Excellent | High resistance to a wide range of chemicals, including HF. |
| Silicone | Poor | Degrades upon exposure to strong acids like HF. |
| Buna-N (Nitrile) | Poor | Not resistant to strong acids. |
| Glassware | ||
| Borosilicate Glass | Poor | Will be etched by HF produced during hydrolysis. |
| Metals | ||
| Stainless Steel | Good | Generally resistant, but can be corroded by wet HF. |
| Hastelloy® | Excellent | High resistance to a wide range of corrosive chemicals. |
VII. References
Sources
Technical Support Center: Trifluorooxovanadium Catalyzed Fluorination
Welcome to the technical support center for vanadium-catalyzed fluorination. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with fluorination reactions purportedly catalyzed by Trifluorooxovanadium (VOF₃). As your application support partner, our goal is to move beyond simple procedural lists and provide a framework of chemical logic to diagnose and resolve experimental hurdles. We will delve into the causality behind common issues, ensuring your protocols are built on a foundation of scientific integrity.
Part 1: Critical FAQs - The VOF₃ Catalyst Question
This section addresses the most fundamental challenge researchers face with this specific reaction class. Success in the lab begins with understanding the true nature of the catalytic species.
Q1: My VOF₃-catalyzed C-H fluorination reaction shows no conversion. Is VOF₃ the correct catalyst?
This is the most critical question and a common point of failure. Based on systematic studies, this compound(V) (VOF₃) has been shown to be inactive as a catalyst for the fluorination of C(sp³)–H bonds using standard electrophilic fluorine sources like Selectfluor.[1] In a comparative study screening various vanadium complexes, VOF₃ yielded 0% of the fluorinated product.[1]
The Causality: The prevailing mechanistic hypothesis for successful vanadium-catalyzed C-H fluorination suggests the involvement of a V(III)/V(IV) or even a V(II)/V(III) redox cycle.[1] Vanadium(V) complexes, such as VOF₃, are not effective in promoting this reaction, likely because they are not readily reduced to the active catalytic state under typical reaction conditions.[1]
The Solution: The most effective catalyst identified for this transformation is Vanadium(III) oxide (V₂O₃) , which provided a 65% isolated yield in model reactions where VOF₃ failed completely.[1] It is plausible that V₂O₃ is oxidized to a V(IV) species that serves as the active catalyst.[1]
Recommendation: If you are attempting a C(sp³)–H fluorination, we strongly recommend substituting VOF₃ with V₂O₃.
Data synthesized from studies by Lee, S. H., & Chan, J. (2014).[1]
| Entry | Catalyst (20 mol%) | Fluorine Source | Yield (%) |
| 1 | VO(OiPr)₃ | Selectfluor | 0 |
| 2 | VOF₃ | Selectfluor | 0 |
| 3 | V(O)SO₄ | Selectfluor | 0 |
| 4 | V₂O₅ (10 mol%) | Selectfluor | 0 |
| 5 | V₂O₃ (10 mol%) | Selectfluor | 73 (65% isolated) |
| 6 | V(acac)₃ | Selectfluor | 21 |
Part 2: Troubleshooting Guide for Vanadium-Catalyzed Fluorination
This section is structured as a decision-making tool to diagnose and solve specific experimental problems, assuming the use of an appropriate catalyst like V₂O₃.
Caption: Troubleshooting Decision Tree for Vanadium-Catalyzed Fluorination.
Q2: My reaction has stalled or appears to have stopped prematurely. What could be causing catalyst deactivation?
Answer: Catalyst deactivation, or the loss of catalytic activity over time, is a common issue in industrial and laboratory settings.[2][3] In the context of vanadium-catalyzed fluorination, two primary culprits should be investigated:
-
Water Poisoning: While the reaction demonstrates tolerance to trace amounts of water in the acetonitrile solvent, using water as a co-solvent or having significant water contamination leads to complete reaction shutdown.[1]
-
Causality: It is hypothesized that excess water alters the structure of the active vanadium species, leading to an inactive catalyst.[1] Water can also form strong hydrogen bonds with fluoride ions, reducing their nucleophilicity and increasing the activation barrier for C-F bond formation.[4][5]
-
Solution: Ensure the use of anhydrous grade solvents, particularly when working with sensitive substrates or low catalyst loadings. If water contamination is suspected, dry the solvent over molecular sieves prior to use.
-
-
Fouling by Byproducts: The fluorinating agent, Selectfluor, produces byproducts upon reaction. While the primary byproduct is easily removed by filtration along with the V₂O₃ catalyst, other unforeseen side reactions with complex substrates could generate species that adsorb to the catalyst surface, blocking active sites.[1][6]
Q3: I am observing significant side products. How can I improve selectivity?
Answer: The appearance of side products points to competing reaction pathways. Understanding the substrate's electronic and steric properties is key to diagnosing the issue.
-
Problem: Elimination Products from Benzylic Substrates.
-
Observation: Formation of alkenes instead of the desired benzyl fluoride.
-
Causality: Electron-rich benzylic substrates can form stabilized carbocation intermediates after the initial C-H abstraction and radical formation. These intermediates can undergo elimination, especially under the reaction conditions.[1]
-
Solution: This is an inherent limitation of the substrate. Consider using substrates with less electron-donating groups or exploring alternative fluorination methodologies for these specific compounds.
-
-
Problem: Di- or Polyfluorination.
-
Observation: Multiple fluorine atoms are incorporated into the product.
-
Causality: The desired monofluorinated product can sometimes be more reactive towards fluorination than the starting material. This is particularly true for substrates with multiple equivalent reactive C-H bonds, such as adamantane derivatives.[1]
-
Solution: The current V₂O₃/Selectfluor system shows excellent selectivity for monofluorination at the tertiary positions of adamantane, with less than 5% difluorination products observed.[1] If overfluorination is an issue with your specific substrate, try reducing the equivalents of Selectfluor to below 1.0 relative to the limiting reagent, accepting a lower conversion in exchange for higher selectivity.
-
Part 3: Mechanistic Insights & Further FAQs
What is the proposed mechanism for V₂O₃-catalyzed C-H fluorination?
The reaction is believed to proceed through a radical-based mechanism. A kinetic isotope effect (KIE) of kH/kD = 4 indicates that C-H bond abstraction is the rate-limiting step.[1] The high sensitivity to oxygen further supports the involvement of radical intermediates.[1]
Caption: Proposed Radical Mechanism for Vanadium-Catalyzed C-H Fluorination.
How should I handle vanadium compounds and fluorinating agents safely?
-
Vanadium Compounds (VOF₃, V₂O₃): These should be handled in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Selectfluor: While it is a bench-stable crystalline solid, it is a strong oxidizing agent.[8] Avoid contact with skin and eyes and handle with appropriate PPE.
Is this catalytic system suitable for deoxyfluorination of alcohols?
The V₂O₃/Selectfluor system is optimized for C-H fluorination.[1][6] Deoxyfluorination of alcohols typically requires different reagents and mechanisms, often involving activation of the hydroxyl group.[9][10][11] While vanadium complexes have been used in other types of fluorination, direct application of this specific system for deoxyfluorination is not the recommended approach.[8]
Part 4: Key Experimental Protocols
Protocol 4.1: General Procedure for V₂O₃-Catalyzed C(sp³)–H Fluorination
This protocol is adapted from the literature for a model reaction and should be optimized for your specific substrate.[1]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the substrate (0.2 mmol, 1.0 equiv), Vanadium(III) oxide (V₂O₃, 0.02 mmol, 10 mol%), and Selectfluor (0.3 mmol, 1.5 equiv).
-
Atmosphere Control: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This step is crucial due to the reaction's oxygen sensitivity.[1]
-
Solvent Addition: Add anhydrous acetonitrile (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (23 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Purification: Filter the mixture through a short plug of silica gel to remove the insoluble V₂O₃ catalyst and Selectfluor byproducts.[1][6] Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
-
Lee, S. H., & Chan, J. (2014). Vanadium-catalyzed C(sp3)–H fluorination reactions. Organic Chemistry Frontiers, 1(7), 843-846. [Link]
-
Paquin, J. F., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications, 12(1), 3920. [Link]
-
El-Fakih, A., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 13(4), 665. [Link]
-
Fier, P. S., & Hartwig, J. F. (2012). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 51(31), 7592-7613. [Link]
-
Mazzotti, A. R., et al. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 133(40), 16014–16017. [Link]
-
Kalyani, D., et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society, 134(37), 15455–15458. [Link]
-
Huang, Q., et al. (2024). Synthesis and characterisation of Vanadium(III) fluorides α-BaVF5 and BaV(F,OH)5 with an S = 1 spin chain structure. ResearchGate. [Link]
-
Gizzi, C. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 38(8). [Link]
-
Riesel, H., et al. (2022). Reactivity of VOF 3 with N-Heterocyclic Carbene and Imidazolium Fluoride. Inorganic Chemistry, 61(17), 6439–6448. [Link]
-
Alfa Aesar. (2025). Vanadium(III) fluoride - SAFETY DATA SHEET. [Link]
-
Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
-
Kröcher, O., & Elsener, M. (2015). A Case Study for the Deactivation and Regeneration of a V2O5-WO3/TiO2 Catalyst. ResearchGate. [Link]
-
Lee, S. H., & Chan, J. (2014). Vanadium-catalyzed C(sp3)–H fluorination reactions. RSC Publishing. [Link]
-
Singh, C. (2015). Catalyst Deactivation and Regeneration. International Journal of Scientific Engineering and Technology, 4(5), 183-186. [Link]
-
Sather, A. C., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(35), 12562–12565. [Link]
-
Sha, A., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(4), 302–307. [Link]
-
Mondal, B., & Maiti, D. (2019). Acidic Handle Assemble Heterogeneous Carbocatalyst for Facile Aliphatic Nucleophilic Fluorination. ResearchGate. [Link]
-
Wang, F., et al. (2021). Photocatalytic α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds. Organic Chemistry Frontiers, 8(21), 6031-6036. [Link]
-
MacMillan, D. W. C., & Overman, L. E. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Scientific Update. [Link]
-
Castellano, S., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1486. [Link]
-
Bume, D. D., et al. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie International Edition, 61(38), e202205088. [Link]
-
Ball, N. D., & Sanford, M. S. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science, 5(2), 617-623. [Link]
-
Zhdankin, V. V., et al. (2023). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
-
Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. [Link]
-
Ritter, T. (2012). Catalysis for fluorination and trifluoromethylation. SciSpace. [Link]
-
Chen, J., et al. (2020). Catalytic B(C6F5)3H2O-promoted defluorinative functionalization of tertiary aliphatic fluorides. ResearchGate. [Link]
-
Viswanathan, B. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
-
Al-Ghamdi, S. (2023). The Synthesis and Characterization of Functional Tailor-Made Metal-Organic Frameworks. University of South Florida Scholar Commons. [Link]
-
Lee, S. H., & Chan, J. (2014). Development of the vanadium-catalyzed C-H fluorination reaction. ResearchGate. [Link]
-
NB Power. (2004). Health & Safety Standard - Vanadium. [Link]
-
Bume, D. D., et al. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie, 61(38). [Link]
-
Aboulaich, A., et al. (2013). Synthesis and Characterization of a Novel Sodium Transition Metal Oxyfluoride: NaMnMoO 3 F 3 ·H 2 O. ResearchGate. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
-
Fier, P. S., & Hartwig, J. F. (2012). Catalysis for Fluorination and Trifluoromethylation. ResearchGate. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
Sources
- 1. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijset.com [ijset.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Vanadium-catalyzed C(sp3)–H fluorination reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. mdpi.com [mdpi.com]
- 9. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 10. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Technical Support Center: Trifluorooxovanadium (VOF3)-Mediated Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Trifluorooxovanadium (VOF3)-mediated synthesis. As a potent Lewis acid and single-electron oxidant, VOF3 is a powerful reagent for challenging transformations, most notably the intra- and intermolecular oxidative coupling of phenols and other electron-rich systems.[1] However, its reactivity also presents unique challenges. This guide is structured to provide field-proven insights and actionable troubleshooting advice to help you maximize your reaction yields and obtain reproducible results.
Part 1: Core Principles & Reagent Handling
Before troubleshooting specific problems, it is crucial to understand the nature of VOF3 and its handling requirements. Success with this reagent is fundamentally linked to rigorous experimental technique.
What is VOF3 and how does it work?
This compound is a vanadium(V) species that acts as a strong oxidant. In phenolic coupling reactions, the mechanism is believed to involve the formation of a vanadium-phenolate complex, followed by a single-electron transfer (SET) to generate a phenoxyl radical intermediate. The coupling of these radical species then leads to the desired carbon-carbon or carbon-oxygen bond formation.[2] Its high reactivity makes it particularly useful for coupling sterically hindered or electron-deficient phenols that are unreactive under other conditions.
Critical Handling and Storage Procedures (FAQ)
Question: My VOF3 reagent is clumpy and off-color. Can I still use it?
Answer: No. VOF3 is extremely sensitive to moisture. Clumping or discoloration (it should be a fine, pale powder) indicates hydrolysis to various inactive vanadium oxide species. Using compromised VOF3 is a primary cause of reaction failure.
Best Practices for Handling and Storage:
-
Storage: Always store VOF3 in a tightly sealed container inside a desiccator or, preferably, an inert atmosphere glovebox.[3]
-
Dispensing: Weigh and dispense VOF3 rapidly, ideally under a stream of dry nitrogen or argon. Minimize its exposure time to the ambient atmosphere.
-
Inert Atmosphere: For optimal results, the entire reaction setup, including solvents and glassware, should be rigorously dried and maintained under an inert atmosphere (N2 or Ar).
// Node definitions Store [label="Store VOF3\nin Glovebox/Desiccator", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Dry Glassware\n& Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Weigh VOF3\nUnder Inert Gas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Set Up Reaction\nUnder N2/Ar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run [label="Run Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge definitions Store -> Weigh; Prep -> Setup; Weigh -> Setup -> Run;
// Invisible nodes for alignment {rank=same; Store; Prep;} } dot Caption: Recommended workflow for handling moisture-sensitive VOF3.
Part 2: Troubleshooting Guide - Low Yield & Incomplete Conversion
This section addresses the most common issue encountered in VOF3-mediated synthesis: low product yield. Problems are broken down into a question-and-answer format to directly address specific experimental observations.
Issue: Low or No Conversion of Starting Material
Question: I've run my reaction overnight, but TLC/LCMS analysis shows mostly unreacted starting material. What went wrong?
Answer: This issue almost always points to a problem with reagent activity, reaction conditions, or stoichiometry. Let's break down the potential causes.
As discussed, VOF3 is highly sensitive to moisture. Even brief exposure to air can lead to hydrolysis, rendering it inactive.
-
Solution:
-
Use a Fresh Bottle: Open a new, sealed bottle of VOF3.
-
Handle in a Glovebox: If available, perform all manipulations of the solid reagent inside a glovebox.
-
Validate Your Reagent: Before a critical reaction, consider running a small-scale, reliable test reaction (e.g., the coupling of 2-naphthol) to confirm the activity of your VOF3 batch.
-
VOF3 is a stoichiometric oxidant, not a catalyst. The reaction consumes the reagent.
-
Solution:
-
Check Stoichiometry: For a typical homocoupling of a phenol (2 ArOH → Ar-Ar), at least 2.0 equivalents of VOF3 are theoretically required for the two-electron oxidation process.
-
Consider an Excess: It is common practice to use a slight to moderate excess (e.g., 2.2 to 3.0 equivalents) to drive the reaction to completion, accounting for any minor decomposition or reaction with trace impurities.
-
VOF3's reactivity is highly dependent on the solvent system and temperature.
-
Solution:
-
Solvent Choice: Non-coordinating, anhydrous solvents are generally preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. Highly coordinating solvents can complex with the vanadium center and inhibit its activity.
-
Temperature Optimization: Many VOF3 couplings proceed readily at room temperature. However, for less reactive substrates, gentle heating (e.g., 40-60 °C) may be required. Conversely, some highly reactive substrates may require cooling (e.g., 0 °C or -78 °C) to prevent decomposition and side product formation.
-
| Parameter | Recommendation | Rationale |
| VOF3 Equivalents | 2.2 - 3.0 eq. | Ensures complete consumption of starting material. |
| Solvent | Anhydrous DCM, DCE | Non-coordinating; allows for good reagent solubility. |
| Temperature | -78 °C to 60 °C | Substrate-dependent; balance between activation and stability. |
| Atmosphere | Dry N2 or Ar | Prevents reagent hydrolysis and unwanted side oxidations. |
| Table 1: General Starting Conditions for VOF3-Mediated Phenolic Coupling. |
Issue: Formation of Multiple Side Products & Poor Selectivity
Question: My reaction consumes the starting material, but I get a complex mixture of products, including what appears to be polymeric material. How can I improve selectivity?
Answer: The formation of multiple products indicates that the reactive phenoxyl radical intermediates are coupling in undesired ways or that the product itself is being over-oxidized.
The high reactivity of radical intermediates can lead to polymerization or the formation of regioisomeric products.
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can temper the reactivity of the radical species, allowing for more selective coupling.
-
Increase Dilution: High concentrations can favor intermolecular side reactions and polymerization. Try running the reaction at a lower molarity (e.g., 0.1 M to 0.05 M).
-
Slow Addition: Instead of adding the VOF3 all at once, add it portion-wise or as a solution via syringe pump over an extended period. This keeps the instantaneous concentration of the radical intermediate low, favoring the desired intramolecular (for cyclizations) or selective intermolecular coupling.
-
If the desired coupled product is also electron-rich, it can be susceptible to further oxidation by VOF3, leading to decomposition or the formation of quinone-like structures.
-
Solution:
-
Limit VOF3 Stoichiometry: Use the minimum amount of VOF3 required for the reaction (e.g., 2.0 - 2.2 equivalents). An excessive amount of oxidant at the end of the reaction is a primary cause of product degradation.
-
Monitor the Reaction Closely: Use TLC or LCMS to track the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
// Node definitions Start [label="Poor Selectivity or\nPolymerization Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Reaction at\nRoom Temp or Heated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Action: Lower Temperature\n(e.g., 0 °C to -78 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conc [label="Is Concentration\n> 0.1 M?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dilute [label="Action: Decrease Concentration\n(Increase Solvent Volume)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Add [label="Was VOF3 Added\nAll At Once?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Slow_Add [label="Action: Use Slow Addition\n(Syringe Pump or Portion-wise)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge definitions Start -> Check_Temp; Check_Temp -> Lower_Temp [label="Yes"]; Check_Temp -> Check_Conc [label="No"]; Lower_Temp -> Check_Conc;
Check_Conc -> Dilute [label="Yes"]; Check_Conc -> Check_Add [label="No"]; Dilute -> Check_Add;
Check_Add -> Slow_Add [label="Yes"]; Check_Add -> Success [label="No"]; Slow_Add -> Success; } dot Caption: Decision tree for troubleshooting selectivity issues.
Part 3: Experimental Protocol & Work-up
A reliable protocol is the foundation of a reproducible experiment.
General Protocol for Intramolecular Oxidative Coupling of a Bis-phenol
This protocol is a representative example and should be adapted based on the specific substrate.
-
Glassware Preparation: Oven-dry all glassware (a three-neck round-bottom flask with a reflux condenser and dropping funnel) overnight and assemble hot under a stream of dry nitrogen. Allow to cool to room temperature.
-
Reagent Preparation: In the flask, dissolve the bis-phenol substrate (1.0 eq.) in anhydrous DCM (to make a 0.05 M solution).
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Addition: In a separate, dry flask (ideally in a glovebox), weigh this compound (VOF3) (2.5 eq.). Add anhydrous DCM to the VOF3 to create a slurry.
-
Execution: Transfer the VOF3 slurry to the dropping funnel via cannula. Add the slurry dropwise to the cooled substrate solution over 30-60 minutes.
-
Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC or LCMS (e.g., every 30 minutes).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3). Caution: Quenching can be exothermic.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ: Work-up and Purification
Question: My work-up is difficult, and I see emulsions or insoluble material. What should I do?
Answer: Vanadium byproducts can sometimes be problematic during work-up.
-
Filtration: After quenching, you can try filtering the biphasic mixture through a pad of Celite® to remove insoluble vanadium salts before performing the aqueous extraction. This often simplifies the separation.
-
Alternative Quench: For some substrates, quenching with an aqueous solution of Rochelle's salt (sodium potassium tartrate) can help chelate the vanadium salts and keep them in the aqueous phase, improving separation.
References
-
Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry.[Link]
-
Klasen, S., & Oestreich, M. (2019). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Angewandte Chemie International Edition.[Link]
-
Shetgaonkar, P., & Singh, F. V. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry.[Link]
-
García-Rodeja, Y., et al. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis.[Link]
-
Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ResearchGate.[Link]
-
Novak, A. J. (2014). Part I: Vanadium–Catalyzed Asymmetric–Oxidative Coupling of Hydroxycarbazoles... ResearchGate.[Link]
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Kozlowski, M. C. (2010). Oxidative Coupling of Phenols. ResearchGate.[Link]
-
Choi, H., et al. (2023). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Advanced Synthesis & Catalysis.[Link]
Sources
Validation & Comparative
A Comparative Guide to Trifluorooxovanadium (VOF3) for Advanced Synthesis and Catalysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on enabling researchers to achieve reliable and reproducible results. This guide provides an in-depth technical comparison of Trifluorooxovanadium (VOF3), a powerful reagent in modern synthetic chemistry. We will delve into the critical aspects of validating experimental results obtained with VOF3, compare its performance with alternative reagents, and provide the necessary experimental details to ensure the integrity of your work.
The Critical Role of this compound in Modern Synthesis
This compound (VOF3) is a yellowish-orange, moisture-sensitive powder with a melting point of 300 °C and a boiling point of 480 °C.[1] In the solid state, it possesses a polymeric, layered structure, which transitions to a dimeric form upon evaporation.[1] This contrasts with its analogues, VOCl3 and VOBr3, which maintain a tetrahedral structure in all states.[1]
Its primary application in organic synthesis is the oxidative coupling of phenols.[1] This reactivity is particularly valuable in the synthesis of complex natural products, such as vancomycin and its analogues, where VOF3 is typically employed in a solution of trifluoroacetic acid.[1]
Validating Your this compound: A Multi-faceted Approach
Ensuring the purity and identity of your VOF3 is paramount for obtaining reproducible results. A combination of analytical techniques is essential for a comprehensive validation.
Purity Assessment: Beyond a Simple Melting Point
While the melting point provides a preliminary indication of purity, a more rigorous assessment is necessary.
-
Elemental Analysis: This fundamental technique provides the empirical formula of your compound, confirming the expected elemental composition of Vanadium, Oxygen, and Fluorine.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): For precise quantification of the vanadium content, ICP-AES is a highly sensitive and accurate method.
-
Ion Chromatography: This technique is crucial for determining the fluoride content and can also be used to detect and quantify other anionic impurities.
Table 1: Key Physical and Chemical Properties of this compound (VOF3)
| Property | Value | Source |
| Chemical Formula | VOF3 | [1] |
| Molar Mass | 123.9599 g/mol | [1] |
| Appearance | Yellowish-orange powder | [1] |
| Density | 2.4590 g/cm³ | [1] |
| Melting Point | 300 °C (572 °F; 573 K) | [1] |
| Boiling Point | 480 °C (896 °F; 753 K) | [1] |
| Solubility in Water | Insoluble, reacts with moisture | [1] |
Spectroscopic Characterization: The Fingerprint of VOF3
Spectroscopic methods provide a detailed "fingerprint" of the molecule, confirming its structure and identifying potential impurities.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are essential for identifying the characteristic V=O and V-F stretching and bending modes in the VOF3 molecule. In vanadium-based catalysts, the V=O mode has been shown to have the same frequency in both IR and Raman spectra.[2] The FTIR spectrum of solid vanadates typically shows characteristic V-O vibrations in the 400-1000 cm⁻¹ range.[3]
-
⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy: Vanadium-51 NMR is a powerful tool for characterizing vanadium compounds.[4][5] The chemical shift is highly sensitive to the coordination environment of the vanadium nucleus.[4] For VOF3, reported ⁵¹V NMR chemical shifts are approximately -757 ppm in THF and -793 ppm in acetonitrile.[6] The reference standard for ⁵¹V NMR is typically neat VOCl₃.[7]
-
Mass Spectrometry: Electron impact mass spectrometry can provide information on the molecular weight and fragmentation pattern of VOF3. Studies have reported the ionization potential of VOF3 to be 13.88 ± 0.05 eV.[8]
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): TGA is a crucial technique for determining the thermal stability and decomposition profile of VOF3.[9][10] By monitoring the weight change as a function of temperature, one can identify the onset of decomposition and the nature of the decomposition products.[9]
A Comparative Look: VOF3 vs. Alternative Fluorinating Agents
The choice of a fluorinating agent is critical for the success of a synthetic transformation. Here, we compare VOF3 with two commonly used alternatives: Selectfluor® and Xenon Difluoride (XeF₂).
Selectfluor® (F-TEDA-BF₄)
Selectfluor® is a versatile and widely used electrophilic fluorinating agent.[11] It is an air-stable, crystalline solid, making it easier to handle than many other fluorinating agents.[12]
-
Reactivity: Selectfluor is effective for the fluorination of a wide range of substrates, including the α-fluorination of carbonyl compounds and the fluorination of aromatic rings.[11] Mechanistic studies suggest that in the fluorination of glycals, Selectfluor adds in a syn manner.[13]
-
Advantages: Its stability, ease of handling, and broad applicability are significant advantages.[11]
-
Limitations: For some applications, particularly oxidative coupling reactions, VOF3 may offer superior performance.
Xenon Difluoride (XeF₂)
XeF₂ is a powerful fluorinating agent, capable of fluorinating a variety of organic compounds.
-
Reactivity: It can be used for the fluorination of aromatic compounds, though yields can be modest. For example, fluorination of benzene with XeF₂ in the presence of BF₃·Et₂O gives fluorobenzene in 18% yield.[14]
-
Advantages: Its high reactivity can be beneficial for challenging fluorinations.
-
Limitations: XeF₂ is a volatile and toxic solid, requiring specialized handling procedures. Its use often requires a catalyst, and side reactions, such as the formation of polyphenyls in the fluorination of benzene, can be an issue.[14]
Table 2: Comparative Overview of Fluorinating Agents
| Feature | This compound (VOF3) | Selectfluor® | Xenon Difluoride (XeF₂) |
| Primary Application | Oxidative coupling of phenols | Electrophilic fluorination | Electrophilic fluorination |
| Physical State | Yellowish-orange powder | White crystalline solid | White crystalline solid |
| Handling | Moisture-sensitive, corrosive | Air-stable, easy to handle | Volatile, toxic, requires careful handling |
| Reactivity | Strong oxidizing and fluorinating agent | Versatile electrophilic fluorinating agent | Powerful fluorinating agent |
| Key Advantage | Efficacy in oxidative coupling reactions | Stability and ease of use | High reactivity |
| Key Disadvantage | Moisture sensitivity | Lower reactivity for some applications | Toxicity and handling difficulties |
Experimental Protocols: Ensuring Success and Safety
The following section provides a general framework for key experimental procedures. It is imperative to consult detailed literature procedures and safety data sheets before undertaking any experimental work.
Synthesis and Purification of this compound (VOF3)
A common synthetic route to VOF3 involves the reaction of Vanadium(V) oxide (V₂O₅) with a suitable fluorinating agent. Purification can often be achieved through sublimation.
It is crucial to perform these procedures in a well-ventilated fume hood, using appropriate personal protective equipment, due to the hazardous nature of the reagents and products.
Characterization Workflow
The following workflow is recommended for the comprehensive characterization of synthesized VOF3.
Caption: Recommended workflow for the synthesis, purification, and comprehensive validation of this compound (VOF3).
Safety First: Handling this compound with Care
VOF3 is a hazardous substance and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: VOF3 is moisture-sensitive and corrosive. Handle in a dry, inert atmosphere (e.g., in a glovebox).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids.
Conclusion: Empowering Your Research with Validated Reagents
The reliability of your research hinges on the quality and validation of your starting materials. This guide has provided a comprehensive framework for understanding, validating, and comparing this compound (VOF3). By implementing these rigorous validation protocols and carefully considering the comparative performance of alternative reagents, you can ensure the integrity and reproducibility of your experimental findings.
References
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Vanadium(V) oxytrifluoride. In Wikipedia. Retrieved January 22, 2026, from [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
- Rehder, D. (2003). Vanadium-51 NMR. In Encyclopedia of Nuclear Magnetic Resonance (Vol. 9, pp. 249-258). John Wiley & Sons.
- Zemva, B., Lutar, K., Jesih, A., & Hagiwara, R. (1991). Fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate. Journal of Fluorine Chemistry, 53(2), 225-233.
- Christe, K. O., Dixon, D. A., Grant, D. J., Haiges, R., Tham, F. S., Vij, A., ... & Zewge, D. (2007). Oxidative Coupling of Substituted 2-Naphthol Using Binuclear Vanadium Catalysts. Inorganic Chemistry, 46(10), 4001-4014.
- de Waal, D., & Heyns, A. M. (1992). FTIR spectra of the solid solutions (Na0.88K0.12)VO3, (Na0.5K0.5)VO3, and Na(V0.66P0.34)O3. Materials Research Bulletin, 27(1), 129-136.
- Gil, A., & Tsortos, A. (2018). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Accounts of Chemical Research, 51(7), 1648-1659.
- Wirth, T. (2013). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 9, 1595-1601.
- Su, D. S., & Schlögl, R. (2011). Refining and Validating Thermogravimetric Analysis (TGA)
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- Singh, R. P., & Shreeve, J. M. (2004). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Chemical Reviews, 104(1), 23-68.
- Frost, R. L., & Čejka, J. (2008). Raman and infrared spectroscopy of selected vanadates. Journal of Raman Spectroscopy, 39(4), 476-486.
- Rehder, D., & Weidemann, C. (1986). A vanadium-51 NMR study of the binding of vanadate and peroxovanadate to proteins. Journal of Inorganic Biochemistry, 27(4), 243-249.
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Washington University in St. Louis. (n.d.). Thermogravimetric Analysis (TGA). Chemical and Environmental Analysis Facility (CEAF). Retrieved from [Link]
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University of Ottawa. (n.d.). Vanadium NMR. Retrieved from [Link]
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A Comparative Guide to Trifluorooxovanadium and Its Oxyhalide Congeners: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
In the diverse landscape of vanadium chemistry, the oxyhalides represent a class of compounds with remarkable versatility and reactivity. Among them, trifluorooxovanadium (VOF₃) distinguishes itself through its unique structural and chemical characteristics, which set it apart from its better-known counterparts such as vanadyl trichloride (VOCl₃) and vanadyl tribromide (VOBr₃). This guide provides an in-depth, objective comparison of VOF₃ with other key vanadium oxyhalides, supported by experimental data to inform researchers in their selection and application of these powerful reagents.
Introduction to Vanadium Oxyhalides
Vanadium oxyhalides are compounds containing vanadium in a high oxidation state (+5), bonded to both oxygen and halogen atoms. Their general formula is VOX₃ (where X = F, Cl, Br) and VOF₄. The nature of the halogen atom significantly influences the compound's physical properties, structure, and chemical reactivity, leading to a spectrum of applications ranging from catalysis to materials science and organic synthesis.
Physicochemical Properties: A Comparative Overview
The physical state and basic properties of vanadium oxyhalides are a direct consequence of the electronegativity and size of the halogen atoms. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of Vanadium(V) Oxyhalides
| Property | This compound (VOF₃) | Vanadyl Trichloride (VOCl₃) | Vanadyl Tribromide (VOBr₃) |
| Formula | VOF₃ | VOCl₃ | VOBr₃ |
| Molar Mass ( g/mol ) | 123.94 | 173.30 | 306.65 |
| Appearance | Yellowish-orange powder[1] | Yellow to brown liquid[2] | Green-black solid[3] |
| Melting Point (°C) | 300[1] | -76.5[2] | Decomposes |
| Boiling Point (°C) | 480[1] | 126-127[2] | Decomposes above -23 (as VBr₄)[3] |
| Structure (Solid State) | Polymeric, layered[1] | Tetrahedral molecules | Polymeric |
| Structure (Gas Phase) | Dimeric[1] | Tetrahedral monomer | Not applicable |
| Solubility in Water | Insoluble, reacts[1] | Decomposes[2] | Soluble, reacts[3] |
| Solubility in Nonpolar Solvents | Sparingly soluble | Soluble (e.g., benzene, CH₂Cl₂)[2][4] | Soluble in THF (forms adduct)[3] |
A key distinction lies in their physical state at room temperature. VOCl₃ is a volatile liquid, a property it shares with the highly unstable VOBr₃ to some extent, while VOF₃ is a stable, high-melting solid. This difference is attributed to the polymeric structure of VOF₃ in the solid state, where fluorine atoms bridge vanadium centers, in contrast to the discrete tetrahedral molecules of VOCl₃.[1]
Comparative Reactivity and Lewis Acidity
The reactivity of vanadium oxyhalides is largely governed by the Lewis acidity of the vanadium center and the lability of the vanadium-halogen bond.
Lewis Acidity
The Lewis acidity of these compounds is a critical factor in their catalytic activity. While quantitative, directly comparative experimental data is scarce, the trend in Lewis acidity can be inferred from the electronegativity of the halogens. The high electronegativity of fluorine in VOF₃ is expected to render the vanadium center more electron-deficient and thus a stronger Lewis acid compared to VOCl₃ and VOBr₃. This enhanced Lewis acidity can influence the catalytic performance in various reactions. Vanadium(V) complexes, in general, are known to act as Lewis acid catalysts, promoting reactions such as the Pictet-Spengler-dehydrogenative aromatization cascade.[4]
The interaction of Lewis bases with metal halides can be complex, sometimes leading to disproportionation reactions in addition to simple adduct formation.[5] While specific studies on the comparative Lewis acidity of the VOX₃ series are limited, the general principles of Lewis acid-base chemistry suggest that VOF₃ would form stronger adducts with Lewis bases compared to its heavier congeners.
Hydrolytic Stability
All vanadium oxyhalides are sensitive to moisture, hydrolyzing to form vanadium pentoxide (V₂O₅) and the corresponding hydrohalic acid.[2]
Reaction with Water: 2 VOX₃ + 3 H₂O → V₂O₅ + 6 HX
Thermal Stability
The thermal stability of vanadium oxyhalides decreases down the group from fluorine to bromine. VOF₃ is thermally robust, with a high boiling point of 480 °C.[6] In contrast, VOCl₃ is a liquid with a boiling point of 126.7 °C.[4] Information on the thermal decomposition of VOBr₃ is less defined, though it is known to be significantly less stable than VOCl₃. The thermal decomposition of vanadium oxides themselves, such as V₂O₅, proceeds through a sequence of transformations to lower oxides at elevated temperatures in a vacuum.[7]
Applications in Catalysis and Synthesis
The distinct properties of vanadium oxyhalides translate into different efficacies and selectivities in various chemical transformations.
Olefin Polymerization
Vanadium compounds, including VOCl₃, are well-established components of Ziegler-Natta catalysts for olefin polymerization.[1] These catalysts are particularly valued for their ability to produce polymers with specific tacticities and high molecular weights.[8] Vanadium-based catalysts are known for their high reactivity towards olefins and are used in the commercial production of ethylene propylene diene monomer (EPDM) rubber.[1]
While VOCl₃ is a common choice, the use of VOF₃ in this context is less explored in the readily available literature. However, the higher Lewis acidity of VOF₃ could potentially lead to different catalytic activities and polymer properties, an area ripe for further investigation. The general mechanism of Ziegler-Natta polymerization involves the activation of the catalyst by an organoaluminum compound and subsequent insertion of the olefin monomer into the metal-alkyl bond.
Figure 1: Simplified workflow for Ziegler-Natta olefin polymerization using a vanadium-based catalyst.
Oxidative Coupling of Phenols
VOF₃ has emerged as a powerful reagent for the oxidative coupling of phenols, a key transformation in the synthesis of numerous natural products and complex molecules.[9] For instance, VOF₃ in trifluoroacetic acid (TFA) has been successfully employed in the intramolecular oxidative coupling of tethered phenols to generate phenol-dienone products.[3] This reactivity is attributed to the strong oxidizing power and Lewis acidity of the V(V) center in VOF₃.
The proposed mechanism involves the oxidation of the phenol to a radical cation, followed by intramolecular cyclization and subsequent tautomerization to the phenol-dienone product. The V(V) species is reduced to a lower oxidation state and then re-oxidized by an external oxidant, allowing for a catalytic cycle.
Figure 2: Proposed mechanism for VOF₃-mediated intramolecular oxidative coupling of phenols.
While VOCl₃ can also effect similar transformations, it is often required in stoichiometric amounts.[3] The catalytic efficiency of VOF₃ in these reactions highlights its superior performance.
Precursors for Materials Synthesis
Vanadium oxyhalides serve as versatile precursors for the synthesis of various vanadium-containing materials, particularly vanadium oxides like VO₂ and V₂O₅. These oxides are of great interest due to their unique thermochromic and electrochromic properties.
The choice of oxyhalide precursor can influence the morphology and properties of the resulting oxide material. For instance, the hydrolysis of VOCl₃ is a common route to V₂O₅. By carefully controlling the reaction conditions, such as pH and temperature, different nanostructures of vanadium oxides can be obtained.[2] While less studied, VOF₃ could also serve as a precursor, potentially offering different reaction kinetics and leading to novel material morphologies due to the different reactivity of the V-F bond.
Experimental Protocols
Synthesis of Vanadium Oxyhalides
Synthesis of VOCl₃: A common laboratory synthesis involves the chlorination of V₂O₅ using thionyl chloride (SOCl₂).
-
Reaction: V₂O₅ + 3 SOCl₂ → 2 VOCl₃ + 3 SO₂
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for SO₂.
-
Add V₂O₅ to the flask.
-
Slowly add an excess of SOCl₂.
-
Heat the mixture to reflux. The reaction is typically complete when the evolution of SO₂ ceases.
-
Distill the resulting mixture to isolate the volatile VOCl₃.
-
Synthesis of VOF₃: A potential route involves the reaction of VOCl₃ with a suitable fluorinating agent.
-
Note: Detailed, readily available experimental protocols for the synthesis of VOF₃ are less common in general literature. Specialized synthetic chemistry resources should be consulted for specific procedures, which often involve handling of hazardous reagents like HF or other fluorinating agents.
Application Protocol: Oxidative Coupling of a Tethered Phenol with VOF₃
The following is a general procedure based on reported methodologies for the intramolecular oxidative coupling of phenols.[3]
-
Materials:
-
Tethered phenol substrate
-
This compound (VOF₃)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tethered phenol substrate in anhydrous CH₂Cl₂.
-
Add trifluoroacetic acid to the solution.
-
In a separate flask, prepare a solution of VOF₃ in a mixture of CH₂Cl₂ and TFA.
-
Slowly add the VOF₃ solution to the substrate solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Case of Vanadium Oxytetrafluoride (VOF₄)
Vanadium oxytetrafluoride (VOF₄) is a less common member of the vanadium oxyhalide family. Theoretical studies have investigated the structure and bonding of its complexes, such as [VOF₄(THF)]⁻.[2] However, detailed experimental data on its synthesis, reactivity, and applications are not as widely available as for the VOX₃ series. Its high fluorine content suggests it would be a very strong Lewis acid and a potent oxidizing and fluorinating agent. Further research into the properties and applications of VOF₄ is warranted to fully understand its potential.
Conclusion
This compound (VOF₃) presents a unique profile within the vanadium oxyhalide family. Its solid-state polymeric structure leads to distinct physical properties compared to the liquid VOCl₃. The high electronegativity of fluorine imparts strong Lewis acidity and oxidizing power to VOF₃, making it a particularly effective catalyst for challenging transformations like the oxidative coupling of phenols.
While VOCl₃ remains a workhorse in applications such as Ziegler-Natta catalysis, the superior performance of VOF₃ in certain synthetic applications suggests that it is a valuable and, in some cases, superior alternative. The properties of VOBr₃ are less well-characterized due to its instability. Further exploration of the comparative reactivity of these compounds, along with the largely uncharted territory of VOF₄, will undoubtedly open new avenues in catalysis, materials science, and synthetic chemistry. Researchers are encouraged to consider the specific demands of their application when selecting a vanadium oxyhalide, with VOF₃ offering a potent combination of stability, Lewis acidity, and oxidizing power.
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Vanadium(V) Complex-Catalyzed One-Pot Synthesis of Phenanthridines via a Pictet-Spengler-Dehydrogenative Aromatization Sequence. MDPI. [Link]
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Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link]
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Vanadium-based Ziegler-Natta: Challenges, promises, problems. ResearchGate. [Link]
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The gas-phase on-line production of vanadium oxytrihalides, VOX3 and their identification by infrared spectroscopy. PubMed. [Link]
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A review of the preparation, properties and applications of VO2 thin films with the reversible phase transition. Frontiers. [Link]
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Thermal Analysis in Practice Tips and Hints. TA Instruments. [Link]
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What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method. PubMed. [Link]
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Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications. PMC - NIH. [Link]
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Thermal decomposition of divanadium pentoxide V2O5: Towards a nanocrystalline V2O3 phase. MPG.PuRe. [Link]
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A Comparative Guide for Researchers: Trifluorooxovanadium (VOF₃) vs. Titanium Tetrachloride (TiCl₄)
For the discerning researcher in organic synthesis and materials science, the choice of a Lewis acid catalyst is paramount to achieving desired reactivity and selectivity. This guide provides an in-depth comparative analysis of two prominent Lewis acids: Trifluorooxovanadium (VOF₃) and Titanium Tetrachloride (TiCl₄). While both are potent reagents, their applications diverge significantly, stemming from their distinct electronic and structural properties. This document aims to elucidate these differences through a detailed examination of their chemical properties, catalytic applications with supporting experimental data, and practical handling considerations.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of VOF₃ and TiCl₄ is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound (VOF₃) | Titanium Tetrachloride (TiCl₄) |
| Formula Weight | 123.94 g/mol | 189.68 g/mol |
| Appearance | Yellowish-orange powder[1] | Colorless fuming liquid[2] |
| Melting Point | 300 °C (decomposes) | -24.1 °C |
| Boiling Point | 480 °C (sublimes) | 136.4 °C |
| Structure | Polymeric layered structure in solid state, dimeric in gas phase[1] | Tetrahedral monomer in all states[2] |
| Lewis Acidity | Strong Lewis acid, particularly towards oxygen and nitrogen donors[2] | Strong Lewis acid, widely used in organic synthesis[2][3] |
| Reactivity with Water | Reacts with moisture[1] | Reacts violently with water to produce HCl and TiO₂[2] |
The Dichotomy in Catalytic Applications: Oxidative Coupling vs. Carbonyl Activation
The most significant distinction between VOF₃ and TiCl₄ lies in their preferred catalytic applications. VOF₃ excels in oxidative coupling reactions, a domain where TiCl₄ is not a prominent player. Conversely, TiCl₄ is a workhorse for a vast array of reactions involving carbonyl activation, an area with limited reported applications for VOF₃.
This compound: A Specialist in Oxidative Phenol Coupling
VOF₃ has carved a niche as a powerful reagent for the oxidative coupling of phenols, a critical transformation in the synthesis of complex natural products. Its efficacy is famously demonstrated in the total synthesis of the antibiotic vancomycin.[1][2] The vanadium(V) center is believed to act as a one-electron oxidant, facilitating the formation of a phenoxy radical, which then undergoes intramolecular C-C bond formation.
Experimental Protocol: VOF₃-Mediated Intramolecular Oxidative Coupling in Vancomycin Synthesis
This protocol is adapted from the synthetic route to vancomycin aglycon.
Objective: To effect the key macrocyclization of a linear peptide precursor via intramolecular oxidative biaryl coupling.
Materials:
-
Linear peptide precursor
-
This compound (VOF₃)
-
Trifluoroacetic acid (TFA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the linear peptide precursor in anhydrous DCM under an inert atmosphere of argon.
-
Cool the solution to -40 °C in a suitable cooling bath.
-
In a separate flask, prepare a solution of VOF₃ in anhydrous TFA.
-
Slowly add the VOF₃/TFA solution to the stirred solution of the peptide precursor over a period of 30 minutes.
-
Maintain the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired macrocyclic product.
Causality: The use of the highly acidic and polar solvent, trifluoroacetic acid, is crucial for dissolving VOF₃ and activating it for the oxidative coupling.[1] The low reaction temperature helps to control the reactivity and improve the selectivity of the coupling reaction.
Diagram: Proposed Mechanism of VOF₃-Mediated Oxidative Coupling
Sources
The Ascendancy of Trifluorooxovanadium (VOF3) in Asymmetric Catalysis: A Comparative Guide
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and robust catalysts for asymmetric transformations is paramount, particularly within the pharmaceutical and fine chemical industries. Among the array of Lewis acids employed for this purpose, Trifluorooxovanadium (VOF₃) has emerged as a uniquely potent and versatile catalyst. This guide provides an in-depth, objective comparison of VOF₃'s performance against established alternatives, grounded in experimental data, mechanistic insights, and practical application protocols.
Introduction: The Unique Proposition of VOF₃ as a Lewis Acid
Vanadium, in its various oxidation states, has long been recognized for its catalytic prowess in a range of organic transformations.[1] this compound (VOF₃), a commercially available and unassuming reagent, distinguishes itself through a combination of high Lewis acidity, conferred by the electron-withdrawing fluorine atoms, and a compact coordination sphere. These properties render it a powerful activator for a variety of substrates, often at exceptionally low catalyst loadings.
The true potential of VOF₃ is unlocked when it is complexed with chiral ligands, creating a stereochemically defined environment for asymmetric induction. Recent breakthroughs have demonstrated that in situ-generated chiral VOF₃ complexes can outperform many classical catalytic systems in both reactivity and enantioselectivity, heralding a new era for vanadium-based asymmetric catalysis.
Performance Benchmark: Asymmetric Cyanosilylation of Aldehydes
A cornerstone reaction for the synthesis of chiral cyanohydrins—valuable precursors for α-hydroxy acids and β-amino alcohols—is the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes. This transformation serves as an excellent benchmark for evaluating the performance of chiral Lewis acid catalysts.
A groundbreaking study by Tsygankov and Chusov has showcased the exceptional activity of a VOF₃-based catalyst in this domain.[2] The active catalyst is generated in situ from VOF₃, a chiral salen-type ligand, and a fluoride activator, tetrabutylammonium triphenyldifluorosilicate (TBAT). This system exhibits remarkable efficiency, catalyzing the cyanosilylation of a broad range of aromatic aldehydes with outstanding yields and enantioselectivities, even at catalyst loadings as low as 50 parts per million (ppm).[2]
Comparative Performance Data
The following table presents a comparative analysis of the VOF₃-based system against other well-established catalysts for the asymmetric cyanosilylation of benzaldehyde.
| Catalyst System | Ligand | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) / er | Ref. |
| VOF₃ / Ligand 1 / TBAT | Salen-type | 0.005 (50 ppm) | 48 | 99 | 92 (96:4 er) | [2] |
| Ti(OiPr)₄ | TADDOL-derivative | 10 | 24 | 56 | 22 | [3] |
| Ti(OiPr)₄ | (S)-BINOL | 10 | 2 | 95 | 96 | [4] |
| Sc(OTf)₃ | PyBOX | 10 | - | 60-88 | 80-98 | [5] |
| Al-Li-BINOL (ALB) | (R)-BINOL | 10 | 12 | 92 | 94 | [6] |
Table 1: Comparative performance of VOF₃ and other Lewis acid catalysts in the asymmetric cyanosilylation of benzaldehyde.
As the data clearly indicates, the VOF₃-based system operates at a catalyst loading several orders of magnitude lower than its counterparts while delivering comparable, and in some cases superior, yield and enantioselectivity.[2] This translates to a significantly higher turnover number (TON), highlighting the economic and environmental advantages of the VOF₃ catalyst.
Mechanistic Insights: The Role of Fluoride Activation
The exceptional performance of the VOF₃ system is intrinsically linked to its activation mechanism. The proposed catalytic cycle underscores the synergy between the VOF₃ precursor, the chiral ligand, and the fluoride activator.
Figure 1: Proposed mechanism for VOF₃-catalyzed asymmetric cyanosilylation.
The process begins with the reaction of VOF₃ with the chiral salen ligand in the presence of TBAT. The fluoride from TBAT likely displaces one of the fluorides on the vanadium center to form a more active, anionic catalytic species, [VOF₂(L)]⁻. This complex then coordinates to the aldehyde, activating its carbonyl group for nucleophilic attack by TMSCN. The chiral ligand framework dictates the facial selectivity of the cyanide addition, leading to the formation of the enantioenriched cyanohydrin product and regeneration of the active catalyst.
Expanding the Horizon: VOF₃ in Other Asymmetric Transformations
While the cyanosilylation of aldehydes stands as a well-documented success, the application of VOF₃ in other asymmetric C-C bond-forming reactions is an area of active investigation. Preliminary searches for VOF₃-catalyzed asymmetric Friedel-Crafts alkylations and Diels-Alder reactions have not yet yielded extensive data, suggesting this is a nascent field with significant potential for discovery. The high Lewis acidity of VOF₃ makes it a promising candidate for activating a wide range of electrophiles in these and other transformations.
Experimental Protocol: A Case Study
This section provides a detailed, step-by-step methodology for the VOF₃-catalyzed asymmetric cyanosilylation of benzaldehyde, adapted from the work of Tsygankov and Chusov.[2]
Figure 2: Experimental workflow for VOF₃-catalyzed asymmetric cyanosilylation.
Materials:
-
This compound (VOF₃)
-
Chiral Salen-type Ligand (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT)
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In an argon-filled glovebox, to a dry vial, add VOF₃ (0.005 mol%), the chiral salen ligand (0.0055 mol%), and TBAT (0.006 mol%). Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature.
-
Reaction Setup: To the pre-formed catalyst solution, add benzaldehyde (1.0 equiv).
-
Initiation: Slowly add TMSCN (1.2 equiv) to the reaction mixture at the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Stir the reaction mixture under an inert atmosphere and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the isolated product and its enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Challenges and Future Outlook
Despite its impressive performance, the practical application of VOF₃-based catalysts is not without its challenges. VOF₃ is sensitive to moisture, necessitating the use of anhydrous conditions and inert atmosphere techniques.[2] Furthermore, the development of effective chiral ligands for different classes of reactions remains a key area of research.
The future of VOF₃ in asymmetric catalysis is bright. The exceptionally high turnover numbers achievable with this catalyst make it an attractive candidate for industrial-scale synthesis. Future research will likely focus on:
-
Expanding the scope of VOF₃-catalyzed reactions to include Friedel-Crafts, Diels-Alder, and other C-C bond-forming reactions.
-
Developing more robust and air-stable VOF₃ pre-catalysts.
-
Immobilizing chiral VOF₃ catalysts on solid supports for enhanced recyclability.
-
Conducting detailed computational and mechanistic studies to guide the rational design of new ligands and catalytic systems.
Conclusion
This compound (VOF₃) has proven to be a formidable catalyst in the realm of asymmetric synthesis, particularly in the cyanosilylation of aldehydes. Its ability to function at extremely low catalyst loadings while maintaining high yields and enantioselectivities sets a new benchmark for efficiency. While challenges related to its sensitivity remain, the demonstrated potential of VOF₃, coupled with ongoing research into new ligands and applications, positions it as a key player in the future of asymmetric catalysis. For researchers and drug development professionals, the exploration of VOF₃-based systems offers a promising avenue for the development of more sustainable, efficient, and cost-effective synthetic routes to chiral molecules.
References
- Belokon, Y. N., et al. (2004). Synthetic and mechanistic studies on asymmetric cyanohydrin synthesis using a titanium(salen) bimetallic catalyst. Chemistry-A European Journal, 10(18), 4431-4443.
- Tsygankov, A. A., & Chusov, D. (2023). Straightforward access to high-performance organometallic catalysts by fluoride activation: proof of principle on asymmetric cyanation, asymmetric michael addition, CO2 reduction, and C–H borylation. ACS Catalysis, 11(21), 13077-13084.
- You, J., et al. (2001). Highly Enantioselective Cyanosilylation of Aldehydes Catalyzed by a Chiral Salen-Titanium(IV) Complex. Organic Letters, 3(9), 1487-1489.
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North, M., & Omedes-Pujol, M. (2010). Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. Beilstein Journal of Organic Chemistry, 6, 1043-1055. Available at: [Link]
-
Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503-2506. Available at: [Link]
-
North, M., et al. (2009). Mechanism-guided development of VO(salen)X complexes as catalysts for the asymmetric synthesis of cyanohydrin trimethylsilyl ethers. Chemistry-A European Journal, 15(45), 12244-12257. Available at: [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel-Crafts alkylation - From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]
- Ma, S. (Ed.). (2010).
-
Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. (2023). National Institutes of Health. Available at: [Link]
-
Asymmetric Reactions Using Sc(OTf)3 or Cu(OTf)2 Supported on PyBOX-Contained COF. (2023). ResearchGate. Available at: [Link]
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A Guide to Deoxofluorination: A Comparative Analysis of Trifluorooxovanadium and Modern Fluorinating Agents
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's properties, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] Deoxofluorination, the conversion of a hydroxyl or carbonyl group to a C-F or C-F₂ bond, stands as one of the most direct methods for this transformation.[2][3] The choice of fluorinating agent is paramount, dictating the reaction's success, scope, and safety.
This guide provides an in-depth comparison of the established deoxofluorination toolkit—reagents like DAST, Deoxo-Fluor, and their modern successors—with Trifluorooxovanadium (VOF₃), a mechanistically distinct metal-based fluorinating agent. We will explore the fundamental differences in their reactivity, safety, and application, providing researchers with the insights needed to select the appropriate tool for their synthetic challenges.
The Modern Deoxofluorination Toolkit: The Reign of Sulfur- and Phosphorus-Based Reagents
The workhorses of deoxofluorination are primarily sulfur- or phosphorus-based reagents that activate an alcohol's C-O bond for nucleophilic displacement by fluoride.[4] Their mechanisms, while nuanced, generally follow a pathway amenable to Sₙ2 or Sₙ1 reactions.
-
(Diethylaminosulfur Trifluoride - DAST): One of the earliest and most well-known reagents, DAST is a versatile but notoriously hazardous liquid.[5] It is effective for converting primary, secondary, and benzylic alcohols to alkyl fluorides and ketones to gem-difluorides.[6][7] However, its utility is severely hampered by its thermal instability; DAST can undergo exothermic decomposition, particularly at temperatures above 50-60 °C, posing a significant explosion risk.[6][8]
-
(Bis(2-methoxyethyl)aminosulfur Trifluoride - Deoxo-Fluor): Developed as a safer alternative to DAST, Deoxo-Fluor exhibits significantly greater thermal stability.[5][9] The internal coordination of the methoxy side chains to the sulfur atom is thought to contribute to this stability.[3] It performs similarly to DAST across a wide range of substrates but at a reduced risk, making it a preferred choice in many laboratories.[7][9]
-
Modern Crystalline Reagents (XtalFluor, PyFluor, AlkylFluor): The quest for safer and more user-friendly reagents has led to the development of several solid, crystalline alternatives.[1][10]
-
XtalFluor-E and XtalFluor-M are aminodifluorosulfinium salts that are significantly more stable and easier to handle than their liquid counterparts.[11][12] They often provide higher selectivity and fewer elimination side products, and importantly, they do not generate highly corrosive HF, allowing for their use in standard glassware.[11]
-
PyFluor is another stable, solid reagent noted for its high selectivity, though it often requires strong bases and longer reaction times.[3]
-
AlkylFluor is a salt-based reagent designed for the deoxyfluorination of alcohols, offering high stability and ease of handling for a variety of primary and secondary substrates.[1][13]
-
These reagents, while differing in stability and handling, share a common mechanistic theme: activation of the hydroxyl group followed by nucleophilic attack of fluoride. This shared pathway defines their substrate scope and limitations.
This compound (VOF₃): A Mechanistically Distinct Fluorinating Agent
This compound is a solid, inorganic compound whose reactivity profile diverges significantly from the classic deoxofluorinating agents. It is not typically used for the direct conversion of simple alcohols to alkyl fluorides. Instead, its utility in organic synthesis is primarily centered on its powerful Lewis acidity and its capacity to act as a single-electron oxidant, particularly in the oxidative coupling of phenolic rings .[14]
In this context, VOF₃ facilitates the formation of biaryl C-C bonds, a critical transformation in the synthesis of many natural products and complex molecules. The mechanism involves the coordination of the phenolic hydroxyl groups to the vanadium center, followed by a single-electron transfer (SET) to generate a phenoxy radical. This radical can then couple with another phenol or aromatic ring. VOF₃ is consumed in the process, but its role is that of an oxidant and Lewis acid, not a simple fluoride donor for nucleophilic substitution.
Head-to-Head Comparison: Divergent Roles in Synthesis
A direct comparison of yields for deoxofluorinating a secondary alcohol is not meaningful, as VOF₃ is not employed for this purpose. Instead, a comparison of their fundamental chemical properties reveals their distinct and non-overlapping roles.
| Feature | DAST / Deoxo-Fluor / XtalFluor | This compound (VOF₃) |
| Primary Function | Deoxofluorination (C-O → C-F) | Oxidative Coupling (Phenols → Biaryls) |
| Reagent Class | Nucleophilic Fluoride Source (Sulfur-based) | Lewis Acid / Single-Electron Oxidant (Metal-based) |
| Typical Substrates | Alcohols, Aldehydes, Ketones, Carboxylic Acids[7][9] | Phenols, Electron-Rich Arenes[14] |
| Core Mechanism | Sₙ1 / Sₙ2 Displacement of an activated hydroxyl group[6] | Single-Electron Transfer (SET) to form radical intermediates |
| Physical Form | Liquid (DAST, Deoxo-Fluor) or Crystalline Solid (XtalFluor)[5][11] | Crystalline Solid[14] |
| Key Hazard Profile | Thermally unstable, potentially explosive (DAST)[8][15]; HF generation | Highly moisture-sensitive; reacts with water to release HF |
| Key Byproducts | Thionyl fluorides, amines, HF[6] | Vanadium-based inorganic salts |
Decision Framework for Reagent Selection
Choosing the correct fluorinating agent requires a clear understanding of the desired transformation. The following decision tree illustrates the divergent applications of these reagent classes.
Caption: A decision tree for selecting the appropriate fluorinating agent.
Experimental Protocols: A Tale of Two Reactions
The procedural differences between a deoxofluorination and an oxidative coupling highlight the distinct nature of these reagents.
Protocol 1: Representative Deoxofluorination of a Secondary Alcohol using Deoxo-Fluor
This protocol describes the conversion of a secondary alcohol to its corresponding alkyl fluoride, a classic application for a sulfur-based reagent.
Caption: General workflow for a deoxofluorination reaction.
Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the secondary alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add Deoxo-Fluor (1.2-1.5 equiv) dropwise via syringe over 10 minutes. Causality: Slow addition at low temperature is crucial to control the initial exothermic reaction and minimize side reactions like elimination.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess reagent. Trustworthiness: This step must be performed cautiously behind a blast shield, as quenching can be vigorous and release HF gas.
-
Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Representative Oxidative Coupling of a Phenol using VOF₃
This protocol is adapted from procedures for the synthesis of biaryls and demonstrates a completely different experimental approach.
Methodology:
-
Preparation: To a dry flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and a suitable dry, non-coordinating solvent (e.g., trifluorotoluene or DCM).
-
Reagent Addition: Add solid VOF₃ (1.0-2.0 equiv) portion-wise at room temperature or below. The reaction is often sensitive to stoichiometry and addition rate.
-
Reaction: Stir the mixture at the designated temperature for the required time. The reaction progress can be monitored by LC-MS to observe the formation of the dimerized product.
-
Workup: Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite) or a basic wash.
-
Purification: Extract the product into an organic solvent. The crude material is then purified, typically by silica gel chromatography, to isolate the desired biaryl compound.
The contrast in these protocols—from the quenching procedure to the very nature of the transformation—underscores that these reagents are not interchangeable but are instead highly specialized tools for distinct synthetic objectives.
Conclusion
While the term "fluorinating agent" applies to both this compound and reagents like DAST or Deoxo-Fluor, their roles in the chemist's toolbox are fundamentally different. VOF₃ is a specialized oxidant and powerful Lewis acid, primarily used for transformations like oxidative coupling, where fluorine is part of the reagent's structure but not necessarily incorporated into the final product via nucleophilic substitution. In contrast, the sulfur- and phosphorus-based reagents are the established and indispensable tools for deoxofluorination, directly converting C-O bonds to C-F bonds. Understanding this mechanistic divergence is key to innovation and success in the synthesis of complex fluorinated molecules.
References
- Vertex AI Search. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
- Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present.
- CoLab. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments.
- CoLab. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments.
- Vertex AI Search. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
- WordPress. (2026).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (2023).
- OSTI.GOV. (n.d.).
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- National Institutes of Health. (n.d.).
- BenchChem. (2025).
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- PubMed. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.
- YouTube. (2024). Deoxy-Fluorine Chemistry (Important Papers).
- MDPI. (2023). Selective Chemical Filters for VOF3: Tailoring MgF2 Filter Selectivity through Surface Chemistry.
- ChemRxiv. (2024). The Direct β-C(sp3)
- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
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- ResearchGate. (n.d.).
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- BenchChem. (2025).
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A Comparative Guide to the Reaction Intermediates of Trifluorooxovanadium (VOF3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enigmatic Reactivity of Trifluorooxovanadium (VOF3)
This compound (VOF3) is a powerful and versatile reagent in modern organic synthesis, primarily recognized for its efficacy in mediating oxidative coupling reactions, particularly of phenols, and in selective C-H fluorination.[1] Its utility in the synthesis of complex natural products has been demonstrated, yet the precise nature of the reactive intermediates that govern its reactivity remains a subject of ongoing investigation.[2] This guide provides an in-depth analysis of the proposed reaction intermediates of VOF3, grounded in spectroscopic and computational studies of related vanadium complexes. We will objectively compare the performance of VOF3 with alternative synthetic methodologies, supported by available experimental data, and provide detailed protocols for key transformations. Our aim is to equip researchers with a comprehensive understanding of VOF3's mechanistic landscape, enabling more informed and innovative applications in chemical synthesis.
The Nature of VOF3: A Polymeric Solid with Dimeric Gaseous Species
VOF3 is a yellowish-orange, moisture-sensitive powder.[3] In the solid state, it adopts a polymeric, layered structure. However, upon evaporation, it forms dimeric species.[3] This contrasts with its heavier analogues, VOCl3 and VOBr3, which are volatile liquids with a tetrahedral structure in all states.[3] The reactivity of VOF3 is intrinsically linked to the high oxidation state of the vanadium(V) center, which acts as a potent one-electron oxidant.
Proposed Reaction Intermediates in VOF3-Mediated Reactions
Direct spectroscopic observation of this compound reaction intermediates is not extensively documented in the literature. However, by drawing parallels with other well-studied vanadium(V) and vanadium(IV) complexes, a plausible mechanistic framework can be constructed. The key to understanding VOF3's reactivity lies in the facile reduction of the V(V) center to V(IV), which is often accompanied by the formation of radical intermediates from the organic substrate.
The Single Electron Transfer (SET) Mechanism
The prevailing hypothesis for the initiation of VOF3-mediated reactions, particularly in the oxidative coupling of phenols, is a Single Electron Transfer (SET) from the electron-rich substrate to the vanadium(V) center. This generates a substrate radical cation and a reduced vanadium(IV) species.
Caption: Proposed Single Electron Transfer (SET) mechanism in VOF3-mediated reactions.
This initial SET step is crucial as it generates the reactive organic species that can then undergo further transformations, such as carbon-carbon or carbon-oxygen bond formation. The resulting vanadium(IV) species is paramagnetic, making Electron Paramagnetic Resonance (EPR) spectroscopy a powerful, albeit underutilized, tool for its potential detection in these reaction mixtures.[4][5]
Spectroscopic Signatures of Vanadium Intermediates
While direct EPR studies on VOF3 reaction mixtures are scarce, extensive research on other vanadium(IV) complexes provides a clear picture of the expected spectroscopic signatures. A typical EPR spectrum of a V(IV) (d¹) species, such as the vanadyl ion (VO²⁺), exhibits a characteristic eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).[4][5] The precise g-values and hyperfine coupling constants are sensitive to the coordination environment of the vanadium center, which could, in principle, provide structural information about the intermediate species.[5]
In-situ NMR spectroscopy could also be a valuable tool for monitoring the transformation of organic substrates and potentially detecting diamagnetic vanadium species in solution.[6] However, the paramagnetic nature of the likely V(IV) intermediates would lead to significant line broadening, making the detection of species in their immediate vicinity challenging.
Computational Insights from DFT Studies
Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the reaction mechanisms of vanadium complexes.[7] Although specific DFT studies on VOF3 reaction intermediates are not widely available, calculations on related systems provide valuable insights. For instance, DFT studies on dioxovanadium(V) complexes have been used to model their redox behavior and catalytic cycles in oxidation reactions.[8] A computational investigation of VOF3-mediated reactions could help to:
-
Calculate the energetics of the SET process.
-
Model the structure of the resulting radical cation and vanadium(IV) intermediates.
-
Explore the potential energy surface for subsequent bond-forming steps.
-
Predict spectroscopic parameters (e.g., EPR hyperfine coupling constants) for comparison with experimental data.
Comparison with Alternative Reagents and Methodologies
The utility of VOF3 is best understood in the context of alternative reagents and methods for achieving similar synthetic transformations.
Oxidative Coupling of Phenols
VOF3 is a potent reagent for the oxidative coupling of phenols, a key transformation in the synthesis of many natural products.[2]
| Reagent/Method | Advantages | Disadvantages |
| VOF3 | High efficiency for certain substrates. | Stoichiometric use of a metal reagent, moisture sensitive. |
| Vanadium Oxytrichloride (VOCl3) | Effective for a range of substrates. | Highly reactive and corrosive. |
| Iron(III) Chloride (FeCl3) | Inexpensive and readily available. | Often requires stoichiometric amounts, can lead to side reactions. |
| Enzymatic (e.g., Laccase) | High selectivity, environmentally benign. | Substrate specific, requires specific reaction conditions (pH, temp). |
| Electrochemical Methods | Avoids stoichiometric chemical oxidants. | Requires specialized equipment, can be sensitive to reaction conditions. |
C-H Fluorination
The direct fluorination of C(sp³)–H bonds is a highly sought-after transformation in medicinal chemistry. Vanadium-based systems have shown promise in this area.
| Reagent/Method | Catalyst/Conditions | Substrate Scope | Comments |
| V2O3 / Selectfluor | 10 mol% V2O3, Selectfluor (1.5 equiv), CH3CN, rt | Alkanes, tertiary C-H bonds | Operationally simple, catalyst and byproducts easily removed by filtration.[1] |
| Selectfluor | Often used with a photocatalyst or transition metal catalyst | Broad, including benzylic and aliphatic C-H bonds | A versatile and widely used electrophilic fluorinating agent.[9][10][11][12] |
| Nucleophilic Fluoride Sources (e.g., KF, CsF) | Require an oxidant and often a transition metal catalyst | Primarily for aryl and vinyl substrates | Offers an alternative mechanistic pathway to electrophilic fluorination. |
Performance Comparison in C-H Fluorination:
A study by Chen and co-workers demonstrated the effectiveness of V2O3 in combination with Selectfluor for the fluorination of unactivated C(sp³)–H bonds.[1]
| Substrate | Product | Yield (%) |
| Cyclohexane | Fluorocyclohexane | 65 |
| 1-Adamantanol | 3-Fluoro-1-adamantanol | 74 |
| L-Menthone | 4-Fluoro-L-menthone | 55 |
| Data sourced from Chen, et al. Org. Chem. Front., 2014, 1, 468-472.[1] |
This vanadium-catalyzed system provides a valuable method for late-stage fluorination, complementing other existing methodologies.
Experimental Protocols
Protocol 1: VOF3-Mediated Intramolecular Oxidative Coupling of a Phenolic Substrate
This protocol is a representative example of the use of VOF3 in the synthesis of a biaryl compound, a common motif in natural products.
Caption: Workflow for a typical VOF3-mediated oxidative coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the phenolic substrate (1.0 equivalent) and dissolve in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of this compound (VOF3) (1.2 equivalents) in trifluoroacetic acid (TFA).
-
Slowly add the VOF3/TFA solution to the stirred substrate solution at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Vanadium-Catalyzed C(sp³)–H Fluorination with Selectfluor
This protocol, adapted from the work of Chen and co-workers, demonstrates a catalytic application of vanadium in C-H fluorination.[1]
Caption: Workflow for a vanadium-catalyzed C-H fluorination reaction.
Step-by-Step Methodology:
-
To a 4 mL vial, add vanadium(III) oxide (V2O3, 3.0 mg, 0.02 mmol, 10 mol%) and Selectfluor (106.3 mg, 0.3 mmol, 1.5 equiv).[1]
-
Add anhydrous acetonitrile (2.0 mL) and the substrate (0.2 mmol, 1.0 equiv).[1]
-
Seal the vial and degas the reaction mixture by three freeze-pump-thaw cycles.[1]
-
Stir the mixture at room temperature for 6–48 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Upon completion, pour the reaction mixture into diethyl ether (20 mL) and filter to remove the catalyst and Selectfluor byproducts.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., diethyl ether/pentane) to yield the fluorinated product.[1]
Conclusion and Future Outlook
This compound (VOF3) is a potent reagent with significant applications in organic synthesis. While the direct characterization of its reaction intermediates remains a challenge, a mechanistic framework based on single electron transfer to form substrate radical cations and V(IV) species provides a solid foundation for understanding its reactivity. The development of in-situ spectroscopic techniques, such as EPR and rapid-scan NMR, coupled with advanced computational studies, will be crucial for definitively identifying and characterizing these fleeting intermediates.
Furthermore, a more systematic comparison of VOF3 with a broader range of modern fluorinating and coupling agents will help to better define its synthetic utility. The catalytic system employing V2O3 with Selectfluor highlights the potential for developing more sustainable and efficient vanadium-based methodologies. As our understanding of the fundamental mechanistic pathways of VOF3 and related reagents deepens, so too will our ability to harness their power for the elegant and efficient synthesis of complex molecules that are vital to research, medicine, and materials science.
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19F NMR for monitoring Trifluorooxovanadium reactions
An In-Depth Technical Guide to Monitoring Trifluorooxovanadium Reactions: A Comparative Analysis Centered on ¹⁹F NMR Spectroscopy
Authored by: A Senior Application Scientist
For researchers and professionals in synthetic chemistry and drug development, the ability to precisely monitor chemical reactions is paramount. This is especially true for reactions involving dynamic and catalytically active species like this compound(V) complexes. Understanding the speciation, kinetics, and reaction pathways of these compounds is critical for optimizing synthetic routes and elucidating mechanisms. This guide provides an in-depth comparison of analytical techniques for monitoring these reactions, with a primary focus on the superior capabilities of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and provide field-proven protocols to ensure scientific integrity and reproducibility.
The Unique Challenge of Monitoring Vanadium(V) Reactions
This compound(V) (VOF₃) and its derivatives are versatile reagents and precursors in catalysis and materials science. Their reactions often involve a complex equilibrium of species, including ligand exchange, hydrolysis, and changes in the vanadium coordination sphere. An ideal monitoring technique must be able to distinguish between structurally similar, transient intermediates and provide quantitative data in real-time, directly within the reaction vessel (in-situ).
¹⁹F NMR: The Fluorine Atom as a High-Fidelity Reporter
¹⁹F NMR spectroscopy has emerged as a premier tool for studying fluorine-containing compounds, including organometallics.[1][2] Its power stems from the intrinsic properties of the ¹⁹F nucleus.
Inherent Advantages of the ¹⁹F Nucleus:
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[3] Coupled with its 100% natural abundance, this ensures that strong signals can be obtained quickly, even for species at low concentrations.[3][4]
-
Vast Chemical Shift Range: ¹⁹F NMR chemical shifts span a range of over 800 ppm, significantly wider than for ¹H NMR.[3][5] This large dispersion minimizes the likelihood of signal overlap, allowing for the clear resolution of multiple fluorine-containing species in a complex reaction mixture.[4]
-
Clean Spectral Background: Since fluorine is absent in most common solvents and organic reagents, the ¹⁹F NMR spectrum provides a clean window, free from interfering background signals.[6] This makes it ideal for selectively observing the fluorinated species of interest.
In the context of this compound reactions, each distinct V-F environment produces a unique ¹⁹F NMR signal. Changes in ligands, geometry, or the formation of different [VOFₓ] species are directly reflected as new peaks in the spectrum, making it an exceptional method for mechanistic and kinetic studies.[7][8]
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While several spectroscopic methods can be applied to monitor vanadium reactions, they each come with significant limitations when compared to ¹⁹F NMR.
| Technique | Sensitivity | Resolution | Structural Information | In-Situ Capability | Quantitative Accuracy | Key Limitation for VOF₃ Reactions |
| ¹⁹F NMR | High | Excellent | High (Connectivity, Environment) | Excellent | Excellent | Requires fluorine-containing species. |
| ⁵¹V NMR | Moderate | Poor to Moderate | High (Directly probes V center) | Excellent | Moderate | Quadrupolar nucleus leads to broad lines; V(IV) is NMR-silent.[9][10][11] |
| UV-Vis | Moderate | Poor | Low (Electronic transitions only) | Excellent | Difficult | Broad, overlapping bands; lacks detailed structural insight.[12] |
| Mass Spectrometry | Very High | Excellent | High (m/z of species) | No (Ex-situ sampling) | Poor | Gas-phase data may not reflect solution speciation. |
| IR Spectroscopy | Moderate | Moderate | Moderate (Functional groups, V=O) | Possible | Difficult | Overlapping bands in complex mixtures.[12] |
The Synergy and Shortcomings of ⁵¹V NMR
⁵¹V NMR is a powerful complementary technique as it directly probes the vanadium nucleus.[9][10] It is highly sensitive to the oxidation state and coordination environment of the metal center.[9] However, its utility is often hampered by the fact that ⁵¹V is a quadrupolar nucleus (I = 7/2).[9][11] This property frequently results in broad spectral lines, especially in asymmetric molecular environments, which can obscure distinct signals and prevent the observation of fine details like scalar coupling.[10] A critical drawback is that paramagnetic vanadium species, such as V(IV), are "NMR-silent" in high-resolution experiments and cannot be directly observed, creating blind spots in redox reactions.[10][11][13]
In contrast, the spin-½ ¹⁹F nucleus consistently yields sharp lines, providing superior resolution. When observable, ¹J(⁵¹V-¹⁹F) coupling in the ¹⁹F spectrum provides unequivocal proof of a direct V-F bond.[7][8]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any analytical method relies on a robust and well-justified protocol. The following methodologies are designed to ensure accuracy and reproducibility.
Protocol 1: In-Situ ¹⁹F NMR Monitoring of a Ligand Substitution Reaction
This protocol details the real-time monitoring of a reaction where a ligand displaces one or more fluoride ions from a this compound(V) complex.
Objective: To observe the consumption of the starting material and the formation of fluorinated intermediates and products over time.
Methodology:
-
Sample Preparation (Inside a Glovebox or under Inert Atmosphere):
-
Accurately weigh the this compound(V) starting complex (e.g., VOF₃) and dissolve it in ~0.5 mL of a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂) in an NMR tube.
-
Causality: The deuterated solvent is essential for the spectrometer's lock system. The choice of solvent should ensure the solubility of all reactants and products and be inert to the reaction.
-
Add a known quantity of an internal standard. A common choice is trifluorotoluene, which has a single, sharp ¹⁹F resonance far from the typical region for V-F signals.
-
Causality: The internal standard is crucial for quantitative analysis, allowing the concentration of other species to be determined relative to its known, constant concentration.
-
-
Initial Spectrum Acquisition (t=0):
-
Seal the NMR tube, transport it to the spectrometer, and acquire an initial ¹⁹F NMR spectrum before adding the second reactant. This serves as the baseline measurement.
-
Key Parameters: Use a 90° pulse angle and a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any nucleus of interest.[14] This ensures full relaxation between scans, which is critical for accurate signal integration.[14]
-
-
Initiating the Reaction and Data Collection:
-
Remove the NMR tube from the spectrometer and inject a stoichiometric amount of the reactant ligand via syringe.
-
Quickly shake the tube to ensure mixing, re-insert it into the spectrometer, and begin acquiring spectra at set time intervals (e.g., every 5 minutes).
-
Self-Validation: The intensity of the internal standard's signal must remain constant throughout the experiment. Any significant variation would indicate a problem with spectrometer stability or sample integrity.
-
-
Data Processing and Analysis:
-
Process each spectrum identically (e.g., same phasing and baseline correction parameters).
-
Integrate the signals corresponding to the starting material, intermediates, products, and the internal standard.
-
Calculate the concentration of each species at each time point relative to the integral of the internal standard. Plot concentration versus time to obtain kinetic profiles.
-
Visualization of Workflows and Concepts
Diagrams are essential for clarifying complex workflows and relationships. The following are generated using the DOT language for Graphviz.
Caption: Workflow for in-situ ¹⁹F NMR monitoring of a this compound reaction.
Caption: Comparison of information provided by NMR vs. other spectroscopic techniques.
Conclusion
For monitoring reactions of this compound compounds, ¹⁹F NMR spectroscopy offers an unparalleled combination of sensitivity, resolution, and direct structural insight. Its ability to perform quantitative, in-situ measurements allows researchers to dissect complex reaction networks in real-time. While techniques like ⁵¹V NMR and UV-Vis spectroscopy can provide valuable complementary data, they suffer from significant drawbacks—namely, line broadening for ⁵¹V and a lack of structural detail for UV-Vis—that limit their utility as standalone methods. By leveraging the unique properties of the ¹⁹F nucleus and employing robust experimental protocols, scientists can gain a deeper and more accurate understanding of vanadium chemistry, accelerating discovery and innovation in catalysis and drug development.
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Bhuvaneswari, C., et al. (2021). Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies. Journal of Chemistry, 2021, 6649839. [Link]
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Mestrelab Research. (2015). Application of 19F time-domain NMR to measure content in fluorine-containing drug products. Mestrelab Research. [Link]
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Abdelbaset, M., & Zabin, S. A. (2016). Oxo/dioxo‐vanadium(V) complexes with Schiff base ligands derived from 4‐amino‐5‐mercapto‐3‐phenyl‐1,2,4‐triazole. European Journal of Chemistry, 7(3), 322-328. [Link]
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A Researcher's Comparative Guide to Time-of-Flight Mass Spectrometry for Trifluorooxovanadium Product Analysis
For chemists navigating the intricate world of catalysis and materials science, trifluorooxovanadium (VOF3) presents both immense opportunity and significant analytical challenges. Its potent Lewis acidity and utility in oxidative coupling reactions are well-documented.[1] However, the true reactivity of VOF3 is dictated by its complex solution-state behavior, where it can exist as a dynamic equilibrium of monomers, solvent adducts, and oligomeric species. To harness its full potential, researchers require analytical tools that can provide a clear and detailed picture of this speciation. Time-of-flight mass spectrometry (TOF-MS) has emerged as a superior technique for this purpose, offering a unique combination of speed, sensitivity, and mass resolution.
This guide offers an in-depth, comparative analysis of TOF-MS methodologies for the characterization of this compound products. Moving beyond a simple recitation of protocols, we will explore the underlying principles and experimental rationale, empowering researchers, scientists, and drug development professionals to not only apply these techniques but to innovate upon them. Our focus is on building a foundational understanding that ensures robust, reliable, and insightful analytical outcomes.
The Analytical Imperative: Deciphering VOF3 Speciation
The reactivity of VOF3 is intimately tied to its coordination environment. In the presence of donor solvents or ligands, it readily forms adducts that can profoundly influence its catalytic activity. Furthermore, the propensity of VOF3 to form oligomers in solution adds another layer of complexity. A comprehensive understanding of these equilibria is essential for reaction optimization and mechanistic elucidation. This is where the strengths of time-of-flight mass spectrometry become particularly apparent.[2][3]
Why Time-of-Flight Mass Spectrometry Reigns Supreme for VOF3 Analysis
Time-of-flight mass spectrometers separate ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to traverse a fixed distance in a vacuum.[4][5][6] This fundamental principle endows TOF-MS with several key advantages for the analysis of complex inorganic systems like VOF3:
-
Exceptional Speed: TOF analyzers can acquire thousands of full spectra per second, enabling the real-time monitoring of reaction kinetics and the characterization of transient species. This is a significant advantage over scanning instruments like quadrupoles.[2]
-
High Sensitivity: The simultaneous detection of all ions in a given mass range makes TOF-MS inherently more sensitive than scanning instruments, which discard a majority of ions.[3][7] This is crucial for detecting low-abundance species in VOF3 solutions.
-
Superior Mass Resolution and Accuracy: High-resolution TOF instruments can readily distinguish between species with very similar m/z values, a common occurrence in complex mixtures of VOF3 adducts and oligomers. This high mass accuracy allows for the confident determination of elemental compositions.[8][9]
| Feature | Time-of-Flight (TOF) MS | Quadrupole MS |
| Principle | Measures ion flight time over a fixed distance. | Uses oscillating electric fields to filter ions by m/z. |
| Speed | Very high (thousands of spectra/second). | Slower (scans across a mass range). |
| Sensitivity | High (all ions detected simultaneously). | Lower in full-scan mode (ions are filtered sequentially). |
| Mass Resolution | High to very high. | Typically unit mass resolution. |
| Suitability for VOF3 | Ideal for complex mixture analysis and speciation studies. | Better suited for targeted analysis of known compounds. |
Ionization Strategies for VOF3: A Comparative Overview
The successful transfer of VOF3 species from the solution phase to the gas phase for MS analysis is critically dependent on the choice of ionization technique. The goal is to generate ions that are representative of the solution-state equilibrium with minimal fragmentation.
-
Electrospray Ionization (ESI): This is the most widely used and generally preferred method for the analysis of organometallic and coordination compounds, including VOF3 adducts.[9][10] ESI is a "soft" ionization technique that gently transfers ions from solution to the gas phase, preserving non-covalent interactions. This is essential for observing the solvent adducts and oligomers that are key to understanding VOF3 chemistry.
-
Atmospheric Pressure Chemical Ionization (APCI): While also a soft ionization technique, APCI is generally better suited for less polar analytes. For the typically polar, coordinating solvents used with VOF3, ESI is usually the more effective choice.
A Validated Experimental Workflow for VOF3 Analysis by ESI-TOF-MS
The following workflow provides a robust framework for the analysis of this compound products. Each step is designed to ensure data integrity and reproducibility.
Caption: A comprehensive workflow for the analysis of VOF3 products by ESI-TOF-MS.
Detailed Protocol: ESI-TOF-MS of VOF3 in Acetonitrile
This protocol is based on established methods for the analysis of VOF3 and other organometallic compounds.
1. Sample Preparation (under an inert atmosphere):
-
Dissolve VOF3 in anhydrous acetonitrile to create a stock solution (e.g., 1 mg/mL). Acetonitrile is a known coordinating solvent for VOF3, forming stable adducts.[2]
-
Prepare a series of dilutions in the low micromolar range (e.g., 1-50 µM).
-
Rationale: Working at lower concentrations helps to minimize the formation of complex, high-order oligomers and prevents saturation of the detector, ensuring accurate relative abundance measurements.
-
2. Instrument Configuration and Calibration:
-
Calibrate the TOF mass spectrometer using a well-characterized standard to ensure high mass accuracy (typically <5 ppm).
-
Optimize ESI source parameters in positive ion mode. Typical starting parameters include:
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Gas Pressure: 1-2 bar
-
Drying Gas Flow: 6-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
Rationale: These parameters must be carefully tuned to achieve a stable electrospray and maximize the signal of the target analytes while minimizing in-source fragmentation.
-
3. Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 3-5 µL/min).
-
Acquire full-scan mass spectra over an appropriate m/z range (e.g., 100-1500 m/z).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the detected ions of interest. This involves isolating a specific ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Interpreting the Mass Spectrum: An Illustrative Case Study
Expected Species in the Mass Spectrum of VOF3 in Acetonitrile:
| Putative Species | Chemical Formula | Predicted m/z (monoisotopic) |
| [VOF3(CH3CN) + H]+ | [C2H4F3NVO]+ | 165.9576 |
| [VOF3(CH3CN)2 + H]+ | [C4H7F3N2VO]+ | 206.9841 |
| [VOF3(CH3CN)3 + H]+ | [C6H10F3N3VO]+ | 248.0106 |
| [(VOF3)2(CH3CN) + H]+ | [C2H4F6NVO2]+ | 289.9273 |
Expert Insight: The observation of protonated adducts is common in ESI-MS. The high mass accuracy of TOF-MS allows for the confident assignment of these species by comparing the measured m/z to the theoretical value. Isotopic pattern analysis is also crucial for confirming the presence of vanadium.
Unveiling Structure through Fragmentation: A Predictive MS/MS Analysis
Tandem mass spectrometry (MS/MS) provides invaluable structural information by breaking down a selected ion and analyzing its fragments. For a VOF3-acetonitrile adduct, a plausible fragmentation pathway can be proposed.
Caption: A predicted fragmentation pathway for a VOF3-acetonitrile adduct in MS/MS.
-
Step 1: The primary fragmentation event is the loss of a neutral acetonitrile ligand, as it is the most weakly bound component.
-
Step 2: Subsequent fragmentation could involve the loss of another acetonitrile molecule and hydrogen fluoride, leading to the formation of the stable [VOF2]+ fragment.
Concluding Remarks for the Advanced Researcher
Time-of-flight mass spectrometry, particularly when paired with electrospray ionization, offers an unparalleled analytical window into the complex solution-state chemistry of this compound. The ability to rapidly and sensitively detect a wide range of solvent adducts and oligomeric species provides the detailed information necessary for mechanistic studies and the rational design of VOF3-based catalytic systems. While the direct analysis of such reactive species can be challenging, the systematic and validated approach outlined in this guide provides a clear path to obtaining high-quality, interpretable data. By leveraging the inherent advantages of TOF-MS and a thorough understanding of the underlying chemical principles, researchers can confidently navigate the analytical complexities of VOF3 and unlock its full scientific potential.
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A Comparative Guide to the Lewis Acidity of Trifluorooxovanadium (VOF3)
For Researchers, Scientists, and Drug Development Professionals
Understanding Lewis Acidity: A Cornerstone of Chemical Reactivity
Lewis acidity, the ability of a molecule or ion to accept an electron pair, is a fundamental concept that governs a vast array of chemical transformations. In fields ranging from catalysis to drug design, the precise modulation of Lewis acidity is paramount for achieving desired reactivity and selectivity. The strength of a Lewis acid is a critical parameter, influencing reaction rates, equilibrium positions, and even the stability of reaction intermediates.
Historically, the quantification of Lewis acidity has been approached through various experimental and computational methods. It's important to recognize that there isn't a single universal scale of Lewis acid strength.[1] Instead, different methods provide complementary insights into the electron-accepting properties of a substance. Key methodologies include:
-
Global Lewis Acidity (gLA): This thermodynamic measure reflects the tendency of a compound to form a Lewis pair adduct.[2][3] It is often gauged by parameters like the Fluoride Ion Affinity (FIA).[2][3]
-
Effective Lewis Acidity (eLA): This spectroscopic approach measures the changes in the physicochemical properties of a probe molecule upon coordination with a Lewis acid.[2][3] The Gutmann-Beckett method is a prominent example of an eLA scale.[1][2][3]
-
Intrinsic Lewis Acidity (iLA): This computational method assesses the properties of the uncoordinated Lewis acid, such as its LUMO energy.[2][3]
This guide will primarily focus on the Gutmann-Beckett method, a widely used and experimentally convenient technique for determining effective Lewis acidity.[1][4]
Assessing Lewis Acidity: The Gutmann-Beckett Method
The Gutmann-Beckett method is a powerful NMR-based technique that utilizes a probe molecule, typically triethylphosphine oxide (Et3PO), to assess the Lewis acidity of a given species.[1][5] The underlying principle is that the interaction of the Lewis basic oxygen atom of Et3PO with a Lewis acid causes a deshielding of the adjacent phosphorus atom, resulting in a downfield shift in the 31P NMR spectrum.[1][5] The magnitude of this chemical shift is directly proportional to the strength of the Lewis acid.
The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated using the following formula:
AN = 2.21 × (δ_sample − 41.0) [1]
where δ_sample is the 31P NMR chemical shift of the Et3PO-Lewis acid adduct in a weakly Lewis acidic solvent (like hexane), and 41.0 ppm is the chemical shift of free Et3PO in hexane (AN = 0).[1] The reference for the scale is the adduct with the strong Lewis acid antimony pentachloride (SbCl5), which is assigned an AN of 100.[1]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the determination of the Acceptor Number for VOF3 using the Gutmann-Beckett method.
Materials:
-
Trifluorooxovanadium (VOF3)
-
Triethylphosphine oxide (Et3PO)
-
Anhydrous, weakly Lewis acidic deuterated solvent (e.g., dichloromethane-d2, CD2Cl2)
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Solution Preparation: Inside an inert atmosphere glovebox, prepare a stock solution of VOF3 of known concentration (e.g., 0.05 M) in the chosen anhydrous deuterated solvent. Similarly, prepare a stock solution of Et3PO of the same concentration.
-
Sample Mixing: In an NMR tube, combine equal volumes of the VOF3 and Et3PO stock solutions to achieve a 1:1 molar ratio. It is crucial to maintain an inert atmosphere to prevent hydrolysis of VOF3.
-
NMR Acquisition: Acquire the 31P{1H} NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Determine the chemical shift (δ) of the VOF3-Et3PO adduct.
-
Calculation: Calculate the Acceptor Number (AN) using the formula provided above.
Causality Behind Experimental Choices:
-
Inert Atmosphere: VOF3 is sensitive to moisture. Performing the experiment under an inert atmosphere is critical to prevent its decomposition and the formation of byproducts that could interfere with the measurement.
-
Weakly Lewis Acidic Solvent: The choice of a non-coordinating, weakly Lewis acidic solvent is essential to ensure that the observed chemical shift is primarily due to the interaction between VOF3 and Et3PO, and not influenced by solvent coordination.
-
Equimolar Ratio: While an excess of the Lewis acid can be used to drive the adduct formation to completion, starting with a 1:1 ratio is a standard practice.[2] However, it is important to be aware that for weaker Lewis acids, dissociation of the adduct in solution can lead to an underestimation of the Lewis acidity.[2][3]
VOF3 in Context: A Comparative Analysis
| Lewis Acid | Acceptor Number (AN) | Comments |
| Boron Trifluoride (BF3) | 89 | A classic and widely used Lewis acid. Its lower-than-expected acidity is attributed to back-bonding from fluorine to the empty p-orbital of boron.[4] |
| Boron Trichloride (BCl3) | ~106 | Stronger Lewis acid than BF3. |
| Boron Tribromide (BBr3) | ~109 | Strongest Lewis acid among the boron trihalides. |
| Antimony Pentafluoride (SbF5) | 100 (by definition) | A very strong Lewis acid, used as the reference point in the Gutmann-Beckett scale.[1] |
| Aluminum Chloride (AlCl3) | - | Multiple species in solution can make a true acceptor number difficult to determine.[6] |
| This compound (VOF3) | (Estimated) | Expected to be a strong Lewis acid. The high oxidation state of vanadium(V) and the presence of three electron-withdrawing fluorine atoms and one oxo ligand would significantly increase the electrophilicity of the vanadium center. Its AN is likely to be comparable to or higher than that of BF3. |
Rationale for the Estimated Lewis Acidity of VOF3:
The Lewis acidity of VOF3 is anticipated to be substantial due to several contributing factors:
-
High Oxidation State of Vanadium: The +5 oxidation state of the vanadium center creates a significant positive charge, making it a potent electron pair acceptor.
-
Electronegative Substituents: The presence of three highly electronegative fluorine atoms and an oxygen atom withdraws electron density from the vanadium center, further enhancing its electrophilicity.
-
Potential for Adduct Formation: VOF3 is known to form adducts with various Lewis bases, indicating its capacity to act as a Lewis acid.
Beyond the Gutmann-Beckett Method: Complementary Techniques
While the Gutmann-Beckett method provides valuable insights into effective Lewis acidity, a comprehensive understanding often requires a multi-faceted approach. Other techniques that can be employed to probe the Lewis acidity of VOF3 include:
-
Fluoride Ion Affinity (FIA) Calculations: This computational method provides a measure of global Lewis acidity and can be used to rank the strength of Lewis acids, particularly very strong "superacids".[2][7]
-
Spectroscopic Titrations (IR, UV-Vis): Monitoring the changes in the vibrational or electronic spectra of a probe molecule upon addition of VOF3 can provide thermodynamic data on adduct formation.
-
Fluorescent Lewis Adduct (FLA) Method: This newer technique utilizes fluorescent probes to determine Lewis acidity and has shown promise in evaluating a wide range of Lewis acids, including those that are highly reactive or prone to aggregation.[5][6]
Conclusion and Future Directions
This compound (VOF3) is poised to be a potent Lewis acid with significant potential in various chemical applications. While direct experimental quantification of its Lewis acidity via the Gutmann-Beckett method is yet to be widely reported, its electronic structure strongly suggests a high acceptor number. The experimental protocol detailed in this guide provides a clear pathway for researchers to determine this crucial parameter.
Future work should focus on the experimental determination of the Gutmann-Beckett AN for VOF3 and a broader range of related oxometal halides. Such data will be invaluable for the rational design of new catalytic systems and for advancing our fundamental understanding of Lewis acidity in transition metal chemistry. Furthermore, exploring the reactivity of VOF3 in Lewis acid-catalyzed reactions, such as Friedel-Crafts acylations, Diels-Alder reactions, and polymerization, will undoubtedly unveil new and exciting avenues for synthetic chemistry.[8][9]
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A Comparative Guide to Trifluorooxovanadium (VOF3) in Transition Metal Catalysis
Introduction: The Emergence of Vanadium in Precision Catalysis
In the landscape of transition metal catalysis, workhorses like palladium, rhodium, and copper have long dominated the field, enabling complex molecular constructions that are fundamental to pharmaceutical and materials science.[1] However, the pursuit of novel reactivity, improved cost-effectiveness, and greener chemical processes necessitates a broader exploration of the periodic table. It is in this context that Trifluorooxovanadium (VOF3) and other vanadium complexes have garnered significant attention. Vanadium, a first-row transition metal, offers a unique electronic structure and Lewis acidity, positioning it as a compelling catalyst for a range of oxidative coupling and fluorination reactions.[2]
This guide provides an in-depth, objective comparison of VOF3 and related vanadium catalysts against established transition metal systems. We will move beyond simple performance metrics to explore the mechanistic underpinnings and practical considerations that guide catalyst selection in a modern research environment. The data and protocols presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and reproducibility.
Part 1: Oxidative C–H Functionalization: Vanadium vs. Palladium
The direct functionalization of carbon-hydrogen (C–H) bonds is a paramount goal in synthetic chemistry, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[3] Palladium has been the undisputed leader in this domain, particularly in directing group-assisted C–H arylations.[1][4] However, vanadium catalysts are emerging as powerful reagents for similar transformations, often proceeding through distinct mechanistic pathways.
Mechanistic Divergence: A Tale of Two Metals
Palladium-catalyzed C–H activation typically proceeds through a well-established Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.[1] In a common pathway, a directing group on the substrate coordinates to a Pd(II) center, facilitating a cyclometalation step to form a palladacycle intermediate.[5] This intermediate is then oxidized by an external oxidant to a high-valent Pd(IV) species, which undergoes C–C bond-forming reductive elimination to yield the product.[5]
Vanadium-catalyzed oxidative couplings, on the other hand, are often proposed to proceed via a single-electron transfer (SET) mechanism.[2] A high-valent Vanadium(V) species, which can be the active form of the catalyst, is believed to oxidize the substrate by one electron.[2] This generates a radical cation intermediate, which then undergoes coupling. The presence of an oxidant, such as molecular oxygen, is crucial for regenerating the active V(V) catalyst from the resulting V(IV) species, ensuring catalytic turnover.[2]
Caption: Contrasting catalytic cycles for C-H functionalization.
Performance Comparison: Regioselective Coupling of 2-Hydroxycarbazoles
A study on the regioselective oxidative coupling of 2-hydroxycarbazoles provides a clear example of vanadium's utility.[2] While palladium-catalyzed methods often require blocking groups to achieve selectivity, a simple vanadium catalyst can directly yield the desired ortho-ortho' coupled dimer with high precision.[2]
| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
| VO(acac)₂ | 2-Hydroxy-9-methylcarbazole | O₂ (1 atm) | Toluene | 60 | 85 | >95% ortho-ortho' | [2] |
| Pd(OAc)₂ | N/A (General) | Various | Various | 80-120 | Variable | Often requires directing/blocking groups | [1][6] |
Experimental Insight: The choice of a vanadium catalyst in this case is driven by its inherent ability to facilitate a SET mechanism that favors the coupling of the most electron-rich positions of the phenol moiety.[2] The palladium-catalyzed alternative, relying on a directing-group-assisted C-H activation, would necessitate a more complex substrate, adding steps to the overall synthesis.[4] The use of molecular oxygen as the terminal oxidant with the vanadium system represents a significant advantage in terms of green chemistry.[2]
Standard Protocol: Vanadium-Catalyzed Oxidative Coupling
The following is a representative protocol based on the literature.[2]
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-hydroxycarbazole substrate (1.0 equiv) and the vanadium catalyst (e.g., VO(acac)₂, 5 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene) via syringe under an inert atmosphere.
-
Reaction Initiation: Purge the flask with oxygen (balloon or inlet) and heat the reaction mixture to the specified temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Part 2: Deoxyfluorination: A Shift from Traditional Reagents
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a critical transformation in medicinal chemistry, as fluorine incorporation can dramatically alter a molecule's metabolic stability and binding affinity.[7] For decades, reagents like diethylaminosulfur trifluoride (DAST) have been the standard, but they suffer from thermal instability and limited substrate scope.[8][9] This has spurred the development of new reagents, and while VOF3 itself is not a direct deoxyfluorinating agent, related vanadium-catalyzed C-H fluorinations highlight the element's role in C-F bond formation.
Comparative Landscape of Deoxyfluorination Reagents
The field has moved towards safer and more reactive reagents like PyFluor and newly developed sulfonyl fluorides.[7] These reagents offer improved safety profiles and reactivity compared to older options.[7]
| Reagent / Catalyst | Key Features | Advantages | Disadvantages | Reference |
| DAST | Widely used legacy reagent | Readily available | Thermally unstable, limited scope | [8] |
| PyFluor | Pyridine-based sulfonyl fluoride | Safer, low-cost | Low reactivity, low melting solid | [7] |
| Vanadium(III) Oxide | C(sp³)–H fluorination catalyst | Direct C-H to C-F conversion | Uses Selectfluor (oxidant), not for alcohols | [10] |
| New-Gen SF Reagents | Data-science designed | Enhanced reactivity & safety | Newer, may be less available | [7] |
Expert Analysis: The key distinction here is the reaction type. DAST and PyFluor directly replace an existing C-O bond with a C-F bond.[7][9] The vanadium-catalyzed system represents a different paradigm: direct C-H fluorination.[10] This allows for the installation of fluorine at positions where no functional group was previously present, a highly desirable late-stage functionalization strategy. The choice between these methods is therefore dictated by the synthetic goal: functional group interconversion versus direct C-H functionalization.
Standard Protocol: Vanadium-Catalyzed C(sp³)–H Fluorination
This protocol demonstrates the direct fluorination of an unactivated C-H bond, a complementary approach to deoxyfluorination.[10]
-
Preparation: In a vial, combine Vanadium(III) oxide (V₂O₃, 10 mol%), Selectfluor (1.5 equiv), and the substrate (1.0 equiv).
-
Solvent & Degassing: Add anhydrous acetonitrile. Degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the catalytic process.
-
Reaction: Stir the mixture at room temperature for the required time (6-48 hours).
-
Workup and Purification: Upon completion, pour the mixture into diethyl ether, filter to remove the heterogeneous catalyst and Selectfluor by-product.[10] Concentrate the filtrate and purify by silica gel chromatography.
Caption: General workflow for V₂O₃-catalyzed C-H fluorination.
Part 3: Practical Considerations: A Scientist's Perspective
The selection of a catalyst extends beyond yield and selectivity. Practical factors such as cost, toxicity, stability, and ease of handling are critical in both academic and industrial settings.
| Parameter | Vanadium Catalysts (e.g., VOF₃, V₂O₃) | Palladium Catalysts (e.g., Pd(OAc)₂) |
| Cost | Generally lower cost. Vanadium is a more earth-abundant metal.[11] | Significantly higher cost due to the precious metal nature of palladium. |
| Toxicity | Vanadium compounds have known toxicity, requiring careful handling.[12] However, assumptions about "heavy" metals being more toxic are being re-evaluated.[13] | Often considered toxic, but recent analysis suggests some Pd complexes may be less dangerous than assumed.[13] Toxicity is highly dependent on the specific complex and its solubility.[13] |
| Stability & Handling | Vanadium oxides are often stable solids, with some complexes being air and moisture sensitive.[14][15] Heterogeneous V₂O₃ is easily removed by filtration.[10] | Many Pd(II) precatalysts are air-stable solids. However, catalytically active Pd(0) species are oxygen-sensitive, often requiring inert atmosphere techniques. Heterogeneous catalysts (e.g., Pd/C) offer easier handling and removal.[16] |
| Green Chemistry | Use of O₂ as a terminal oxidant is a major advantage.[2] Vanadium's abundance is favorable. | Reliance on expensive and often stoichiometric chemical oxidants can be a drawback.[17] The precious metal nature raises sustainability concerns. |
Field Insights: For large-scale synthesis, the cost differential between vanadium and palladium can be a decisive factor. While palladium's catalytic activity is often superb and well-understood, the economic and environmental benefits of using an earth-abundant metal like vanadium are compelling. The ability of some vanadium systems to use air (O₂) as the ultimate oxidant is a significant step towards greener, more sustainable chemical manufacturing.[2] However, the well-documented and broad applicability of palladium catalysis means it remains the go-to choice for many complex C-H functionalization challenges, especially when substrate scope and reliability are paramount.[1]
Conclusion
This compound and other vanadium-based catalysts are not merely replacements for established transition metals like palladium; they are catalysts with unique mechanistic pathways that open new avenues for chemical synthesis.
-
In Oxidative Couplings, vanadium offers a complementary strategy to palladium, often excelling in reactions driven by single-electron transfer and providing high regioselectivity without the need for complex directing groups.
-
In Fluorination Chemistry, vanadium catalysis enables the direct functionalization of C-H bonds, a powerful tool for late-stage modification that contrasts with the traditional deoxyfluorination of alcohols.
-
From a Practical Standpoint, vanadium's lower cost and potential for greener oxidation methods make it an attractive option for sustainable chemical production.
Ultimately, the choice of catalyst depends on the specific transformation required. A deep understanding of the underlying mechanisms and practical limitations of each system, as presented in this guide, is essential for making an informed decision. The continued exploration of first-row transition metals like vanadium will undoubtedly lead to the development of even more powerful and sustainable catalytic methods.
References
- Serendipitously, we discovered that upon substituting the reaction conditions to those developed for the model substrate (A1, Figure 3A), we observed a reversal in diastereoselectivity, with the yield of P13 remaining significantly higher with our new reagents compared to PyFluor. Similarly, the alkaloid reserpine showed a significant increase in the formation of deoxyfluorination product P14 from 6% to 29% yield when comparing PyFluor to SF-3. Taken together with our alcohol scope studies, the newly developed reagents exhibited superior deoxyfluorination reactivity with higher overall yields and faster kinetic profiles. (Source: PubMed Central, URL: )
- The first regioselective oxidative coupling of 2-hydroxycarbazoles is described. With a vanadium catalyst and oxygen as the terminal oxidant, dimers with an ortho–ortho′ coupling pattern were obtained with high selectivity. Further oxidation led to ortho′–ortho′ coupling to generate a tetramer, which provided insight that the atropisomerization barriers of the unsymmetrical biaryl bonds are much lower than expected. (Source: PMC, URL: )
- Recent Developments in the Deoxyfluorination of Alcohols and Phenols: New Reagents, Mechanistic Insights, and Applications.
- Deoxyfluorination Reagents from 1999-Present. (Source: Bryn Mawr College, URL: )
- Vanadium-Catalyzed C(sp3)–H Fluorination Reactions. (Source: PMC - NIH, URL: )
- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermedi
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (Source: PMC - NIH, URL: )
- Development of wide-temperature vanadium-based catalysts for selective catalytic reducing of NOx with ammonia: Review.
- Palladium-Catalyzed C-H Arylation Using Aryltrifluoroborates in Conjunction with a Mn(III) Oxidant under Mild Conditions.
- Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. (Source: PubMed, URL: )
- Activity, Selectivity, and Stability of Vanadium Catalysts in Formaldehyde Production from Emissions of Volatile Organic Compo. (Source: OuluREPO, URL: )
- Heterogenous Palladium‐Catalyzed C H Functionalization Reactions.
- Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. (Source: NIH, URL: )
- Palladium-Catalyzed Chemoselective Activation of Sp 3 vs Sp 2 C-H Bonds: Oxidative Coupling To Form Quaternary Centers. (Source: PubMed, URL: )
- Transition metal-catalyzed arylation of unactivated C(sp3)–H bonds.
- A Comparison of the Capital Costs of a Vanadium Redox-Flow Battery and a Regenerative Hydrogen-Vanadium Fuel Cell. (Source: SciSpace, URL: )
- An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide. (Source: MDPI, URL: )
- Hydrocarbons. (Source: NCERT, URL: )
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Safety Operating Guide
A Guide to the Safe Disposal of Trifluorooxovanadium (VOF₃)
Trifluorooxovanadium (VOF₃) is a powerful fluorinating agent and catalyst used in specialized synthesis, particularly in the pharmaceutical industry for complex molecule assembly. However, its utility is matched by its significant hazardous properties. As a highly reactive, moisture-sensitive solid, improper handling and disposal can lead to dangerous situations, including the release of highly toxic and corrosive gases. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of VOF₃, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical life cycles responsibly, extending safety beyond the point of use.
The Critical Nature of VOF₃'s Reactivity: Why Specialized Disposal is Essential
This compound is a yellow, hygroscopic powder that reacts vigorously with water and other protic solvents.[1] The primary danger stems from its rapid hydrolysis, which generates hydrogen fluoride (HF), a highly corrosive and toxic gas, and vanadium pentoxide (V₂O₅), a toxic solid.[2][3]
VOF₃ + H₂O → V₂O₅ + 3HF
Hydrogen fluoride can cause severe burns to the skin, eyes, and respiratory tract, with effects that may be delayed.[4][5] Vanadium compounds are also toxic and pose a threat to aquatic life.[6] Therefore, the core principle of VOF₃ disposal is a controlled reaction to manage the generation of these hazardous byproducts, followed by their neutralization and safe disposal. This protocol is designed as a self-validating system, with clear steps to ensure the complete and safe deactivation of VOF₃.
Pre-Disposal Checklist: Assembling Your Safety Arsenal
Before commencing any disposal procedure, ensure the following equipment and reagents are readily available and in good working order. This preparation is a critical step in a self-validating safety system.
| Category | Item | Rationale |
| Personal Protective Equipment (PPE) | Chemical Splash Goggles & Face Shield | Protects against splashes of corrosive materials and unexpected reactions. |
| Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves | Provides robust protection against both VOF₃ and its hydrolysis products, including HF. | |
| Flame-resistant lab coat & Acid-resistant apron | Protects against spills and splashes of corrosive and reactive chemicals. | |
| Closed-toe shoes | Standard laboratory safety practice to protect feet from spills. | |
| Engineering Controls | Certified Chemical Fume Hood | Essential for containing the toxic HF gas produced during hydrolysis. |
| Emergency eyewash and safety shower | Must be accessible and tested regularly for immediate use in case of exposure. | |
| Reagents & Materials | Sodium Bicarbonate (NaHCO₃) or Calcium Hydroxide (Ca(OH)₂) solution | For neutralizing the acidic byproducts of hydrolysis. Calcium hydroxide is preferred as it precipitates fluoride ions. |
| Ice bath | To control the temperature of the exothermic hydrolysis reaction. | |
| Inert gas supply (e.g., Nitrogen or Argon) | To create an inert atmosphere and prevent uncontrolled reactions with atmospheric moisture. | |
| Stir plate and stir bar | To ensure efficient mixing and reaction control. | |
| Appropriate waste containers, clearly labeled | For the collection of solid and liquid hazardous waste generated during the procedure. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
Step-by-Step Protocol for the Safe Disposal of this compound
This protocol is designed for small laboratory quantities of VOF₃. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
Step 1: Preparation of the Hydrolysis and Neutralization Medium
-
In a chemical fume hood, prepare a 5-10% aqueous slurry of calcium hydroxide (Ca(OH)₂) in a beaker or flask that is at least 10 times the volume of the VOF₃ to be disposed of.
-
Place the beaker in an ice bath on a stir plate and begin stirring to create a uniform suspension. The use of calcium hydroxide is advantageous as it neutralizes the generated HF and precipitates the fluoride as insoluble and less hazardous calcium fluoride (CaF₂).
Step 2: Controlled Hydrolysis (Quenching) of VOF₃
-
While wearing all required PPE, carefully and slowly add small portions of the VOF₃ waste to the stirred calcium hydroxide slurry. The addition should be done in small increments to control the rate of reaction and heat generation.
-
Observe the reaction. Vigorous bubbling and fuming may occur, which is the release of HF gas being neutralized by the basic solution. If the reaction becomes too vigorous, stop the addition until it subsides.
-
Continue adding the VOF₃ in small portions until it is all consumed.
Step 3: Neutralization and Precipitation
-
After all the VOF₃ has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
-
Check the pH of the solution using a pH meter or pH paper. The solution should be neutral or slightly basic (pH 7-9). If it is acidic, slowly add more calcium hydroxide or a dilute sodium hydroxide solution until the desired pH is reached.
-
Stir for an additional 30 minutes to ensure complete precipitation of vanadium oxides and calcium fluoride.
Step 4: Waste Segregation and Final Disposal
-
Turn off the stir plate and allow the solid precipitate to settle.
-
Separate the solid from the liquid by filtration or decantation.
-
Solid Waste: The collected solid, containing vanadium compounds and calcium fluoride, should be dried and placed in a clearly labeled container for solid hazardous waste.
-
Liquid Waste: The remaining liquid (filtrate) should be tested for residual vanadium and fluoride content, if required by your institution's EHS. This aqueous waste should be collected in a labeled container for hazardous aqueous waste.
-
All waste must be disposed of through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.
Chemical Incompatibilities and Storage Considerations
To prevent accidental and hazardous reactions, proper storage and handling are paramount.
| Incompatible Material | Hazard |
| Water, Steam, and Moist Air | Violent hydrolysis, producing toxic and corrosive hydrogen fluoride gas.[3] |
| Acids | Reacts to liberate very toxic gas (HF).[7] |
| Strong Bases | Can react violently. |
| Organic Materials | Can react vigorously, especially with protic solvents. |
Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from the incompatible materials listed above.
Emergency Procedures: Immediate and Decisive Action
In the event of an accidental spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Alert Personnel: Inform your supervisor and institutional EHS immediately.
-
Cleanup (only if trained and equipped): For small spills, cautiously cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Due to the potential for HF formation, after initial flushing, apply a 2.5% calcium gluconate gel to the affected area.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
By adhering to this comprehensive guide, researchers and laboratory professionals can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
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- National Center for Biotechnology Information. Toxicological Profile for Vanadium.
- Grokipedia. Vanadium(V) oxytrifluoride.
- Thermo Fisher Scientific.
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- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Vanadium.
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- Wikipedia. Vanadium(V) oxytrifluoride.
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- Chemeurope.com. Vanadium oxytrichloride.
- Purdue University Environmental Health and Safety. Boron Trifluoride Safety.
- Northwestern University Office for Research Safety. Hazardous Waste Disposal Guide.
- University of North Carolina at Chapel Hill Environmental Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Nipissing University.
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- Vanderbilt University Medical Center.
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Core Directive: A Proactive Safety Framework for a High-Hazard Material
An Expert Guide to Personal Protective Equipment for Handling Trifluorooxovanadium (VOF3)
This guide provides an essential, in-depth framework for the safe handling of this compound (VOF3). As a Senior Application Scientist, my objective is to move beyond a simple checklist of personal protective equipment (PPE). Instead, this document establishes a holistic and self-validating safety system. By understanding the chemical causality behind each safety protocol, you, the researcher, are empowered to not only follow procedures but to intuitively and proactively manage the risks inherent in working with this highly reactive compound. Our goal is to build a foundation of trust through technical accuracy and field-proven insights, making this your preferred resource for laboratory safety.
Scientific Integrity: Understanding the Primary Hazard of VOF3
This compound is a potent and hazardous substance primarily due to its extreme sensitivity to moisture.[1][2] The core of its danger lies in its rapid and exothermic reaction with water—including ambient humidity, moisture on the skin, or in the respiratory tract—to form highly toxic and corrosive byproducts: gaseous hydrogen fluoride (HF) and vanadium oxides.[1][2]
VOF₃ + H₂O → VOF₂OH + HF (gas) VOF₂OH + H₂O → VO₂(OH)₂ + HF (gas)
It is the formation of hydrofluoric acid that dictates the majority of our safety protocols. Unlike other strong acids, the fluoride ion from HF can readily penetrate the skin, causing deep tissue and bone destruction that may not be immediately painful.[3][4] Systemic fluoride toxicity can lead to life-threatening conditions, including cardiac arrhythmias.[3] Therefore, every procedural choice, from glove selection to waste disposal, is designed to prevent contact with moisture and mitigate the catastrophic effects of an HF exposure.
Personal Protective Equipment (PPE): An Integrated System of Defense
The selection of PPE for VOF3 is not a matter of choosing individual items but of assembling an integrated, multi-layered defense system. All work must be conducted within a certified chemical fume hood.[3][5]
Respiratory, Eye, and Face Protection: A Unified Approach
Due to the severe inhalation hazard of VOF3 dust and the immediate danger of HF vapor formation, respiratory, eye, and face protection must be addressed as a single unit.[4][6]
-
Minimum Requirement: A full-facepiece air-purifying respirator (APR) equipped with a combination cartridge for acid gases (specifically for HF) and P100 (particulate) filtration is mandatory for all routine handling of VOF3. The full-facepiece design is critical as it provides the necessary integrated protection against splashes and vapors for the eyes and face, which standard safety glasses cannot provide.[3][6]
-
High-Risk Scenarios: For large-scale operations, or in the event of a spill or emergency, a higher level of protection is required. This includes a positive-pressure, self-contained breathing apparatus (SCBA) , which provides a completely isolated air supply.[7][8]
Hand Protection: The Double-Glove Mandate
Skin contact with VOF3 is extremely dangerous, causing severe chemical burns and the risk of systemic fluoride poisoning.[1][2] A double-gloving system is required.
-
Inner Layer: A standard disposable nitrile glove. This layer provides dexterity and acts as a secondary barrier.
-
Outer Layer: A heavy-duty, chemical-resistant glove. Gloves made of neoprene or butyl rubber are recommended for their resistance to hydrofluoric acid.[3] Always consult the manufacturer's glove selection guide for breakthrough times for HF.[6][9] Gloves must be inspected for pinholes or defects before every use.[3]
Body Protection: Shielding Against Spills and Splashes
No skin should be exposed while handling VOF3.[3]
-
A flame-resistant lab coat must be worn, fully buttoned.
-
Over the lab coat, a chemical-resistant apron made of neoprene or another HF-resistant material is required to protect the torso.[3][6]
-
Long pants and fully enclosed, chemical-resistant shoes are mandatory.[9]
Table 1: Summary of Required PPE for VOF3 Handling
| Body Area | Minimum Required PPE | Rationale |
| Respiratory/Face/Eyes | Full-facepiece respirator with P100/HF combination cartridge. | Protects against VOF3 dust, HF vapor, and chemical splashes to the eyes and face.[3][6] |
| Hands | Double-gloved: Inner nitrile glove, outer heavy-duty neoprene or butyl rubber glove.[3] | Provides robust protection against direct contact and delayed-onset HF burns. |
| Body | Flame-resistant lab coat, chemical-resistant apron, long pants, and closed-toe chemical-resistant footwear.[3][9] | Prevents skin contact from accidental spills and splashes. |
Operational and Disposal Plans: A Step-by-Step Protocol
Experimental Workflow: From Preparation to Disposal
The following protocol provides a self-validating workflow. Each step is designed to contain the material and prevent exposure.
1. Preparation Phase (Pre-Experiment)
- Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the safety shower/eyewash station is unobstructed and has been recently tested.
- Prepare Emergency Supplies: Confirm the location of a non-expired 2.5% calcium gluconate gel for HF skin exposure treatment.[3][5] An HF-specific spill kit containing a neutralizer like calcium carbonate or magnesium sulfate must be immediately accessible.[4][10] Do NOT use silicon-based absorbents (sand, vermiculite) as they can react with HF to produce toxic gas.[4]
- Assemble Materials: Use only compatible labware made of polyethylene, Teflon, or stainless steel.[6] Avoid glass, as HF will etch it.
- Don PPE: Put on all required PPE before bringing the VOF3 container into the fume hood.
2. Handling Phase (Execution)
- Inert Environment: If possible, handle VOF3 in an inert atmosphere (e.g., a glovebox) to minimize contact with ambient moisture.
- Dispensing: Carefully weigh or transfer the material deep within the fume hood.[10] Avoid any actions that could generate dust.
- Reaction Setup: Keep the reaction vessel covered as much as possible. If heating, be aware that this will increase the volatility of both VOF3 and any HF produced.
3. Cleanup and Disposal Phase (Post-Experiment)
- Decontamination: Carefully decontaminate any non-disposable equipment with an appropriate solvent, treating the waste as VOF3-contaminated.
- Waste Segregation: All VOF3-contaminated waste (gloves, wipes, pipette tips, empty containers) must be collected in a clearly labeled, sealed, and compatible (polyethylene) hazardous waste container.[6][10]
- Disposal: VOF3 waste is hazardous and must be disposed of through your institution's Environmental Health & Safety (EHS) department.[5][10] Never pour VOF3 waste down the drain or mix it with other waste streams.[5]
Mandatory Visualization: VOF3 Handling Workflow
Caption: A procedural workflow for handling this compound safely.
References
-
Guidelines for the Safe Use of Hydrofluoric Acid. McGill University. [Link]
-
SAFE USE OF HYDROFLUORIC ACID. University of New South Wales. [Link]
-
Hydrofluoric Acid Safety Guidelines. Technion - Israel Institute of Technology. [Link]
-
Hydrofluoric Acid Safe Handling Guidelines. University of Rochester Environmental Health & Safety. [Link]
-
Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Missouri S&T Environmental Health and Safety. [Link]
-
Chemical Reactivity Hazards - Standards. Occupational Safety and Health Administration (OSHA). [Link]
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Chemical Reactivity Hazards - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration (OSHA). [Link]
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Program Directive - Reactive and Incompatible Chemical Storage (A-146). Oregon Occupational Safety and Health Administration (OR-OSHA). [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment (PPE) Guide. The University of Tennessee, Knoxville. [Link]
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Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
